molecular formula C12H11NO4 B1524844 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 40059-53-8

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1524844
CAS No.: 40059-53-8
M. Wt: 233.22 g/mol
InChI Key: LGLPFJDOUVCBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPFJDOUVCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193121
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40059-53-8
Record name Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40059-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Significance of a Versatile Intermediate

The quinoline and quinolinone structural motifs are cornerstones in the realm of medicinal chemistry, recognized as "privileged structures" due to their recurring presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] These nitrogen-containing heterocyclic aromatic compounds have demonstrated a wide pharmacological spectrum, including antioxidant, anti-inflammatory, antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[1] Within this esteemed class of molecules, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate emerges as a pivotal intermediate, a versatile building block that empowers chemists to explore novel therapeutic agents. Its unique structural features, including a reactive ester group and a modifiable quinolinone core, provide a fertile ground for the synthesis of a vast array of derivatives with tailored biological functions.[2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

PropertyValueSource
IUPAC Name ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylatePubChem[3]
CAS Number 40059-53-8PubChem[3]
Molecular Formula C₁₂H₁₁NO₄PubChem[3]
Molecular Weight 233.22 g/mol PubChem[3]
Appearance White to light yellow to light orange crystalline powderChem-Impex[2]
Melting Point 271 °CChem-Impex[2]
Solubility Slightly soluble in water; soluble in DMSO and methanolChemicalBook, SGT Life Sciences[4][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a well-established area of organic chemistry. One common and efficient method involves the condensation of an appropriately substituted aniline with diethyl malonate, followed by a cyclization reaction.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted quinolinone derivatives, starting from isatoic anhydride.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Alkylation Alkylation (e.g., Ethyl Iodide, NaH in DMF) Isatoic_Anhydride->Alkylation N_Substituted_Isatoic_Anhydride N-Substituted Isatoic Anhydride Alkylation->N_Substituted_Isatoic_Anhydride Condensation Condensation with Diethyl Malonate (NaH, DMF, 120°C) N_Substituted_Isatoic_Anhydride->Condensation Target_Compound Ethyl 4-hydroxy-1-substituted-2-oxo- 1,2-dihydroquinoline-3-carboxylate Condensation->Target_Compound Hydrolysis Hydrolysis (e.g., KOH, Ethanol) Target_Compound->Hydrolysis Carboxylic_Acid 4-hydroxy-1-substituted-2-oxo- 1,2-dihydroquinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid

Caption: Generalized synthesis of N-substituted quinolinone-3-carboxylates.

Step-by-Step Synthesis Protocol (Illustrative Example)

The following protocol outlines the synthesis of the corresponding carboxylic acid from the ethyl ester, a common subsequent step in derivatization.

Reaction: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • 2N Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Suspend Ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in 2N sodium hydroxide solution (150 mL).[6][7]

  • Stir the reaction mixture under reflux for 2 hours.[6][7]

  • After the reaction is complete, cool the mixture to room temperature.[6][7]

  • Filter the mixture to remove any insoluble material.[6][7]

  • Acidify the filtrate to a pH of 4 with 2N hydrochloric acid, which will result in the precipitation of a white solid.[6][7]

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water.

  • Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Causality in Experimental Choices:

  • Reflux Conditions: The use of elevated temperature (reflux) is crucial to provide the necessary activation energy for the hydrolysis of the stable ester group.

  • Alkaline Hydrolysis: Sodium hydroxide acts as a catalyst and a reactant, promoting the saponification of the ethyl ester to the corresponding carboxylate salt, which is soluble in the aqueous solution.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower solubility.

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules. The quinolinone scaffold is a privileged structure in drug discovery, and modifications to this core can lead to compounds with potent and selective activities.[1]

Key Therapeutic Areas of Investigation:
  • Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolinone scaffold have been investigated as potent anticancer agents.[1] For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[1] Other derivatives have shown promising anti-proliferative activity against various cancer cell lines, including pancreatic, cervical, and breast cancer.[8][9]

  • Antibacterial and Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. Derivatives of this compound have been investigated as potential inhibitors of Streptococcus pneumoniae and have shown the potential to overcome antibiotic resistance.[1] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

  • Anti-inflammatory Activity: Certain derivatives, such as 4-alkylamino and 4-arylamino-2-oxo-1,2-dihydroquinolines, have been synthesized and evaluated for their anti-inflammatory properties.[11] The mechanism of anti-inflammatory action can be diverse, but some quinolinone derivatives have been shown to inhibit enzymes like lipoxygenase (LOX).[1]

  • Antioxidant Activity: The 4-hydroxy-2-quinolinone structure is also associated with antioxidant properties, making it a valuable scaffold in the development of agents to protect cells from oxidative stress.[1][2]

Illustrative Signaling Pathway: PI3K Inhibition in Cancer

The following diagram depicts a simplified representation of the PI3K signaling pathway, a common target for anticancer drugs derived from the quinolinone scaffold.

PI3K_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Promotes Quinolinone_Derivative Quinolinone-based PI3Kα Inhibitor Quinolinone_Derivative->PI3K Inhibits

Caption: Simplified PI3K signaling pathway and the inhibitory action of quinolinone derivatives.

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable tool in the drug discovery and development pipeline. Its utility spans from initial library synthesis to lead optimization.

Workflow in a Drug Discovery Campaign

The following diagram outlines a typical workflow where this intermediate plays a crucial role.

Drug_Discovery_Workflow Start Start: Identification of Biological Target Intermediate Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Start->Intermediate Library_Synthesis Combinatorial Library Synthesis (Derivatization at N1, C3, and C4 positions) Intermediate->Library_Synthesis HTS High-Throughput Screening (HTS) against Biological Target Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow utilizing the quinolinone intermediate.

The ability to readily modify the core structure of this compound allows for the generation of large, diverse chemical libraries. These libraries can then be screened against various biological targets to identify "hit" compounds. Subsequent rounds of synthesis and biological evaluation, guided by structure-activity relationship (SAR) studies, can then be used to optimize these hits into potent and selective "lead" compounds for further preclinical and clinical development.

Conclusion: A Privileged Scaffold for Future Discoveries

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the design and discovery of novel therapeutic agents targeting a wide range of diseases. As our understanding of disease biology deepens, the importance of such adaptable molecular scaffolds will only continue to grow. Researchers and drug development professionals who master the chemistry and applications of this key intermediate will be well-positioned to contribute to the next generation of life-saving medicines.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a prominent member of the 4-hydroxy-2-quinolone class, stands as a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a tautomeric equilibrium and multiple points for functionalization, have rendered it a "privileged structure" for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of innovative pharmaceuticals. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of the 4-Hydroxy-2-quinolone Core

The 4-hydroxy-2-quinolone scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] This heterocyclic system is of great interest due to its versatile chemical nature and its proven track record in yielding compounds with therapeutic potential.[4][5] this compound, with its ester functionality, serves as a key intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives. Its derivatives have shown promise as antibacterial, anticancer, antiproliferative, analgesic, and antiallergenic agents.[1] The core structure's ability to interact with various biological targets has solidified its importance in the pursuit of new medicines.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. This compound (IUPAC Name: ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[6]) possesses a bicyclic quinolone core. The molecule exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxyquinoline form, with the former being predominant. This tautomerism plays a crucial role in its reactivity.[1]

A key structural feature is the strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl group of the ester at the 3-position. This interaction influences the compound's conformation and reactivity. Spectroscopic analyses, particularly 1H-NMR, show a characteristic downfield shift for the hydroxyl proton, often observed between 16 and 17 ppm, confirming this strong hydrogen bonding.[7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄[6][8]
Molecular Weight 233.22 g/mol [6][8][9]
CAS Number 40059-53-8[6]
IUPAC Name ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[6]
Appearance Solid[10]
Melting Point 270 °C (for a related compound)[10]
Solubility Slightly soluble in DMF and DMSO (with heating)[10]
XLogP3 1.7[6][9]
SMILES CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O[6][11]
InChIKey LGLPFJDOUVCBNP-UHFFFAOYSA-N[6][11]

Synthesis: The Conrad-Limpach-Knorr Reaction and its Variants

The classical and most prevalent method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach-Knorr synthesis .[12][13][14] This reaction involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.[12][13] The regioselectivity of the initial condensation is temperature-dependent. Milder conditions favor the formation of the enamine intermediate, which upon cyclization at high temperatures (around 250 °C), yields the 4-hydroxyquinoline product (Conrad-Limpach pathway).[13][15] Conversely, higher initial reaction temperatures can lead to the formation of a β-keto anilide, which cyclizes to the isomeric 2-hydroxyquinoline (Knorr pathway).[13]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.

Step 1: Condensation of Aniline and Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and diethyl malonate.

  • Add a catalytic amount of a Lewis acid (e.g., BiCl₃) or a protic acid (e.g., p-toluenesulfonic acid).[1] Microwave irradiation can also be employed to accelerate this step.[1]

  • Heat the mixture at a moderate temperature (typically 120-140 °C) for 2-4 hours to facilitate the formation of the enamine intermediate, ethyl 3-anilino-2-butenoate, with the removal of water.

Step 2: Thermal Cyclization

  • The crude enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

  • The mixture is heated to a high temperature (approximately 240-260 °C) and maintained for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

  • Upon cooling, the product, this compound, precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol, hexane) to remove the high-boiling solvent and any unreacted starting materials, and can be further purified by recrystallization.

synthesis_workflow cluster_reactants Starting Materials Aniline Aniline Condensation Step 1: Condensation (120-140 °C, Acid Catalyst) Aniline->Condensation DEM Diethyl Malonate DEM->Condensation Enamine Intermediate: Ethyl 3-anilino-2-butenoate Condensation->Enamine Cyclization Step 2: Thermal Cyclization (240-260 °C, Inert Solvent) Enamine->Cyclization Product Product: This compound Cyclization->Product

Caption: Workflow for the Conrad-Limpach Synthesis.

Chemical Reactivity and Derivatization

The high reactivity of this compound is primarily governed by the interplay of the 4-hydroxyl and 2-carbonyl groups within the pyridine part of the molecule.[16] This arrangement allows for a variety of chemical transformations, making it a versatile scaffold for building molecular diversity.

Key Reaction Sites:

  • The 4-Hydroxyl Group: This group can be alkylated or acylated. It can also be converted to a leaving group (e.g., by reaction with POCl₃ to form a 4-chloro derivative), which can then be displaced by various nucleophiles.[17]

  • The N1-Position: The nitrogen atom can be alkylated or arylated, often using a base such as sodium hydride followed by an alkyl or aryl halide.[7]

  • The Ester at C3: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[7][18] It can also undergo transesterification.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled due to the presence of the electron-donating and -withdrawing groups.

reactivity_pathways cluster_derivatives Derivative Classes Core Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate N_Alkylated N-Alkylated Derivatives Core->N_Alkylated R-X, Base O_Alkylated O-Alkylated Derivatives Core->O_Alkylated R-X, Base Amides 3-Carboxamides Core->Amides 1. Hydrolysis 2. Amine Coupling Chloro_Intermediates 4-Chloroquinolines Core->Chloro_Intermediates POCl₃

Caption: Major reactivity pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxy-2-quinolone scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological targets with high affinity.[7] This has led to the development of numerous derivatives of this compound with a wide range of pharmacological activities.

Key Therapeutic Areas:

  • Antibacterial Agents: Derivatives of this scaffold have been investigated as potential inhibitors of bacterial enzymes, showing activity against resistant strains like Streptococcus pneumoniae.[7]

  • Anticancer Agents: Several 4-hydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against kinases such as PI3Kα.[7]

  • Cannabinoid Receptor Ligands: The scaffold has been utilized to design and synthesize high-affinity ligands for the cannabinoid receptor 2 (CB2R), which is a target for inflammatory and neuropathic pain.[7]

  • Antiviral and Anticonvulsant Activity: The broader class of 4-hydroxyquinolin-2-ones has shown promise in the development of antiviral and anticonvulsant drugs.[2][3]

  • Other Applications: These compounds have also found applications as antioxidants, antifungal agents, UV absorbers, and optical brighteners.[2][3]

applications cluster_apps Therapeutic Applications Core Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Scaffold Antibacterial Antibacterial Agents Core->Antibacterial Anticancer Anticancer Agents Core->Anticancer CB2R_Ligands CB2R Ligands (Anti-inflammatory) Core->CB2R_Ligands Antiviral Antiviral Agents Core->Antiviral

Caption: Diverse applications stemming from the core scaffold.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an invaluable tool for medicinal chemists. As our understanding of disease pathways deepens, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents. The insights and protocols provided in this guide aim to empower researchers to fully leverage the potential of this remarkable heterocyclic system.

References

A Comprehensive Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Derivatives of quinoline have been developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3] Within this important class of heterocycles, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out as a pivotal synthetic intermediate. Its unique arrangement of functional groups—a hydroxyl, a ketone, and a carboxylate ester—offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its characterization and applications, designed to empower researchers in their scientific endeavors.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 40059-53-8[4]

The compound's structure features a bicyclic quinolone core. It exists in tautomeric forms, predominantly the 4-hydroxy-2-oxo form (the enol-keto form), which is stabilized by intramolecular hydrogen bonding.[5] This structural nuance is critical for understanding its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₂H₁₁NO₄ [4][6]
Molecular Weight 233.22 g/mol [4][6][7]
IUPAC Name ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate [4]
Appearance White to light yellow crystalline powder [8]
Melting Point ~271 °C [8]

| Solubility | Soluble in DMSO and hot ethanol; sparingly soluble in water. | N/A |

Synthesis and Mechanistic Insights: The Conrad-Limpach Reaction

The most common and historically significant method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis, first reported in 1887.[5] This reaction involves the condensation of an aniline with a β-ketoester, in this case, diethyl malonate. The process is typically a two-step, one-pot procedure.

Causality in Experimental Design: The reaction proceeds through two distinct thermal stages. The initial, lower-temperature step (approx. 100-140 °C) facilitates the formation of an enamine intermediate via nucleophilic attack of the aniline on one of the ester carbonyls of diethyl malonate. This step is kinetically controlled. The second, high-temperature step (approx. 240-250 °C) is the critical thermal cyclization.[3][9] The high energy input is necessary to overcome the activation barrier for the intramolecular electrophilic attack of the aromatic ring onto the second ester carbonyl, which transiently disrupts the aromaticity of the aniline ring.[9][10] This thermodynamically driven cyclization ultimately forms the stable quinolone ring system.[11]

Detailed Experimental Protocol

Materials:

  • Aniline

  • Diethyl malonate

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • Step A: Enamine Formation. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap.

  • Step B: Thermal Cyclization. To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A. Heat the reaction mixture to 250 °C. Maintain this temperature for 30 minutes. The solution will typically turn from a pale yellow to a deep amber or brown.

  • Work-up and Isolation. Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexanes to precipitate the product. The solid product can then be collected by vacuum filtration.

  • Purification. Wash the collected solid with hot ethanol to remove unreacted starting materials and byproducts. The product, this compound, is typically obtained as a crystalline solid of sufficient purity for many subsequent applications.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step A: Enamine Formation cluster_step2 Step B: Thermal Cyclization cluster_step3 Step C: Isolation & Purification A Aniline + Diethyl Malonate B Heat to 140°C (Condensation) A->B 1.0 eq : 1.1 eq C Intermediate Enamine B->C Collect Ethanol D Add Dowtherm A C->D E Heat to 250°C (Intramolecular Cyclization) D->E F Crude Product Mixture E->F G Cool & Precipitate (with Hexanes) F->G H Vacuum Filtration G->H I Wash with Hot Ethanol H->I J Pure C₁₂H₁₁NO₄ I->J

Caption: Workflow for the Conrad-Limpach synthesis.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Table 2: Spectroscopic Data Summary

Technique Key Feature Expected Observation Interpretation
¹H NMR Aromatic Protons Multiplets between δ 7.2-8.0 ppm Protons on the benzene ring of the quinoline core.
Ethyl Ester Quartet (~δ 4.3 ppm) & Triplet (~δ 1.3 ppm) CH₂ and CH₃ groups of the ethyl ester.
N-H Proton Broad singlet > δ 11.0 ppm Acidic proton on the nitrogen atom.
O-H Proton Broad singlet > δ 12.0 ppm Enolic hydroxyl proton, often H-bonded.
¹³C NMR Carbonyls Signals > δ 160 ppm C2 (amide C=O) and C4 (enolized C=O) and ester C=O.
Aromatic Carbons Signals between δ 115-140 ppm Six distinct carbons of the benzene ring.
IR (FTIR) O-H / N-H Stretch Broad band from 2500-3400 cm⁻¹ Overlapping stretches from OH and NH groups involved in H-bonding.
C=O Stretches Strong bands around 1650-1720 cm⁻¹ Amide and ester carbonyl stretches.

| Mass Spec (MS) | Molecular Ion Peak | [M+H]⁺ at m/z 234.07 | Confirms the molecular weight of the compound. |

Structural Visualization

The following diagram highlights the key functional groups responsible for the characteristic spectroscopic signals.

Caption: Structure with key spectroscopic regions highlighted.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold. Its value lies in the strategic placement of reactive sites that allow for further molecular elaboration.

  • Scaffold for Bioactive Molecules: The 4-hydroxy-2-quinolone core is a privileged structure in drug discovery.[1][12] This starting material allows for modifications at several key positions:

    • N1-Position: Alkylation or arylation can modulate pharmacokinetic properties.[3]

    • C3-Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which has been a successful strategy in developing potent enzyme inhibitors.[1]

    • C4-Hydroxyl: Can be converted to other functional groups, such as a chloro group, to enable nucleophilic substitution reactions.[13]

  • Antimicrobial and Antifungal Agents: Research has shown that derivatives of the 4-hydroxy-2-quinolone scaffold, particularly those with long alkyl chains at the C3 position, exhibit significant antibacterial and antifungal activities.[12]

  • Anticancer and Anti-inflammatory Agents: The quinolone framework is central to compounds designed as kinase inhibitors for cancer therapy and as inhibitors of enzymes like lipoxygenase (LOX) in inflammatory pathways.[1]

Logical Pathway for Drug Discovery

The utility of this compound can be visualized as a branching pathway from a central, versatile core to diverse biological applications.

Drug_Discovery_Pathway cluster_mods Chemical Modifications cluster_apps Therapeutic Applications Core Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8) Mod1 N1-Alkylation/ Arylation Core->Mod1 Mod2 C3-Ester to Amide/Acid Core->Mod2 Mod3 C4-OH to Leaving Group Core->Mod3 App1 Anticancer Agents (e.g., Kinase Inhibitors) Mod1->App1 App3 Anti-inflammatory Agents Mod1->App3 App2 Antimicrobial Agents Mod2->App2 Mod2->App3 App4 Antimalarial Agents Mod3->App4

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols are essential.

  • Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

References

Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline Derivatives

Abstract

The 4-hydroxy-2-oxo-1,2-dihydroquinoline, commonly known as the 4-hydroxy-2-quinolone scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide delves into the critical, yet often nuanced, phenomenon of tautomerism inherent to this scaffold. The dynamic equilibrium between its tautomeric forms—primarily the keto-amide and enol-imidol structures—profoundly influences the physicochemical properties, spectroscopic signatures, and pharmacological profiles of its derivatives. Understanding and controlling this equilibrium is paramount for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this versatile framework. This document provides a comprehensive exploration of the structural basis of this tautomerism, the key factors governing the equilibrium, advanced analytical and computational methodologies for its characterization, and its direct implications for drug discovery and development.

The Fundamental Equilibrium: Unveiling the Tautomeric Forms

The term "4-hydroxy-2-quinolone" itself suggests a specific structure, but this name belies the chemical reality of a dynamic equilibrium. The scaffold can exist in several tautomeric forms, with the equilibrium position being highly sensitive to the molecular environment. The two principal forms involved in this equilibrium are the 4-hydroxy-quinolin-2(1H)-one (keto-amide form) and the quinoline-2,4-diol (enol-imidol form).

  • 4-hydroxy-quinolin-2(1H)-one (Keto-Amide Form): This form contains a ketone at the C2 position and a hydroxyl group at the C4 position. The nitrogen atom is part of an amide linkage within the heterocyclic ring.

  • Quinoline-2,4-diol (Enol-Imidol Form): This tautomer features hydroxyl groups at both the C2 and C4 positions, resulting in a fully aromatic quinoline ring system. The nitrogen atom is part of an imidol group.

The equilibrium between these forms is not merely an academic curiosity; it dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, which are all critical determinants of biological activity.[3]

Caption: The primary tautomeric equilibrium in 4-hydroxy-2-quinolone derivatives.

Governing the Equilibrium: Key Influential Factors

The predominance of one tautomer over another is a delicate balance dictated by several interconnected factors. A thorough understanding of these factors provides a toolbox for medicinal chemists to potentially "lock" a molecule into its more active conformation.

The Role of Substituents and Intramolecular Hydrogen Bonding

The nature and position of substituents on the quinolone ring have a profound effect on the tautomeric equilibrium, primarily through electronic effects and steric hindrance. However, the most significant influence is often the potential for intramolecular hydrogen bonding.[4]

  • Hydrogen Bond Acceptors at C3: A substituent at the 3-position that can act as a hydrogen bond acceptor (e.g., a carbonyl group from an ester or amide) strongly favors the enol form . This is due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent.[4][5]

  • Hydrogen Bond Acceptors at C2 or C8: Conversely, substituents at the C2 or C8 positions that can accept a hydrogen bond tend to shift the equilibrium towards the keto form .[4] This stabilization arises from different hydrogen bonding networks and the preservation of an extended conjugated system.

The Solvent Effect

The polarity and hydrogen-bonding capacity of the solvent play a critical role in stabilizing or destabilizing the different tautomers.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the solute. They tend to favor the more polar keto-amide form .[6]

  • Aprotic Solvents (e.g., DMSO, THF): In solvents like dimethyl sulfoxide (DMSO), which is a common solvent for NMR studies, the keto-amide form is also often predominant.[7]

  • Non-polar Solvents (e.g., Benzene, CCl₄): In non-polar environments, the less polar enol form , often stabilized by intramolecular hydrogen bonding, can become significantly more populated.[8]

Solvent TypePredominant TautomerRationaleSupporting Evidence
Polar Protic (e.g., Water)Keto-AmideIntermolecular H-bonding with solvent stabilizes the more polar C=O and N-H bonds.DFT calculations show increased stability of the keto form in polar solvents.[6]
Polar Aprotic (e.g., DMSO)Keto-AmideThe keto form is generally favored in solution.[7][9]¹H and ¹³C NMR studies in DMSO-d₆ consistently show signals for the keto tautomer.[7]
Non-polar (e.g., CCl₄)EnolIntramolecular H-bonding is favored over solvent interaction, stabilizing the enol form.Studies on similar β-dicarbonyl systems show a dramatic increase in enol content in non-polar solvents.[8]
pH and Ionization State

The pH of the medium can influence the tautomeric equilibrium by altering the ionization state of the molecule. The hydroxyl groups and the amide proton have distinct pKa values, and deprotonation can lead to anionic species where the charge is delocalized, effectively creating a new electronic system that may favor one geometry over another. At physiological pH (~7.4), the neutral forms are typically most relevant, with the keto-amide tautomer often predominating.[10]

Analytical and Computational Characterization

Elucidating the tautomeric state of a 4-hydroxy-2-quinolone derivative is not trivial and requires a multi-faceted approach combining spectroscopic analysis and theoretical calculations.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.

  • ¹H NMR: The presence of distinct signals for both tautomers allows for direct observation and quantification of the equilibrium. The keto form typically shows a characteristic N-H proton signal (often broad, >10 ppm in DMSO-d₆) and a C3-H proton signal around 5.5-6.0 ppm. The enol form will lack these and instead show two distinct O-H signals.[7]

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C2) and the hydroxyl-bearing carbon (C4) are highly indicative. The keto form exhibits a C2 signal in the carbonyl region (~160-165 ppm) and a C4 signal around 170-175 ppm. In the enol form, both C2 and C4 would show signals characteristic of sp² carbons bearing hydroxyl groups (~150-160 ppm).[7]

  • Advanced 2D NMR: Techniques like ¹H-¹⁵N HSQC and HMBC can provide unequivocal proof of the tautomeric structure by correlating the proton on the nitrogen to the nitrogen atom itself, confirming the N-H bond of the keto-amide form.[5]

X-Ray Crystallography: This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.[4] While this does not necessarily reflect the equilibrium in solution, it provides a definitive structural assignment for one state and is invaluable for validating computational models.

Infrared (IR) and UV-Vis Spectroscopy:

  • IR Spectroscopy: The keto form will show characteristic C=O stretching vibrations. The enol form, stabilized by strong intramolecular hydrogen bonding, will display a very broad O-H stretch at lower wavenumbers.[4]

  • UV-Vis Spectroscopy: The two tautomers have different chromophores. The enol form, with its fully aromatic quinoline system, often has a different absorption maximum compared to the keto form, whose aromaticity is confined to the benzene ring.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stability of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or in different solvent environments (using models like the Polarizable Continuum Model, PCM), one can predict the equilibrium constant.[6] These calculations have shown excellent agreement with experimental results, confirming that the keto-amide form is generally more stable, but that this preference can be overturned by strong intramolecular hydrogen bonding in the enol form.[3][4]

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results synthesis Synthesis of Derivative solution Solution State Analysis synthesis->solution solid Solid State Analysis synthesis->solid nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) solution->nmr uvvis UV-Vis & IR Spectroscopy solution->uvvis xray X-Ray Crystallography solid->xray ratio Equilibrium Ratio (K_t) Determination nmr->ratio uvvis->ratio structure Tautomer Structure Assignment xray->structure dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) gas Gas Phase Energy Calc. dft->gas solvent Solvent Model (PCM) Energy Calc. dft->solvent gas->structure solvent->structure solvent->ratio

Caption: Workflow for the characterization of tautomerism in quinolone derivatives.

Implications in Drug Discovery and Development

The tautomeric state of a 4-hydroxy-2-quinolone derivative is not an abstract concept; it is a critical parameter that directly impacts its potential as a drug candidate.

Receptor Binding and Pharmacological Activity: The three-dimensional shape and hydrogen bond donor/acceptor pattern of a drug molecule are key to its interaction with a biological target. The keto and enol tautomers present fundamentally different patterns. For instance, in the development of certain antimalarial quinolones, docking studies revealed that the 4-oxo (keto) and N-H groups were essential for binding to the target protein.[3] Consequently, derivatives that preferentially exist in the enol form would be expected to have significantly lower activity. This highlights the necessity of preserving the active tautomeric form to retain pharmacological efficacy.[3][11] The scaffold has been successfully exploited to develop agents with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][12][13]

Physicochemical and ADME Properties: Properties like solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the enol form, which can be stabilized by an internal hydrogen bond that masks its polar groups. These differences can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio by ¹H NMR

Objective: To quantify the ratio of keto to enol tautomers for a 4-hydroxy-2-quinolone derivative in solution.

Materials:

  • 4-hydroxy-2-quinolone derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

  • Data Acquisition & Processing:

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Analysis:

    • Identify unique, well-resolved proton signals corresponding to each tautomer. For example, the N-H proton of the keto form or a specific aromatic proton that is shifted between the two forms.

    • Integrate the area under the selected peaks for the keto form (I_keto) and the enol form (I_enol).

    • Calculate the percentage of each tautomer:

      • % Keto = [I_keto / (I_keto + I_enol)] * 100

      • % Enol = [I_enol / (I_keto + I_enol)] * 100

    • The equilibrium constant (K_t) is [Enol]/[Keto].

Self-Validation: The sum of the calculated percentages should be 100%. Use multiple non-overlapping peaks for quantification, if available, to ensure consistency of the calculated ratio.

Protocol: Computational Prediction of Tautomer Stability via DFT

Objective: To calculate the relative Gibbs free energies of the keto and enol tautomers to predict the predominant form.

Software:

  • Gaussian, ORCA, or similar quantum chemistry software package.

  • GaussView, Avogadro, or similar molecular visualization software.

Methodology:

  • Structure Generation: Build the 3D structures of both the keto-amide and enol-imidol tautomers of the derivative in a molecular editor.

  • Geometry Optimization and Frequency Calculation:

    • For each tautomer, perform a full geometry optimization followed by a frequency calculation. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[3][6][10]

    • The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the thermal corrections for calculating the Gibbs free energy.

  • Solvent Effects (Optional but Recommended):

    • To model the system in solution, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[6]

  • Energy Analysis:

    • Extract the Gibbs free energy (G) for each tautomer from the output files.

    • Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.

    • A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates the keto form is more stable.

    • The equilibrium constant can be estimated using the equation: K_t = exp(-ΔG/RT), where R is the gas constant and T is the temperature (298.15 K).

Self-Validation: The chosen level of theory and basis set should be justified by citing literature where it has been successfully applied to similar systems. The absence of imaginary frequencies in the output validates the optimized structures as true minima.

Conclusion

is a fundamental property with far-reaching consequences for drug design and development. The equilibrium between the keto-amide and enol-imidol forms is a delicate interplay of substituent effects, solvent interactions, and pH. A comprehensive characterization, employing a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational methods, is essential for any research program centered on this scaffold. By understanding and strategically manipulating this tautomeric balance, scientists can unlock the full therapeutic potential of this privileged class of molecules, leading to the development of more potent, selective, and effective drugs.

References

The Architectural Versatility of the Quinolinone Scaffold: A Deep Dive into Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold represents a privileged structure in modern pharmacology. Its inherent versatility allows for a diverse range of biological activities, stemming from its ability to interact with a multitude of molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for quinolinone-based compounds, moving beyond a simple cataloging of effects to an analysis of the underlying molecular interactions and the experimental methodologies used to elucidate them.

Part 1: The Quinolinone Core - A Foundation for Diverse Biological Activity

The fundamental quinolinone structure, a fusion of a benzene and a pyridinone ring, provides a rigid and planar core that is amenable to extensive chemical modification. This structural plasticity is the key to its therapeutic promiscuity, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential at various positions. These modifications dictate the specific molecular targets with which the compounds will interact, leading to a wide array of pharmacological effects.

Part 2: Mechanisms of Action - A Target-Centric Exploration

The biological activities of quinolinone derivatives are best understood by examining their interactions with specific molecular targets. This guide will explore the predominant mechanisms of action categorized by their therapeutic application.

Antibacterial Agents: Disrupting DNA Homeostasis

The most well-established role of quinolinone-based compounds, particularly the fluoroquinolones, is as potent antibacterial agents.[1][2][3] Their mechanism of action is centered on the inhibition of two essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase and topoisomerase IV.[1][2][4][5][6][7]

Mechanism of Inhibition:

Quinolones do not simply block the active site of these enzymes. Instead, they bind to the enzyme-DNA complex, effectively trapping it in a transient state where the DNA is cleaved.[1][6] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][5] The collision of replication forks with these stalled complexes results in catastrophic DNA damage, triggering the SOS response and ultimately leading to bacterial cell death.[1]

Structure-Activity Relationship (SAR):

The efficacy of quinolone antibacterials is heavily influenced by substituents on the core scaffold.[8]

  • N-1 Position: Substitution is crucial for antibacterial activity.[8]

  • C-6 Position: The presence of a fluorine atom significantly enhances gyrase inhibition and broadens the spectrum of activity.[2][8]

  • C-7 Position: This position is critical for direct interaction with topoisomerase and influences potency and spectrum. Piperazine and other heterocyclic moieties at this position are common.[1][8]

  • C-8 Position: Modifications here can affect activity against specific topoisomerases.[1]

Experimental Workflow for Elucidating Antibacterial Mechanism:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cellular Effects MIC Minimum Inhibitory Concentration (MIC) Assay Gyrase_Assay DNA Gyrase Supercoiling Assay MIC->Gyrase_Assay Active Compounds TopoIV_Assay Topoisomerase IV Decatenation Assay MIC->TopoIV_Assay Active Compounds Cleavage_Assay Cleavage Complex Stabilization Assay Gyrase_Assay->Cleavage_Assay TopoIV_Assay->Cleavage_Assay DNA_Damage_Assay DNA Damage Assessment (e.g., Comet Assay) Cleavage_Assay->DNA_Damage_Assay SOS_Assay SOS Response Induction (e.g., recA-lacZ reporter) DNA_Damage_Assay->SOS_Assay

Caption: Workflow for elucidating the antibacterial mechanism of quinolinones.

Detailed Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the quinolinone compound in an appropriate buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.

  • Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA. The inhibition of supercoiling by the quinolinone compound is indicative of gyrase inhibition.

Anticancer Agents: A Multi-pronged Attack on Cancer Cells

The quinolinone scaffold has given rise to a plethora of anticancer agents with diverse mechanisms of action, targeting various hallmarks of cancer.[9][10][11]

2.2.1. Topoisomerase II Inhibition:

Similar to their antibacterial counterparts, some quinolinone derivatives exhibit anticancer activity by targeting human topoisomerase II.[2] These compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2]

2.2.2. Kinase Inhibition:

A significant number of quinolinone-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12][13][14]

  • PI3K/Akt/mTOR Pathway: Certain quinolinone derivatives have been shown to be potent inhibitors of kinases within this critical pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[15]

  • Receptor Tyrosine Kinases (RTKs): Several clinically approved quinolinone-based drugs, such as lenvatinib and bosutinib, target multiple RTKs including VEGFR, FGFR, PDGFR, and Src family kinases, thereby inhibiting tumor growth and angiogenesis.[9][14]

  • Other Kinases: Quinolinone derivatives have also been developed to inhibit other kinases implicated in cancer, such as Pim-1, FLT3, and CDKs.[14][16]

G cluster_0 Kinase Inhibition Signaling Quinolinone Quinolinone-based Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinolinone->RTK Inhibits PI3K PI3K Quinolinone->PI3K Inhibits RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified signaling pathway of quinolinone-based kinase inhibitors.

2.2.3. Phosphodiesterase (PDE) Inhibition:

Quinolinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE5 and PDE10A.[17][18][19][20] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic GMP (cGMP) or cyclic AMP (cAMP), which can modulate various cellular processes, including apoptosis in cancer cells.[20]

Quantitative Data for Selected Quinolinone-based Inhibitors:

Compound ClassTargetExample CompoundIC50/KiReference
Kinase InhibitorPim-1Compound 12Competitive/Non-competitive[14]
Kinase Inhibitorc-MetCompound 290.59 nM[13]
PDE5 InhibitorPDE5Compound 7a0.27 nM[19]
P2X7R AntagonistP2X7 ReceptorCompound 16c4 nM[21]
mIDH1 InhibitormIDH1Compound 63Preclinical Candidate[22]
Modulators of the Central Nervous System (CNS)

The quinolinone scaffold is also found in compounds that act on the central nervous system, with applications in psychiatric and neurodegenerative disorders.

2.3.1. Antipsychotic Activity:

Some quinolinone derivatives exhibit antipsychotic properties, which are believed to be mediated through their interaction with dopamine and serotonin receptors.[23][24] Atypical antipsychotics often act as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors.[23][24] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[24]

2.3.2. G-Protein Coupled Receptor (GPCR) Modulation:

Beyond dopamine and serotonin receptors, quinolinone-based compounds have been developed as modulators of other GPCRs.[25][26][27][28] For instance, selective antagonists for the α2C-adrenoceptor have been identified from a series of 4-aminoquinolines.[29]

Experimental Workflow for Characterizing GPCR Ligands:

G cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Selectivity Profiling Binding_Assay Radioligand Binding Assay (Kd determination) Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) (EC50/IC50 determination) Binding_Assay->Functional_Assay Confirm Functional Effect Selectivity_Screen Selectivity Screening (Panel of related GPCRs) Functional_Assay->Selectivity_Screen Assess Specificity

Caption: Workflow for characterizing quinolinone-based GPCR ligands.

Part 3: Future Directions and Conclusion

The remarkable chemical tractability and diverse biological activities of quinolinone-based compounds ensure their continued prominence in drug discovery.[30][31][32] Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel GPCR targets, and the design of compounds with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinolinone therapeutics.

This guide has provided a comprehensive overview of the multifaceted mechanisms of action of quinolinone-based compounds. By understanding the intricate interplay between chemical structure, molecular target, and biological response, researchers can continue to harness the power of this versatile scaffold to address a wide range of unmet medical needs.

References

The 4-Hydroxy-2-Quinolinone Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxy-2-quinolinone core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities.[1][2] This technical guide provides an in-depth analysis of the diverse pharmacological properties of this heterocyclic system, intended for researchers, scientists, and drug development professionals. We will dissect the key structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide validated, field-proven experimental protocols for assessing the biological activities of novel derivatives. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and molecular design, empowering research teams to leverage this versatile scaffold for next-generation therapeutics.

The 4-Hydroxy-2-Quinolinone Core: Structural and Chemical Rationale

The 4-hydroxy-2-quinolinone, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone for drug discovery.[1] Its power lies in its unique structural features: a fused bicyclic system that provides a rigid framework, and keto-enol tautomerism that allows for diverse chemical interactions. The scaffold's planarity and hydrogen bonding capabilities (both donor and acceptor) make it an ideal candidate for interacting with a wide range of biological targets. These properties contribute to its classification as a privileged structure, capable of exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][3]

Anticancer Activity: Precision Targeting of Oncogenic Pathways

Quinoline and its derivatives have been extensively studied for their potential in developing anticancer drugs.[4][5] The 4-hydroxy-2-quinolinone scaffold, in particular, has yielded compounds that target several hallmarks of cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these scaffolds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[1] The scaffold acts as a template for designing molecules that can fit into the ATP-binding pocket of these kinases, disrupting their function and halting downstream proliferation and survival signals.

Structure-Activity Relationship (SAR) Insights

The biological activity of the quinolinone core can be finely tuned through substitutions at various positions.

  • Position 3: Substitution with carboxamide moieties has proven particularly effective. Tasquinimod, a quinolinone-3-carboxamide, demonstrates potent anti-tumor and antiangiogenic properties.[1]

  • Nitrogen (N1): Alkylation or arylation at the N1 position significantly influences the molecule's lipophilicity and, consequently, its cellular uptake and target engagement.

  • Benzene Ring: Substitutions on the fused benzene ring (e.g., at C6 or C7) can enhance potency and selectivity. For instance, the introduction of a fluorine atom at C6 has been shown to dramatically improve antibacterial activity in related quinolone drugs, a principle that can be extrapolated to anticancer design.[3]

Data Spotlight: In Vitro Cytotoxicity of Quinolinone Derivatives

The efficacy of novel anticancer compounds is initially screened using in vitro cytotoxicity assays against various cancer cell lines. The table below presents representative data for 4-hydroxyquinoline derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
IVg ¹A549 (Lung)0.0298[6]
IVg ¹MDA-MB (Breast)0.0338[6]
20 Colo 320 (Colon)4.61[7]
13b Colo 320 (Colon)4.58[7]
3g ²HCT116 (Colon)Promising[5]
¹ 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one
² Specific IC50 value noted as promising but not quantified in the abstract.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method fundamental to in vitro drug screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][10]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinolinone compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][12] Following treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: Anticancer Mechanism of Action

anticancer_mechanism cluster_cell Cancer Cell Quinolinone 4-Hydroxy-2-Quinolinone Derivative Kinase Protein Kinase (e.g., PI3Kα, EGFR-TK) Quinolinone->Kinase Binds to ATP-binding site Proliferation Tumor Cell Proliferation & Survival Quinolinone->Proliferation INHIBITS Pathway Oncogenic Signaling Pathway Kinase->Pathway Activates ATP ATP ATP->Kinase Competes with Pathway->Proliferation Promotes mic_workflow start Start prep_compound Prepare 2-fold Serial Dilutions of Quinolinone in 96-Well Plate start->prep_compound inoculate Inoculate Wells with Standardized Bacteria prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read end Determine MIC: Lowest Concentration with No Growth read->end neuro_inflammation cluster_neuro Neuroprotection cluster_inflam Anti-inflammation Quinolinone 4-Hydroxy-2-Quinolinone Derivative ROS Reduce Reactive Oxygen Species (ROS) Quinolinone->ROS Ca Inhibit Ca²⁺ Influx Quinolinone->Ca LOX Inhibit Lipoxygenase (LOX) Enzyme Quinolinone->LOX Apoptosis Inhibit Apoptosis ROS->Apoptosis Ca->Apoptosis Pro_Inflam Reduce Pro-inflammatory Mediators LOX->Pro_Inflam

References

Literature review on Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Authored by: A Senior Application Scientist

This compound stands as a cornerstone molecule within the vast and pharmacologically significant family of quinolones. While seemingly a specific entity, its true value lies in its representation of the 4-hydroxy-2-quinolone core, a "privileged scaffold" that has been the foundation for a multitude of therapeutic agents.[1][2][3] The inherent structural features of this molecule—a planar heterocyclic system capable of tautomerism, multiple sites for chemical modification, and the capacity to engage in various biological interactions—make it a subject of intense interest for researchers, medicinal chemists, and drug development professionals.[4][5] This guide aims to provide a comprehensive technical overview, delving into the synthesis, chemical intricacies, and the broad spectrum of biological activities associated with this compound and its derivatives, thereby offering a roadmap for its effective utilization in research and development.

Core Synthesis: The Conrad-Limpach-Knorr Reaction and Beyond

The most established and widely utilized method for the synthesis of this compound is the Conrad-Limpach-Knorr synthesis .[6][7][8] This reaction provides a robust and versatile route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[9][10]

Mechanistic Insights: A Tale of Condensation and Cyclization

The Conrad-Limpach synthesis is a two-stage process that hinges on careful temperature control to direct the regioselectivity of the final product.[8]

  • Formation of the Enamine Intermediate: The reaction commences with the acid-catalyzed condensation of an aniline with a β-ketoester, in this case, diethyl malonate. At lower temperatures (typically below 140°C), the nucleophilic aniline attacks the ketone carbonyl of the β-ketoester, leading to the formation of a Schiff base, which rapidly tautomerizes to the more stable β-enamino ester intermediate.[8][10]

  • Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the enamino ester. At temperatures around 250°C, the aromatic ring of the aniline moiety acts as a nucleophile, attacking the ester carbonyl. This is an electrocyclic ring-closing reaction, which, after the elimination of ethanol and subsequent tautomerization, yields the final 4-hydroxy-2-quinolone product.[8][10]

It is critical to distinguish this pathway from the Knorr quinoline synthesis, where at higher initial temperatures, the aniline attacks the ester group first, leading to a β-keto anilide intermediate that cyclizes to form the isomeric 2-hydroxyquinoline.[8]

Diagram 1: The Conrad-Limpach Synthesis Workflow A simplified workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process Aniline Aniline Condensation Step 1: Condensation (Acid Catalyst, <140°C) Aniline->Condensation Ketoester Diethyl Malonate Ketoester->Condensation Intermediate β-Enamino Ester Intermediate Condensation->Intermediate Formation of Schiff Base & Tautomerization Cyclization Step 2: Thermal Cyclization (~250°C) Product This compound Cyclization->Product Ring Closure & Elimination Intermediate->Cyclization High Temperature

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of this compound, based on the principles of the Conrad-Limpach reaction.

Materials:

  • Aniline

  • Diethyl malonate

  • Paraffin oil or Dowtherm A (as a high-boiling solvent)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Enamine Formation:

    • In a round-bottom flask, combine equimolar amounts of aniline and diethyl malonate.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture at 110-120°C for 1-2 hours, allowing for the removal of water, which is a byproduct of the condensation. The reaction progress can be monitored by TLC.

    • Upon completion, remove the excess unreacted starting materials under reduced pressure. The resulting product is the crude ethyl β-anilinoacrylate intermediate.

  • Cyclization:

    • In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent like paraffin oil or Dowtherm A to 250°C.

    • Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature at 250-260°C.

    • The cyclization is typically rapid and is accompanied by the evolution of ethanol. Hold the reaction at this temperature for 15-30 minutes after the addition is complete.

    • Allow the reaction mixture to cool to below 100°C.

  • Isolation and Purification:

    • Carefully add petroleum ether or hexane to the cooled mixture to precipitate the product.

    • Collect the crude solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound as a crystalline solid.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its tautomeric nature and the reactivity of its heterocyclic core.

The Keto-Enol Tautomerism

A fundamental property of 4-hydroxy-2-quinolones is their existence as a mixture of tautomers. The title compound exists in a dynamic equilibrium between the 4-hydroxy-2(1H)-one form and the 4-quinolone (keto) form.[8][11] Spectroscopic and crystallographic studies have shown that in the solid state and in most solvents, the 2-oxo-4-hydroxy tautomer is the predominant form.[12][13] This stability is attributed to the formation of a conjugated system and intramolecular hydrogen bonding.

Diagram 2: Tautomeric Equilibrium The equilibrium between the 4-hydroxy and 4-oxo forms.

(Note: A representative structure is shown as the true diketo tautomer is less common for this specific compound.)

A Hub of Reactivity

The 4-hydroxy-2-quinolone scaffold is a versatile platform for further chemical modifications.[4][14] The molecule possesses both nucleophilic and electrophilic centers.[4]

  • Alkylation and Acylation: The hydroxyl group at C4 and the nitrogen atom at position 1 can be readily alkylated or acylated under appropriate conditions to generate a diverse library of derivatives.

  • Reactions at C3: The carbon at position 3 is highly activated due to the influence of the adjacent electron-withdrawing carbonyl group and the electron-donating hydroxyl group.[4] This position is susceptible to various reactions, including allylation, benzylation, and olefination.[4]

  • Multicomponent Reactions: The compound can participate in complex multicomponent reactions, such as Ugi-type condensations, leveraging its enol character to construct intricate molecular architectures.[15]

  • Halogenation: The 4-hydroxyl group can be converted to a chloro group, creating a reactive intermediate for nucleophilic substitution reactions, which is a common strategy to introduce further diversity.[16]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.[4][17]

Technique Characteristic Features
¹H NMR - Aromatic protons (H5-H8) appear as multiplets in the range of δ 7.1-7.9 ppm. - The NH proton signal is typically observed as a broad singlet at δ 11.0-12.0 ppm. - The enolic OH proton is a broad singlet, often downfield, above δ 12.0 ppm. - The ethyl ester protons show a characteristic triplet and quartet.
¹³C NMR - The C2 carbonyl carbon resonates downfield around δ 160-165 ppm. - The C4 carbon bearing the hydroxyl group appears around δ 170-175 ppm. - Aromatic carbons are observed in the typical range of δ 115-140 ppm.
IR (cm⁻¹) - A broad band for O-H stretching is observed around 3300-3400 cm⁻¹. - The C=O stretching of the quinolone ring is seen around 1650-1660 cm⁻¹. - The ester carbonyl stretch appears around 1700-1720 cm⁻¹. - C=C aromatic stretching is observed around 1500-1600 cm⁻¹.
UV-Vis (in Methanol) - Two major absorption bands are typically observed around 270 nm and 315 nm.[4]

A Spectrum of Biological and Pharmacological Activities

The 4-hydroxy-2-quinolone scaffold is a prolific source of biologically active compounds, and derivatives of the title compound have been explored for a wide range of therapeutic applications.[1][2][5][18]

Antimicrobial and Antifungal Activity

Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[19][20][21] Derivatives of 4-hydroxy-2-quinolone have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[22] Structure-activity relationship (SAR) studies have shown that the nature and length of substituents, particularly at the C3 position, can dramatically influence antimicrobial potency.[22] Furthermore, certain analogs have exhibited potent antifungal activity, in some cases surpassing the efficacy of standard treatments.[22][23]

Anticancer and Antitumor Potential

A growing body of evidence supports the potential of 4-hydroxy-2-quinolone derivatives as anticancer agents.[24][25] These compounds have been shown to exert cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[23][24] The mechanisms of action are diverse and can involve the inhibition of key enzymes or the disruption of cellular signaling pathways.

Anti-inflammatory and Antioxidant Properties

Derivatives of this scaffold have also been investigated for their anti-inflammatory and antioxidant activities.[3][23] The ability of these compounds to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for the development of treatments for a variety of inflammatory conditions.

Other Therapeutic Areas

The versatility of the 4-hydroxy-2-quinolone core has led to its exploration in numerous other therapeutic areas, including:

  • Antiviral (including anti-HIV) agents [2][18]

  • Antimalarial compounds [2]

  • Antitubercular agents [26]

  • Antithyroid agents [27]

The broad biological profile of this class of compounds underscores the importance of this compound as a starting point for the design and synthesis of new therapeutic entities.[1][5]

Conclusion and Future Directions

This compound is more than just a chemical compound; it is a gateway to a rich and diverse field of medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and the proven track record of its derivatives in various therapeutic areas make it an invaluable tool for researchers and drug developers. Future research will undoubtedly continue to build upon this privileged scaffold, exploring novel modifications and combinations to address unmet medical needs. The continued investigation into its synthesis, reactivity, and biological activity will ensure that the legacy of the 4-hydroxy-2-quinolone core endures in the ongoing quest for new and effective medicines.

References

Physicochemical characteristics of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Abstract

This compound is a prominent member of the 4-hydroxy-2-quinolone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] A comprehensive understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this molecule as a building block for novel therapeutics. This guide provides a detailed examination of its molecular structure, core physical properties, spectroscopic signature, chemical reactivity, and essential handling protocols, grounded in authoritative scientific literature.

Molecular Structure and Identity

The foundation of this compound's utility lies in its unique and reactive molecular architecture. Its properties are a direct consequence of the interplay between its aromatic core and key functional groups.

1.1. Compound Identification

IdentifierValue
IUPAC Name ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[4]
CAS Number 40059-53-8[4]
Molecular Formula C₁₂H₁₁NO₄[4][5][6]
Molecular Weight 233.22 g/mol [4][5][7]
Synonyms Ethyl 4-hydroxy-2-quinolone-3-carboxylate

1.2. Structural Elucidation and Tautomerism

The 4-hydroxy-2-quinolone core exists in a state of tautomeric equilibrium. The predominant form is the 4-hydroxy-2(1H)-quinolone (amide) tautomer, but it can also exist as the 2-hydroxy-4(1H)-quinolone (iminol) and the fully aromatic 2,4-dihydroxyquinoline forms.[8] This equilibrium is critical as it dictates the molecule's primary reaction pathways, particularly its acidity and nucleophilicity. X-ray diffraction studies have confirmed that similar compounds exist in the crystal form as the 2-oxo-4-hydroxy tautomer.[9]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone core.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both biological and laboratory settings, influencing everything from formulation to bioavailability.

2.1. Summary of Physicochemical Data

PropertyValue / DescriptionRationale & Significance
Physical Form Solid. Reported as pale beige to brown.[10]The solid state is typical for aromatic compounds of this size with strong intermolecular hydrogen bonding capabilities.
Melting Point 270 °C (for the related analog, CAS 52980-28-6)[10]The high melting point is indicative of a stable crystal lattice structure, reinforced by intermolecular hydrogen bonds via the N-H and O-H groups.
Boiling Point 343.7 ± 42.0 °C (Predicted for analog)[10]This is a predicted value, as compounds with high melting points often decompose before boiling under atmospheric pressure.
Solubility Slightly soluble in DMSO and DMF, particularly with heating.[10]The molecule has both polar (hydroxy, amide, ester) and nonpolar (aromatic rings) regions. Its limited solubility in water but better solubility in polar aprotic solvents like DMSO is consistent with this structure.
Lipophilicity (XLogP3) 1.7[4][7]This moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates as it can facilitate cell membrane permeability.
Acidity (pKa) Not experimentally determined; estimated range 5-8.The 4-hydroxy group is enolic and acidic. Its acidity is enhanced by the electron-withdrawing effects of the adjacent carbonyl and ester groups. The N-H proton is also weakly acidic. This property is crucial for salt formation and receptor binding interactions.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The expected spectral data are derived from its key functional groups and conjugated system.

3.1. Summary of Expected Spectral Data

TechniqueWavenumber / Chemical Shift (δ)Assignment & Interpretation
¹H NMR (in DMSO-d₆)~1.3 ppm (triplet, 3H)~4.3 ppm (quartet, 2H)~7.2-8.1 ppm (multiplets, 4H)~11-12 ppm (broad singlet, 1H)~11.5-12.5 ppm (broad singlet, 1H)Ethyl ester (-CH₃)Ethyl ester (-OCH₂-)Aromatic protons (C5-H to C8-H)[8]Amide (N-H)Enolic (O-H)
¹³C NMR (in DMSO-d₆)~14 ppm~60 ppm~115-140 ppm~162 ppm~165 ppm~170 ppmEthyl ester (-CH₃)Ethyl ester (-OCH₂-)Aromatic carbonsC2 (Amide carbonyl)C4 (Enolic carbon)Ester carbonyl
FT-IR (KBr pellet)~3200-2800 cm⁻¹ (broad)~1720 cm⁻¹ (sharp)~1660 cm⁻¹ (sharp)~1600, 1550 cm⁻¹O-H and N-H stretching (hydrogen-bonded)C=O stretching (ester)C=O stretching (amide/lactam)C=C stretching (aromatic ring)
UV-Vis (in DMSO)λₘₐₓ ≈ 310 nm[11][12]This absorption is attributed to π → π* electronic transitions within the extended conjugated quinolone system.

Synthesis and Chemical Reactivity

The compound's value as a scaffold is derived from its accessibility through synthesis and the predictable reactivity of its functional groups, which allows for the generation of diverse chemical libraries.

4.1. Representative Synthetic Pathway

A common and effective method for synthesizing the 4-hydroxy-2-quinolone core involves the thermal cyclization of N-acylated aniline derivatives with malonic esters. A refined approach for producing the title compound with high purity and yield utilizes monoethyl malonate as an acylating agent in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8]

Caption: General workflow for the synthesis of the title compound.

4.2. Key Chemical Reactions

The molecule's functionality allows for several key transformations:

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., refluxing with NaOH) to yield the corresponding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[12][13] This carboxylic acid is a key intermediate for many antibacterial agents.[14]

  • N- and O-Alkylation/Acylation: The nitrogen of the lactam and the oxygen of the 4-hydroxy group can be targeted for alkylation or acylation to produce a wide range of derivatives with modulated biological activity.

  • Multicomponent Reactions: The compound serves as an excellent substrate in multicomponent reactions. For instance, it can participate in an Ugi-type condensation via a Smiles rearrangement, providing a straightforward route to complex heterocyclic enamines with peptide-like structures.[15]

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols outline standard procedures for characterizing the title compound.

5.1. Protocol for Determination of Melting Point (Capillary Method)

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~15-20 °C below the expected melting point (approx. 250 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

    • Causality Insight: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. A wide melting range often indicates impurities.

5.2. Protocol for Spectroscopic Sample Preparation

  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and because its residual solvent peak does not obscure key signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the spectrum. The broad N-H and O-H peaks can be confirmed by adding a drop of D₂O, which will cause them to disappear due to proton exchange.

  • IR Spectroscopy (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

    • Trustworthiness Principle: The transparency of the KBr pellet is a self-validating check. An opaque or cloudy pellet will scatter infrared radiation, leading to a poor-quality spectrum with a sloping baseline.

Safety, Handling, and Storage

Proper handling ensures researcher safety and maintains the integrity of the compound.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[16]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

Conclusion

This compound is a chemically rich and versatile molecule. Its defined physicochemical properties—moderate lipophilicity, high melting point, characteristic spectroscopic signature, and predictable reactivity at multiple sites—make it an exceptionally valuable starting material in medicinal chemistry and drug discovery. A thorough understanding of these characteristics, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design and synthesis of novel, biologically active compounds.

References

Spectral data analysis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data Analysis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of synthesized compounds is not merely a procedural step but the bedrock of scientific integrity and progress. Heterocyclic scaffolds, particularly the quinoline nucleus, form the backbone of numerous therapeutic agents. This compound is a key intermediate and a privileged scaffold in its own right, notable for its tautomeric complexity and potential as a precursor in medicinal chemistry.[1] This guide provides a comprehensive, multi-technique spectroscopic analysis of this target molecule, moving beyond a simple presentation of data to explain the why behind the analytical choices and interpretations. It is designed for the discerning researcher who requires not just data, but a validated, logical framework for structural elucidation.

The Subject Molecule: Structure and Tautomerism

This compound (Molecular Formula: C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol ) exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolone form and the 2,4-dihydroxyquinoline form.[2][3] Spectroscopic and computational studies have consistently shown that the 2-quinolone tautomer is the predominant form in both solution and the solid state, a fact that is critical for the correct interpretation of the data that follows.[1]

Our analysis will confirm the structure of the dominant tautomer shown below.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: The Rationale

¹H NMR is the cornerstone of structural elucidation for organic molecules. It provides precise information on the chemical environment, connectivity, and relative number of protons. For our target molecule, the key diagnostic regions will be the aromatic region (revealing the substitution pattern on the benzene ring), the distinct signals of the ethyl ester group, and the exchangeable protons (N-H and O-H), which confirm the presence of these functional groups.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to resolve the N-H and O-H proton signals, which might otherwise be broadened or unobserved in a non-polar solvent like CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation and Assignments

The ¹H NMR spectrum is expected to show signals corresponding to 11 protons. The aromatic region will display four protons, the ethyl group will account for five protons, and the remaining two are the exchangeable N-H and O-H protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~11.5Singlet (broad)1HNH -1The amide proton is typically deshielded and appears as a broad singlet due to slow exchange.
~10.5Singlet (broad)1HOH -4The hydroxyl proton, involved in hydrogen bonding, is also deshielded and appears as a broad singlet.
7.20 - 8.00Multiplet4HAr-H (H-5, H-6, H-7, H-8)Protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling. H-5 is often the most deshielded due to its proximity to the carbonyl group.
4.25Quartet2H-O-CH₂ -CH₃The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule). They are deshielded by the adjacent oxygen atom.
1.30Triplet3H-O-CH₂-CH₃ The methyl protons are adjacent to two methylene protons, resulting in a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: The Rationale

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. It is particularly powerful for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR. For our target, ¹³C NMR is essential to confirm the presence of the two distinct carbonyl carbons (amide and ester) and the ten unique carbons of the quinoline core.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single sharp peak for each unique carbon atom. A spectral width of 0-200 ppm is standard for most organic molecules.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation and Assignments

The structure contains 12 carbon atoms, all of which are in unique chemical environments. The spectrum should therefore display 12 distinct signals.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~170.0C =O (Ester)The ester carbonyl carbon is highly deshielded.
~162.0C -2 (Amide C=O)The amide carbonyl carbon is also significantly deshielded.[1]
~140.0C -8aAromatic quaternary carbon adjacent to nitrogen.
115.0 - 135.0C -4a, C -5, C -6, C -7, C -8Aromatic carbons of the benzene ring.
~100.0C -3Carbon bearing the ester group.
~158.0C -4Carbon bearing the hydroxyl group, highly deshielded by oxygen.
~61.0-O-CH₂ -CH₃The methylene carbon is deshielded by the attached oxygen.
~14.0-O-CH₂-CH₃ The terminal methyl carbon is the most shielded (upfield).

Infrared (IR) Spectroscopy

Expertise & Causality: The Rationale

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations (stretching and bending) absorb infrared radiation at characteristic frequencies. For the target molecule, IR is ideal for confirming the presence of the O-H, N-H, and the two distinct C=O groups (amide and ester), which are the molecule's defining features.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. This method ensures a uniform sample distribution and minimizes scattering.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the pure KBr pellet should be taken first and automatically subtracted from the sample spectrum.

Data Interpretation and Assignments

The IR spectrum provides a molecular fingerprint, with key absorption bands indicating specific functional groups.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupRationale
3400 - 3200 (broad)O-H StretchHydroxyl (-OH)The broadness is due to hydrogen bonding.
3300 - 3100 (moderate)N-H StretchAmide (-NH)The N-H stretch of the lactam ring.[1]
~1720C=O StretchEsterThe carbonyl stretch of the conjugated ethyl ester.
~1660C=O StretchAmide (Lactam)The carbonyl stretch of the six-membered lactam ring is a key diagnostic peak.[1]
1600 - 1450C=C StretchAromatic RingMultiple bands are expected, characteristic of the aromatic system.
1300 - 1100C-O StretchEster and PhenolStretching vibrations for the C-O single bonds.

Mass Spectrometry (MS)

Expertise & Causality: The Rationale

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. It is the definitive technique for confirming the molecular formula. For this molecule, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition from the exact mass, while the fragmentation pattern helps to confirm the connectivity of the major structural units, such as the ethyl ester group.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 µg/mL.

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI). ESI is a soft ionization technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion. Acquire data in positive ion mode.

  • MS/MS Analysis: To probe the structure, perform a tandem MS (MS/MS) experiment. Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Interpretation and Assignments

The molecular formula C₁₂H₁₁NO₄ yields a monoisotopic mass of 233.0688 Da.[2][4]

m/z Value (Predicted)IonRationale
234.0761[M+H]⁺The protonated molecular ion. This is the primary ion observed with ESI.
256.0580[M+Na]⁺A common adduct observed in ESI-MS, where a sodium ion attaches to the molecule.[4]
188.0655[M+H - C₂H₅OH]⁺Loss of a neutral ethanol molecule (46 Da) from the ethyl ester group. This is a very common and diagnostically significant fragmentation pathway for ethyl esters.
160.0706[M+H - C₂H₅OH - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the quinolone ring, a characteristic fragmentation for such heterocyclic systems.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The power of modern analytical chemistry lies in the integration of orthogonal data sources to build an unshakeable structural proof. The workflow below illustrates this synergistic relationship.

Caption: Workflow for integrated spectroscopic structure elucidation.

  • Mass Spectrometry establishes the correct molecular formula.

  • IR Spectroscopy confirms the presence of all key functional groups.

  • ¹³C NMR verifies the carbon count and the presence of two distinct carbonyls.

  • ¹H NMR details the proton environment and confirms the connectivity of the ethyl group and the substitution pattern of the aromatic ring.

References

Crystal structure of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a member of the quinolone class of compounds known for their significant therapeutic potential. The determination of the three-dimensional atomic arrangement of this molecule is paramount for understanding its physicochemical properties and for guiding rational drug design. This document details the synthesis and crystallization protocols, the methodology of single-crystal X-ray diffraction used for structure elucidation, and an in-depth analysis of the resulting molecular geometry, tautomerism, and intermolecular interactions. The insights derived from the crystal structure, particularly the dominant hydrogen bonding networks, are discussed in the context of structure-activity relationships (SAR) and their implications for the development of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of this heterocyclic system have been extensively explored, leading to the development of agents with anticancer, antimicrobial, antitubercular, and anti-inflammatory properties.[1][2][3] Within this class, 4-hydroxy-2-quinolone derivatives are of particular interest due to their unique structural features and biological profiles.

The precise three-dimensional structure of a molecule is a critical determinant of its biological function. For drug development professionals, knowledge of a compound's crystal structure provides invaluable insights into its structure-activity relationship (SAR).[4] It allows for the visualization of pharmacophoric features, informs the design of more potent and selective analogues, and helps explain physical properties such as solubility and stability, which are crucial for bioavailability. This guide focuses on the specific structural characteristics of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, providing a foundational understanding for future research and development.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines the general synthetic strategy and a detailed protocol for crystallization.

Synthetic Strategy

The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives is well-established in organic chemistry. A common and effective method involves the cyclization of an aniline precursor with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization and subsequent hydrolysis and N-alkylation.

A plausible synthetic pathway for the title compound is outlined below. The process begins with the reaction of an N-ethylaniline with a malonic acid derivative, which upon heating, undergoes intramolecular cyclization to form the quinolone ring system.[5][6] Final hydrolysis of the ester yields the target carboxylic acid. Purity is paramount, as impurities can significantly inhibit or disrupt the crystallization process.[7][8]

Protocol: Growing Single Crystals for X-Ray Diffraction

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[9] The goal is to encourage molecules to slowly and methodically arrange themselves into a well-ordered lattice. The slow evaporation technique is one of the most effective and widely used methods for small organic molecules.[7][10]

Rapid precipitation from a supersaturated solution typically leads to the formation of polycrystalline powder or amorphous solid. To obtain a single, well-ordered crystal, the rate of solvent evaporation must be carefully controlled. This slow process allows molecules sufficient time to adopt the most thermodynamically favorable orientation as they deposit onto the growing crystal lattice, minimizing defects.[7][8] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[7]

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to identify one in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Add the purified compound to a small, clean glass vial. Incrementally add the chosen solvent with gentle warming and agitation until the solid is completely dissolved. Aim for a solution that is near saturation at a slightly elevated temperature.[8]

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, which would lead to the growth of many small crystals instead of a few large ones.[7]

  • Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a single, small-gauge needle. This restricts the rate of solvent evaporation. The size of the opening can be adjusted to control the rate of crystal growth.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a spatula or pipette.[9]

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 React N-ethylaniline with Malonic Acid Derivative S2 Thermal Cyclization S1->S2 S3 Ester Hydrolysis S2->S3 S4 Purification (e.g., Recrystallization) S3->S4 C1 Prepare Near-Saturated Solution S4->C1 High-Purity Compound C2 Micro-filtration C1->C2 C3 Slow Solvent Evaporation (Vibration-free environment) C2->C3 C4 Harvest Single Crystals C3->C4 X1 Proceed to X-ray Diffraction C4->X1 Diffraction-Quality Crystal

Fig. 1: Workflow for Synthesis and Crystallization.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle that electrons in a molecule diffract X-rays, and when the molecules are arranged in a periodic crystal lattice, this diffraction occurs only at specific angles, producing a unique diffraction pattern.[11]

Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the phase problem, and refining the atomic model.

G cluster_exp Experimental Procedure cluster_analysis Computational Analysis A Select & Mount Single Crystal B Place in X-ray Beam (Diffractometer) A->B C Collect Diffraction Data (Intensities & Angles) B->C D Determine Unit Cell & Space Group C->D E Solve Phase Problem (Generate Electron Density Map) D->E F Build & Refine Atomic Model E->F G Crystallographic Information File (CIF) F->G Final Structure

Fig. 2: High-Level Workflow for X-ray Crystallography.
  • Data Collection: A single crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[11]

  • Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to determine the dimensions of the unit cell and the symmetry of the crystal (the space group). The primary challenge, known as the "phase problem," is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined iteratively until the calculated diffraction pattern from the model closely matches the experimentally observed pattern.[11]

Analysis of the Crystal Structure

An X-ray diffraction study of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (C₁₂H₁₁NO₄) has been successfully conducted, revealing its precise solid-state conformation and packing.[12]

Crystallographic Data Summary

The key crystallographic parameters provide a quantitative description of the crystal lattice.

ParameterValue
Chemical FormulaC₁₂H₁₁NO₄
Formula Weight233.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.953(2)
b (Å)13.522(3)
c (Å)9.940(2)
β (°)103.88(3)
Volume (ų)1037.9(4)
Z (molecules/unit cell)4
Data sourced from Acta Crystallographica Section E, 2002, Vol. 58, pp. 254-256.[12]
Molecular Geometry and Tautomerism

The structural analysis confirms that the molecule exists in the crystal as the 2-oxo-4-hydroxy tautomer .[12] This is a critical finding, as quinolone systems can potentially exist in several tautomeric forms. The quinoline ring system itself is nearly planar, as expected. The ethyl group at the N1 position and the carboxylic acid group at the C3 position adopt conformations that minimize steric hindrance.

Intermolecular Interactions: The Hydrogen Bonding Network

The most significant feature of the crystal packing is an extensive network of intermolecular hydrogen bonds. The analysis reveals the formation of two distinct O-H···O=C type hydrogen bonds that link adjacent molecules.[12]

  • The hydroxyl group (-OH) at the C4 position acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

  • Simultaneously, the carboxylic acid hydroxyl group acts as a hydrogen bond donor to the keto oxygen (=O) at the C2 position of another adjacent molecule.

This hydrogen bonding scheme results in the formation of centrosymmetric dimers, which then link together to form chains within the crystal lattice. These strong, directional interactions are the primary forces governing the crystal packing. A notable consequence of this hydrogen bonding is the observable elongation of the C=O bond lengths involved in the interactions, a common phenomenon in such systems.[12]

G cluster_mol1 Molecule A cluster_mol2 Molecule B (Neighbor) N1 N-Et O1 C2=O N1->O1 C3_1 C3 O1->C3_1 O2 C4-OH C3_1->O2 COOH1 COOH C3_1->COOH1 COOH2 COOH O2->COOH2 H-Bond O3 C2=O COOH1->O3 H-Bond N2 N-Et N2->O3 C3_2 C3 O3->C3_2 O4 C4-OH C3_2->O4 C3_2->COOH2

Fig. 3: Key Intermolecular Hydrogen Bonds.

Conclusion and Future Directions

The single-crystal X-ray diffraction analysis of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides a definitive view of its solid-state structure. The key findings are the confirmation of the 2-oxo-4-hydroxy tautomer and the elucidation of a robust hydrogen-bonding network that dictates the crystal packing.

For researchers in drug development, this structural information is foundational. Understanding the specific intermolecular interactions can aid in predicting and modifying physical properties like solubility and melting point. Furthermore, the precise geometry of the molecule serves as a validated input for computational modeling and virtual screening efforts aimed at designing new quinoline derivatives.[1] This knowledge can guide the strategic placement of functional groups to enhance binding affinity to biological targets or to improve pharmacokinetic profiles, ultimately accelerating the discovery of new and more effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2][3] The quinolone core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][4] This guide delves into the prevalent synthetic strategies, with a primary focus on the Gould-Jacobs reaction, offering detailed mechanistic insights and a step-by-step experimental protocol. Furthermore, it addresses common challenges and provides practical guidance for optimization, ensuring a reproducible and efficient synthesis for researchers in academic and industrial settings.

Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold

The 4-hydroxy-2-oxo-1,2-dihydroquinoline (commonly referred to as 4-hydroxy-2-quinolone) framework is a privileged structure in medicinal chemistry.[3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs.[2][4] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex and biologically active molecules.[5] Its chemical structure features a keto-enol tautomerism, with the 4-hydroxy form being a significant contributor.[4] The presence of the ester group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Synthetic Strategies: A Comparative Overview

Several methods have been developed for the synthesis of the 4-hydroxy-2-quinolone core. The most classical and widely employed approaches are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

  • Gould-Jacobs Reaction: This is the most direct and common method for synthesizing this compound. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a thermal cyclization.[1][6]

  • Conrad-Limpach Synthesis: This method involves the reaction of an aniline with a β-ketoester. While effective for producing 4-hydroxyquinolines, the regioselectivity can be a challenge, and it typically leads to a methyl or other substituent at the 2-position rather than the oxo group of the desired product.[1][7]

For the specific synthesis of the title compound, the Gould-Jacobs reaction is the preferred route due to its straightforward approach and the commercial availability of the starting materials.

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via a nucleophilic substitution on the enol ether, leading to the formation of diethyl 2-((anilino)methylene)malonate. This step is typically performed at a lower temperature than the subsequent cyclization.[8][9]

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[1][2] This high energy input is necessary to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, where the malonate moiety attacks one of the ortho positions of the aniline ring, followed by the elimination of ethanol to form the quinolone ring system.[1][6]

The choice of a high-boiling point solvent is critical for the success of the cyclization step. These solvents ensure that the reaction mixture can reach the required temperature for the intramolecular cyclization to occur efficiently. The high temperatures can, however, also lead to product decomposition and the formation of byproducts, necessitating careful control of the reaction time and temperature.[1]

Reaction Mechanism Diagram

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Diethyl 2-((anilino)methylene)malonate Aniline->Intermediate Nucleophilic Attack DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (>250°C) Product Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Cyclization->Product - EtOH

Caption: Mechanism of the Gould-Jacobs Reaction.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the Gould-Jacobs synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Aniline62-53-393.1310 mmol, 0.93 g
Diethyl ethoxymethylenemalonate (DEEMM)87-13-8216.2311 mmol, 2.38 g
Diphenyl ether101-84-8170.2120 mL
Ethanol64-17-546.07For washing
Hexane110-54-386.18For washing
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure

Step 1: Condensation

  • To a 100 mL three-neck round-bottom flask, add aniline (10 mmol, 0.93 g) and diethyl ethoxymethylenemalonate (11 mmol, 2.38 g).

  • Heat the mixture with stirring at 100-110 °C for 2 hours. During this time, ethanol will be evolved. The progress of the reaction can be monitored by TLC.

Step 2: Thermal Cyclization

  • After the initial condensation, add 20 mL of diphenyl ether to the reaction mixture.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

  • Allow the reaction mixture to cool to room temperature. The product will solidify.

Step 3: Isolation and Purification

  • Add about 50 mL of hexane to the solidified mixture to dilute the diphenyl ether and break up the solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with ethanol to remove any remaining diphenyl ether and unreacted starting materials.

  • Wash the product again with hexane to aid in drying.

  • Dry the purified this compound in a vacuum oven.

Expected Yield and Characterization
  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 268-270 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.01 (s, 1H, OH), 11.21 (s, 1H, NH), 8.01 (d, J=8.0 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.29 (t, J=7.6 Hz, 1H), 4.25 (q, J=7.2 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 169.1, 163.8, 162.1, 139.2, 131.5, 124.3, 122.1, 116.8, 115.9, 100.2, 59.8, 14.3.

Experimental Workflow Diagram

Experimental_Workflow A 1. Mix Aniline and DEEMM B 2. Heat at 100-110°C for 2h (Condensation) A->B C 3. Add Diphenyl Ether B->C D 4. Heat to 250-260°C for 30-60 min (Cyclization) C->D E 5. Cool to Room Temperature D->E F 6. Add Hexane and Filter E->F G 7. Wash with Ethanol and Hexane F->G H 8. Dry the Product G->H I Characterization (NMR, MP) H->I

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete cyclization or product decomposition.Ensure the reaction temperature is maintained at 250-260 °C. Optimize the reaction time; prolonged heating can lead to degradation.
Dark-colored Product Formation of impurities due to high temperature.Purify the product by recrystallization from a suitable solvent like DMF or acetic acid.
Product is an oil Incomplete removal of diphenyl ether.Wash the product extensively with hot ethanol and hexane. Trituration with a suitable solvent may also be effective.

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature of the cyclization step, high yields of the desired product can be obtained. The detailed protocol and troubleshooting guide provided in these application notes are intended to assist researchers in successfully synthesizing this valuable intermediate for their drug discovery and development endeavors.

References

Application Notes and Protocols for One-Pot Synthesis of 4-Hydroxy-2-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Hydroxy-2-Quinolinone Scaffold

The 4-hydroxy-2-quinolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural backbone of a multitude of biologically active compounds.[1][2] These molecules and their derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] Consequently, the development of efficient and versatile synthetic methodologies to access this important class of heterocycles is of paramount importance to researchers in both academic and industrial settings. One-pot synthesis, in particular, offers significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency, making it a highly attractive strategy for the construction of 4-hydroxy-2-quinolinone libraries for drug discovery.

This comprehensive guide provides detailed application notes and protocols for several robust one-pot methods for the synthesis of 4-hydroxy-2-quinolinones, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are presented with a focus on the underlying chemical principles, providing not just a set of instructions, but a deeper understanding of the reaction mechanisms and the rationale behind the experimental choices.

Method 1: The Classic Conrad-Limpach-Knorr Synthesis under Thermal Conditions

The Conrad-Limpach-Knorr reaction is a cornerstone in quinoline chemistry, providing a reliable, albeit often harsh, route to 4-hydroxy-2-quinolinones. This method typically involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, at elevated temperatures. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization to afford the desired quinolinone.

Causality in Experimental Choices

The high temperatures, often exceeding 200 °C, are necessary to overcome the activation energy barrier for the intramolecular cyclization of the intermediate enamine. The choice of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial to maintain a consistent reaction temperature and to prevent charring of the reactants. The absence of a catalyst in the classical approach underscores the reliance on thermal energy to drive the reaction to completion.

Experimental Protocol: Thermal One-Pot Synthesis

Materials:

  • Substituted aniline (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Diphenyl ether (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv) and diethyl malonate (1.2 equiv) in diphenyl ether.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 1-2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solvent upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., hexanes or petroleum ether) to remove residual diphenyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-hydroxy-2-quinolinone.

Reaction Mechanism

Conrad_Limpach Aniline Aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 + Diethyl Malonate (Condensation) DEM Diethyl Malonate DEM->Intermediate1 Quinolinone 4-Hydroxy-2-Quinolinone Intermediate1->Quinolinone High Temperature (Thermal Cyclization)

Caption: Conrad-Limpach-Knorr reaction pathway.

Method 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[4] The application of microwave technology to the synthesis of 4-hydroxy-2-quinolinones offers a greener and more efficient alternative to conventional heating methods.

Catalyst-Free Microwave-Assisted Synthesis

In some instances, the reaction between an aniline and a suitable carbonyl compound, such as malonic acid, can be effectively promoted by microwave irradiation in the absence of a catalyst, often with a dehydrating agent like polyphosphoric acid (PPA).[1]

Bismuth(III) Chloride Catalyzed Microwave-Assisted Synthesis

A particularly effective and environmentally benign approach involves the use of bismuth(III) chloride (BiCl₃) as a Lewis acid catalyst in conjunction with microwave irradiation.[4] This method utilizes the condensation of β-enaminones with diethyl malonate.

Causality in Experimental Choices

Microwave energy efficiently and uniformly heats the reaction mixture, leading to rapid reaction rates. The choice of a polar solvent, such as ethanol, is often beneficial as it couples effectively with microwave irradiation. BiCl₃, a non-toxic and inexpensive Lewis acid, activates the carbonyl group of diethyl malonate, rendering it more susceptible to nucleophilic attack by the enaminone.[4] The one-pot nature of this procedure, where the enaminone can be generated in situ, further enhances its appeal.

Experimental Protocol: BiCl₃-Catalyzed Microwave Synthesis

Materials:

  • β-enaminone (1.0 equiv) or a mixture of a primary aromatic amine (1.0 equiv) and a β-dicarbonyl compound (1.0 equiv) to form the enaminone in situ.

  • Diethyl malonate (1.5 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.2 equiv)

  • Ethanol (as solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the β-enaminone (1.0 equiv), diethyl malonate (1.5 equiv), and BiCl₃ (0.2 equiv) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a short duration (typically 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Add excess ethanol to the reaction mixture and filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired 4-hydroxy-2-quinolinone.

Reaction Mechanism

Microwave_BiCl3 Enaminone β-Enaminone Intermediate2 Adduct Enaminone->Intermediate2 + Activated DEM (Nucleophilic Attack) DEM Diethyl Malonate Activated_DEM Activated DEM (BiCl3 complex) DEM->Activated_DEM BiCl3 Activated_DEM->Intermediate2 Quinolinone 4-Hydroxy-2-Quinolinone Intermediate2->Quinolinone Microwave Irradiation (Cyclization & Elimination)

Caption: BiCl₃-catalyzed microwave synthesis pathway.

Method 3: Eaton's Reagent-Mediated Solvent-Free Synthesis

Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, is a powerful and convenient cyclizing and dehydrating agent.[5][6] Its application in a one-pot, solvent-free synthesis of 4-hydroxy-2-quinolinones from anilines and Meldrum's acid represents a highly efficient and environmentally friendly methodology.[7][8]

Causality in Experimental Choices

Meldrum's acid serves as a highly reactive malonic acid equivalent. Its reaction with anilines proceeds readily at moderate temperatures to form an intermediate N-arylmalonamic acid. Eaton's reagent then acts as a potent catalyst for the intramolecular Friedel-Crafts acylation, promoting cyclization to the quinolinone ring system. The solvent-free nature of the reaction minimizes waste and simplifies the work-up procedure. The reaction is often exothermic, and careful control of the temperature during the addition of Eaton's reagent is important.

Experimental Protocol: Eaton's Reagent-Mediated Synthesis

Materials:

  • Substituted aniline (1.0 mmol)

  • Meldrum's acid (1.0 mmol, 0.144 g)

  • Eaton's reagent (3 mL)

Procedure:

  • In a round-bottom flask, stir a mixture of the substituted aniline (1.0 mmol) and Meldrum's acid (1.0 mmol) at 80 °C for 1 hour. Monitor the formation of the intermediate by TLC.

  • After the initial reaction, remove any residual acetone by applying a vacuum.

  • Carefully add Eaton's reagent (3 mL) to the reaction mixture and stir at 70 °C for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature and cautiously add water with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Collect the solid by suction filtration.

  • Wash the solid with water and air dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4-hydroxy-2-quinolinone.[7]

Reaction Mechanism

Eatons_Reagent Aniline Aniline Intermediate3 N-Arylmalonamic Acid Intermediate Aniline->Intermediate3 + Meldrum's Acid (80 °C) Meldrums_Acid Meldrum's Acid Meldrums_Acid->Intermediate3 Quinolinone 4-Hydroxy-2-Quinolinone Intermediate3->Quinolinone Eaton's Reagent (70 °C, Cyclization)

Caption: Eaton's Reagent-mediated synthesis pathway.

Data Summary and Comparison of Methods

The choice of synthetic method will depend on several factors, including the desired substrate scope, available equipment, and considerations for green chemistry. The following table provides a comparative summary of the discussed one-pot synthesis methods.

MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeReported YieldsAdvantagesDisadvantages
Thermal Conrad-Limpach Aniline, Diethyl MalonateHigh Temperature (~250 °C), Inert Solvent1-2 hoursModerate to GoodSimple, Catalyst-FreeHarsh reaction conditions, High energy consumption
Microwave-Assisted (BiCl₃) β-Enaminone, Diethyl MalonateBiCl₃, Microwave Irradiation (~120 °C)5-15 minutes51-71%[4]Rapid, Efficient, Green CatalystRequires specialized microwave reactor
Eaton's Reagent (Solvent-Free) Aniline, Meldrum's AcidEaton's Reagent (70-80 °C)~3 hours50-79%[7]Solvent-free, Mild conditions, Simple work-upEaton's reagent is corrosive

Conclusion and Future Perspectives

The one-pot synthesis of 4-hydroxy-2-quinolinones has seen significant advancements, moving from classical high-temperature methods to more efficient and environmentally benign microwave-assisted and solvent-free protocols. The methods outlined in this guide provide researchers with a versatile toolkit for accessing this important heterocyclic scaffold. Future research in this area will likely focus on the development of even milder and more catalytic approaches, broadening the substrate scope to include more complex and functionally diverse molecules, and the application of flow chemistry for continuous and scalable production.

References

Synthesis of Quinolinone Derivatives from Isatoic Anhydride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolinones and the Utility of Isatoic Anhydride

The quinolinone scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The efficient and versatile synthesis of functionalized quinolinone derivatives is, therefore, a critical endeavor for researchers in the pharmaceutical sciences. Isatoic anhydride has emerged as a valuable and readily available starting material for the construction of these important heterocyclic systems.[3][4] Its unique reactivity, particularly with active methylene compounds, provides a direct and often high-yielding pathway to 4-hydroxy-2-quinolone derivatives.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of quinolinone derivatives from isatoic anhydride. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Mechanistic Insights: The Chemistry Behind the Transformation

The synthesis of 4-hydroxy-2-quinolone derivatives from isatoic anhydride and active methylene compounds is a robust cyclocondensation reaction. The generally accepted mechanism involves a series of well-defined steps that highlight the unique reactivity of isatoic anhydride.

A plausible mechanism for the formation of the quinoline ring system is initiated by the deprotonation of the active methylene compound by a base, generating a nucleophilic enolate. This enolate then attacks the more electrophilic carbonyl group of the isatoic anhydride.[5] The resulting tetrahedral intermediate undergoes ring-opening of the anhydride, followed by an intramolecular cyclization through the attack of the newly formed aniline nitrogen onto the ester or ketone carbonyl of the active methylene moiety. Subsequent dehydration and tautomerization lead to the final 4-hydroxy-2-quinolone product.

graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Step1" { label="Step 1: Enolate Formation"; bgcolor="#E8F0FE"; "Active_Methylene" [label="Active Methylene\nCompound (R-CH2-Z)"]; "Base" [label="Base (e.g., NaOH)"]; "Enolate" [label="Enolate"]; "Active_Methylene" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate" [style=invis]; }

subgraph "cluster_Step2" { label="Step 2: Nucleophilic Attack"; bgcolor="#E8F0FE"; "Isatoic_Anhydride" [label="Isatoic Anhydride"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Enolate" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack\non Carbonyl"]; "Isatoic_Anhydride" -> "Tetrahedral_Intermediate" [style=invis]; }

subgraph "cluster_Step3" { label="Step 3: Ring Opening & Cyclization"; bgcolor="#E8F0FE"; "Ring_Opened_Intermediate" [label="Ring-Opened Intermediate"]; "Cyclized_Intermediate" [label="Cyclized Intermediate"]; "Tetrahedral_Intermediate" -> "Ring_Opened_Intermediate" [label="Ring Opening"]; "Ring_Opened_Intermediate" -> "Cyclized_Intermediate" [label="Intramolecular\nCyclization"]; }

subgraph "cluster_Step4" { label="Step 4: Dehydration & Tautomerization"; bgcolor="#E8F0FE"; "Final_Product" [label="4-Hydroxy-2-quinolone"]; "Cyclized_Intermediate" -> "Final_Product" [label="Dehydration &\nTautomerization"]; } }

Caption: Reaction mechanism for quinolinone synthesis.

The choice of base and solvent plays a crucial role in the efficiency of this transformation. Strong bases such as sodium hydride or sodium hydroxide are commonly employed to ensure complete formation of the enolate.[5] Aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are often preferred as they effectively solvate the intermediates and facilitate the reaction.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative quinolinone derivatives from isatoic anhydride. These protocols are designed to be self-validating, with clear descriptions of materials, procedures, and expected outcomes, including spectroscopic data for product characterization.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

This protocol details a two-step synthesis starting from the corresponding anthranilic acid to first prepare the isatoic anhydride, followed by the cyclocondensation with ethyl acetoacetate.[7][8]

Part A: Synthesis of Isatoic Anhydride from Anthranilic Acid

graph "Workflow_Protocol1A" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

"Start" [label="Start: Anthranilic Acid"]; "Add_Solvent_Reagent" [label="Add THF and Triphosgene"]; "Reflux" [label="Reflux at 70°C for 12h"]; "Quench" [label="Quench with Water"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry to Obtain Isatoic Anhydride"]; "End" [label="End: Isatoic Anhydride"];

"Start" -> "Add_Solvent_Reagent" -> "Reflux" -> "Quench" -> "Filter_Wash" -> "Dry" -> "End"; }

Caption: Workflow for isatoic anhydride synthesis.

Materials and Equipment:

  • Anthranilic acid

  • Triphosgene

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add anthranilic acid (1.0 eq) and anhydrous THF.

  • Carefully add triphosgene (1.0 eq) to the suspension. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood.

  • Heat the mixture to reflux (approximately 70°C) and stir for 12 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a large volume of cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of water to remove any unreacted starting materials and byproducts.

  • Dry the solid under vacuum to yield the isatoic anhydride as a white to off-white powder.

Part B: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

graph "Workflow_Protocol1B" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

"Start" [label="Start: Isatoic Anhydride"]; "Add_Reagents" [label="Add Ethyl Acetoacetate and DMAc"]; "Add_Base" [label="Add Solid Sodium Hydroxide"]; "Heat" [label="Heat at 100°C for 12h"]; "Quench" [label="Quench with Water"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry to Obtain Product"]; "End" [label="End: Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate"];

"Start" -> "Add_Reagents" -> "Add_Base" -> "Heat" -> "Quench" -> "Filter_Wash" -> "Dry" -> "End"; }

Caption: Workflow for quinolinone synthesis.

Materials and Equipment:

  • Isatoic anhydride

  • Ethyl acetoacetate

  • Sodium hydroxide (solid)

  • N,N-Dimethylacetamide (DMAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in N,N-dimethylacetamide (DMAc).

  • Add ethyl acetoacetate (2.0 eq) to the solution.

  • Carefully add solid sodium hydroxide (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100°C and stir for 12 hours.

  • After cooling, pour the reaction mixture into a large volume of cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid to obtain the desired ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.

Expected Outcomes: The product is typically obtained as a white to pale yellow solid. The yield can range from good to excellent.

Compound Yield Melting Point (°C)
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate75-90%268-270

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.95 (s, 1H, OH), 8.09 (d, J=8.0 Hz, 1H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.50 (d, J=8.4 Hz, 1H, Ar-H), 7.30 (t, J=7.6 Hz, 1H, Ar-H), 4.25 (q, J=7.2 Hz, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.30 (t, J=7.2 Hz, 3H, CH₃).[9]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 162.5, 155.0, 140.0, 132.0, 125.0, 122.5, 118.0, 115.0, 108.0, 60.0, 18.0, 14.0.

Protocol 2: Synthesis of 3-Cyano-2,4-dihydroxyquinoline

This protocol describes the reaction of isatoic anhydride with an alkyl ester of cyanoacetic acid to produce a 3-cyano-2,4-dihydroxyquinoline derivative.[10]

Materials and Equipment:

  • Isatoic anhydride

  • Ethyl cyanoacetate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine isatoic anhydride (1.0 eq) and ethyl cyanoacetate (1.0 eq).

  • Add triethylamine (1.0 eq) as a basic catalyst and a small amount of DMF as a solvent.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, continue stirring for several hours to ensure complete cyclization.

  • The product may precipitate from the reaction mixture. If necessary, add a non-polar solvent to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent.

  • Dry the product to obtain 3-cyano-2,4-dihydroxyquinoline.

Expected Outcomes: The product is generally a solid. The yield is typically good.

Compound Yield
3-Cyano-2,4-dihydroxyquinoline>80%

Spectroscopic Data:

  • Characterization would show the presence of the nitrile group (around 2200 cm⁻¹ in IR) and the dihydroxyquinoline core. The ¹H NMR would show aromatic protons and the absence of the ethyl group from the starting material. The ¹³C NMR would confirm the presence of the nitrile carbon and the carbons of the quinoline ring.

Advantages of Isatoic Anhydride in Quinolinone Synthesis

The use of isatoic anhydride as a precursor for quinolinone synthesis offers several distinct advantages over other classical methods, such as the Conrad-Limpach or Camps syntheses.[11][12]

  • Readily Available and Inexpensive Starting Material: Isatoic anhydride is commercially available or can be easily prepared from inexpensive anthranilic acid.[5]

  • Milder Reaction Conditions: The cyclocondensation with active methylene compounds can often be achieved under relatively mild conditions, avoiding the high temperatures and strongly acidic or basic conditions required in some other methods.

  • High Atom Economy: The reaction proceeds with the loss of carbon dioxide and water, leading to a high atom economy.

  • Versatility: A wide range of substituents can be introduced into the final quinolinone structure by using appropriately substituted isatoic anhydrides and various active methylene compounds.

Conclusion

Isatoic anhydride is a highly effective and versatile building block for the synthesis of medicinally important quinolinone derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable compounds. The straightforward nature of the reactions, coupled with the accessibility of the starting materials, makes this synthetic strategy a powerful tool in the arsenal of the modern medicinal chemist.

References

Application Notes & Protocols: Ugi-Type Multicomponent Reaction with Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the application of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as an acidic component in a one-pot, four-component Ugi-type reaction. This approach offers an efficient and highly convergent pathway to novel heterocyclic enamines, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction: Beyond the Classical Ugi Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction (MCR) chemistry, celebrated for its ability to generate complex, peptide-like molecules from simple starting materials—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single synthetic operation.[1][2] This efficiency has made it a powerful tool for the rapid generation of chemical libraries for drug screening.[1]

Traditionally, the Ugi reaction relies on a carboxylic acid to protonate the intermediate imine and to participate in the final, irreversible Mumm rearrangement to form a stable bis-amide product.[3] However, the versatility of the Ugi reaction extends beyond this classical framework. Various nucleophiles can intercept the key nitrilium ion intermediate, and alternative acidic components can be employed to diversify the resulting molecular scaffolds.[1]

This application note focuses on a significant variation: the replacement of the carboxylic acid with a phenolic heterocycle, specifically this compound. This compound, an enol featuring a Michael acceptor system, serves as a potent acidic component, guiding the reaction through a distinct mechanistic pathway known as the Ugi-Smiles rearrangement to produce highly functionalized quinolin-2(1H)-one enamines.[3][4] This strategy provides a straightforward and efficient route to novel peptidomimetic structures incorporating the biologically relevant quinolone core.[4]

Mechanistic Insight: The Ugi-Smiles Pathway

In this Ugi-type reaction, the 4-hydroxy-2-quinolone derivative fulfills the role of the acid component. The reaction is believed to proceed through the following key steps, culminating in an irreversible Smiles rearrangement which drives the reaction to completion.[3][4]

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form a Schiff base (imine).

  • Protonation & Nitrilium Ion Formation: The acidic proton of the 4-hydroxy-2-quinolone protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide, generating a highly reactive nitrilium ion intermediate.[5]

  • Nucleophilic Attack: The conjugate base of the quinolone (the phenoxide) acts as the nucleophile, attacking the nitrilium ion.

  • Smiles Rearrangement: The final, irreversible step is a Smiles rearrangement, which is favored in systems with electron-deficient phenols. This intramolecular nucleophilic aromatic substitution results in the formation of a stable C-N bond, yielding the final enamine product.[3][4]

The overall workflow can be visualized as a convergent process where four distinct inputs are combined in a single reaction vessel to produce a complex molecular output.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Output Aldehyde Aldehyde One-Pot One-Pot Synthesis (e.g., in Methanol) Aldehyde->One-Pot Amine Amine Amine->One-Pot Isocyanide Isocyanide Isocyanide->One-Pot Quinolone Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Quinolone->One-Pot Intermediates Imine Formation -> Nitrilium Ion -> Ugi-Smiles Rearrangement One-Pot->Intermediates Reaction Progression Product Heterocyclic Enamine (Quinolin-2(1H)-one Scaffold) Intermediates->Product Forms Workup Purification (e.g., Chromatography) Product->Workup

Figure 1: Conceptual workflow of the one-pot Ugi-Smiles reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the Ugi-type reaction with this compound.

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dry. Methanol or 2,2,2-trifluoroethanol are commonly effective solvents for Ugi reactions.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Safety: Isocyanides are volatile, possess a strong, unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Protocol: Synthesis of a Representative Quinolin-2(1H)-one Enamine

This protocol describes the reaction between this compound, benzaldehyde, aniline, and cyclohexyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol (to achieve a concentration of 0.5-1.0 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol).

  • Add methanol (e.g., 2 mL) to dissolve the starting material.

  • Sequentially add aniline (e.g., 93 mg, 1.0 mmol) and benzaldehyde (e.g., 106 mg, 1.0 mmol) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to facilitate pre-condensation into the imine.

  • In a well-ventilated fume hood, add cyclohexyl isocyanide (e.g., 109 mg, 1.0 mmol) to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC. The reaction is typically exothermic and may be complete within minutes to hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final heterocyclic enamine.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Component Molar Ratio Example Mass (1 mmol scale) Role
This compound1.0233 mgAcidic Component
Benzaldehyde1.0106 mgCarbonyl Component
Aniline1.093 mgAmine Component
Cyclohexyl Isocyanide1.0109 mgIsocyanide Component

Table 1: Representative Reactant Stoichiometry.

Applications and Scope

The true power of this multicomponent reaction lies in its ability to rapidly generate a diverse library of complex molecules from a wide array of commercially available starting materials.[1]

  • Diversity-Oriented Synthesis: By varying each of the four components, a vast chemical space can be explored.

    • Aldehyde: Aliphatic and aromatic aldehydes can be used.

    • Amine: A broad range of primary amines, including anilines and aliphatic amines, are suitable.

    • Isocyanide: Various isocyanides can be employed to introduce different side chains.

  • Drug Discovery: The resulting quinolin-2(1H)-one enamines are considered "peptidomimetics" and incorporate a privileged heterocyclic scaffold.[2] 4-hydroxy-2-quinolones are known for their wide range of biological activities, making the products of this reaction attractive candidates for screening in drug discovery programs.[6]

  • Fused Heterocycles: The Ugi adducts can serve as precursors for further cyclization reactions, enabling the synthesis of more complex, fused heterocyclic systems.[2]

G cluster_inputs Variable Inputs cluster_outputs Diverse Outputs Aldehyde R¹-CHO Ugi Ugi-Smiles Reaction Aldehyde->Ugi Amine R²-NH₂ Amine->Ugi Isocyanide R³-NC Isocyanide->Ugi Quinolone Quinolone Acid Quinolone->Ugi Library Library of Peptidomimetics Ugi->Library Scaffolds Novel Heterocyclic Scaffolds Ugi->Scaffolds

Figure 2: Diversity-oriented synthesis enabled by the Ugi-Smiles reaction.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine formation.Pre-stir the aldehyde and amine for 15-30 minutes before adding the isocyanide. Consider using a dehydrating agent like MgSO₄.
Low reactivity of components.Gently heat the reaction mixture (e.g., to 40-50 °C). Switch to a more polar solvent like 2,2,2-trifluoroethanol (TFE).[5]
Formation of Side Products Passerini reaction (3-component reaction of aldehyde, isocyanide, and acid component).Ensure an equimolar or slight excess of the amine component. Add the isocyanide last.
Difficult Purification Streaking on silica gel column.Add a small amount of triethylamine (~0.1-1%) to the eluent to suppress the ionization of basic products.
Product is insoluble.If the product precipitates from the reaction mixture, it may be purified by trituration or recrystallization instead of chromatography.

References

Application Notes & Protocols: Synthesis of Quinolin-2(1H)-one Scaffolds via the Smiles Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Smiles rearrangement, a powerful intramolecular reaction, and its strategic application in the synthesis of substituted quinolin-2(1H)-one derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds.

The Smiles Rearrangement: A Mechanistic Overview

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1][2] It provides an elegant, often metal-free, method for aryl migration, enabling the formation of new carbon-heteroatom or carbon-carbon bonds that might be challenging to construct via intermolecular pathways.[3][4] The reaction involves the migration of an activated aryl group from one heteroatom to another through a linking chain.[5]

Core Principles: The rearrangement is characterized by several key components:

  • Migrating Aromatic Ring: The aromatic ring must be rendered electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by placing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or sulfone (-SO₂R), at the ortho or para positions relative to the reaction center.[6][7]

  • Nucleophile (Y-H): A functional group at the end of a linking chain that, upon deprotonation, acts as the intramolecular nucleophile. Common nucleophiles include alcohols, amines, and thiols.[7]

  • Leaving Group (X): The atom from which the aryl ring migrates. It is part of the linking chain and can be a sulfone, sulfide, or ether moiety.[7]

The reaction proceeds via a distinct spirocyclic intermediate known as a Meisenheimer complex.[5][8] The general mechanism involves three key steps:

  • Deprotonation: A base abstracts a proton from the terminal nucleophile (Y-H), generating a potent nucleophile (Y⁻).

  • Intramolecular Attack (Ipso-Substitution): The newly formed nucleophile attacks the electron-deficient carbon of the aromatic ring to which the leaving group (X) is attached (the ipso-carbon), forming a five- or six-membered spirocyclic Meisenheimer complex.[9]

  • Ring Opening & Re-aromatization: The complex collapses by cleaving the C-X bond, leading to the rearranged product and restoring aromaticity.

Caption: The Smiles rearrangement proceeds via base-mediated ipso-substitution.

Variants of the Smiles Rearrangement: While the classical reaction relies on heteroatom nucleophiles, several powerful variants have expanded its scope:

  • Truce-Smiles Rearrangement: This variant utilizes a carbanion as the nucleophile, enabling the formation of new C-C bonds. It often requires a strong base, such as an organolithium reagent, but does not necessarily need an activated aromatic ring.[5][8][10]

  • Radical Smiles Rearrangement: Modern approaches have harnessed radical chemistry, often initiated by photoredox catalysis, to effect the rearrangement under mild conditions, further broadening its applicability.[11]

Application in Quinolin-2(1H)-one Synthesis

The Smiles rearrangement is a highly effective tool for synthesizing N-substituted aminoquinolinones, which are otherwise accessed through multi-step or metal-catalyzed methods.[12] A particularly robust strategy involves a one-pot, tandem reaction sequence combining an initial O-alkylation with a subsequent Smiles rearrangement.[13]

This approach typically starts with a readily available 4-chloro- or 4-hydroxyquinolin-2(1H)-one. The key transformation hinges on using an N-substituted 2-chloroacetamide as the bifunctional reagent that provides both the linking chain and the future N-substituent.

The logical workflow for this synthesis is as follows:

Tandem_Workflow Start 4-Chloroquinolin-2(1H)-one + N-Alkyl/Aryl-2-chloroacetamide Step1 Step 1: O-Alkylation (Base, e.g., K₂CO₃, DMF) Start->Step1 Intermediate O-Alkylated Intermediate (N-Alkyl/Aryl-2-((2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetamide) Step1->Intermediate Step2 Step 2: Smiles Rearrangement (Base-mediated, Heat) Intermediate->Step2 Product Final Product (4-(Alkyl/Arylamino)quinolin-2(1H)-one) Step2->Product

References

Synthesis of Pyrano[3,2-c]quinolines from 4-hydroxy-2-quinolinones: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of pyrano[3,2-c]quinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document emphasizes the underlying chemical principles, offers practical, field-tested protocols, and ensures scientific integrity through authoritative citations.

Introduction: The Therapeutic Promise of the Pyrano[3,2-c]quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] When fused with a pyran ring to form the pyrano[3,2-c]quinoline scaffold, the resulting molecule often exhibits enhanced and diverse biological activities. This structural motif is found in numerous natural products and has been a fertile ground for the development of novel synthetic compounds.[3][4]

Extensive research has demonstrated that pyrano[3,2-c]quinoline derivatives possess a broad spectrum of pharmacological properties, including:

  • Anticancer Activity: Many analogues have shown potent cytotoxicity against various human cancer cell lines, with some acting as kinase inhibitors.[5][6][7]

  • Anti-inflammatory Effects: Certain derivatives have been identified as potent inhibitors of inflammatory cytokines like TNF-α and IL-6.[5][7]

  • Antidiabetic Properties: Some compounds in this class have exhibited α-glucosidase inhibitory activity, suggesting potential for the management of type 2 diabetes.[1][8]

  • Other Biological Activities: The versatility of this scaffold extends to antibacterial, antimalarial, and antifungal properties, as well as the inhibition of platelet aggregation and nitric oxide production.[3][4][9]

Given their significant therapeutic potential, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance. This guide focuses on the synthesis of pyrano[3,2-c]quinolines starting from readily available 4-hydroxy-2-quinolinones.

Synthetic Strategies: A Comparative Overview

The construction of the pyrano[3,2-c]quinoline core from 4-hydroxy-2-quinolinones can be achieved through several elegant and efficient synthetic methodologies. The choice of strategy often depends on the desired substitution pattern on the pyran ring and the availability of starting materials. The most prevalent approaches are one-pot multicomponent reactions, prized for their operational simplicity and atom economy.

Synthetic Approach Key Reagents Catalyst/Conditions Advantages Typical Yields Reference
Three-Component Reaction Aromatic Aldehydes, MalononitrileBase (e.g., Piperidine) or Organocatalyst (e.g., TBAF)High atom economy, simple procedure, readily available starting materials.67-93%[5][10]
Three-Component Reaction Aromatic Aldehydes, Meldrum's AcidL-prolineMild conditions, high yields, easy workup.High[11][12][13]
Tandem Annulation Propargylic AlcoholsAcid Catalyst (e.g., p-TsOH) or Metal Lewis Acid (e.g., CuOTf)Access to a different substitution pattern, good functional group tolerance.Moderate to Good[3][9][14][15]

Experimental Protocol: L-Proline Catalyzed One-Pot Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones via a three-component reaction of an aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid, catalyzed by L-proline.[11][12] This method is highlighted for its efficiency, mild reaction conditions, and straightforward workup.

Rationale for Component Selection
  • 4-Hydroxy-1-methylquinolin-2(1H)-one: This starting material serves as the nucleophilic backbone, providing the quinoline core. The acidic 4-hydroxyl group and the nucleophilic C3 position are key to the reaction mechanism.

  • Aromatic Aldehyde: This component introduces the aryl substituent at the C4 position of the final product, a common site for structural modification to tune biological activity.

  • Meldrum's Acid: A cyclic C3-dianion equivalent, it provides the remaining carbon atoms for the pyranone ring. Its high reactivity drives the reaction forward.

  • L-Proline: A readily available, non-toxic, and efficient organocatalyst. It facilitates the initial Knoevenagel condensation.[11]

  • Ethanol: A green and effective solvent for this transformation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and Meldrum's acid (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by L-proline (0.1 mmol, 10 mol%).

  • Reaction Execution: Place a condenser on the flask and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Product Isolation and Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep_reagents Combine 4-hydroxy-1-methylquinolin-2(1H)-one, aromatic aldehyde, and Meldrum's acid in a flask. add_solvent Add ethanol and L-proline catalyst. prep_reagents->add_solvent Next reflux Heat to reflux with stirring. add_solvent->reflux Initiate monitor Monitor reaction by TLC. reflux->monitor During Reaction cool_filter Cool to room temperature and collect precipitate by filtration. monitor->cool_filter Upon Completion wash Wash solid with cold ethanol. cool_filter->wash Purify characterize Characterize product (NMR, IR, MS). wash->characterize Final Step

Caption: Experimental workflow for the one-pot synthesis of pyrano[3,2-c]quinolines.

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The L-proline catalyzed formation of pyrano[3,2-c]quinolin-2,5-diones is proposed to proceed through the following key steps:

  • Knoevenagel Condensation: L-proline catalyzes the condensation between the aromatic aldehyde and Meldrum's acid to form an arylidenemeldrum's acid intermediate.

  • Michael Addition: The enolic 4-hydroxy-1-methylquinolin-2(1H)-one acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the arylidenemeldrum's acid intermediate.

  • Intramolecular Cyclization and Ring Opening: This is followed by an intramolecular cyclization and subsequent ring-opening of the Meldrum's acid moiety with the elimination of acetone and carbon dioxide to afford the final pyrano[3,2-c]quinoline product.

A similar mechanistic rationale applies to the reaction involving malononitrile, which proceeds through a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.[5]

In the case of the acid-catalyzed reaction with propargylic alcohols, the proposed mechanism involves the initial formation of a propargylic carbocation.[3] This is followed by a Friedel-Crafts-type allenylation at the C3 position of the 4-hydroxy-2-quinolinone, and a subsequent 6-endo-dig cyclization to furnish the pyran ring.[9][14]

Mechanistic Pathway Diagram (Acid-Catalyzed Annulation)

G start 4-Hydroxy-2-quinolinone + Propargylic Alcohol catalyst Acid Catalyst (e.g., p-TsOH) start->catalyst Reacts with intermediate1 Propargylic Carbocation (in equilibrium with allene) catalyst->intermediate1 Generates intermediate2 Friedel-Crafts Allenylation at C3 of Quinolinone intermediate1->intermediate2 Reacts with Quinolinone intermediate3 6-endo-dig Cyclization intermediate2->intermediate3 Undergoes product Pyrano[3,2-c]quinoline intermediate3->product Forms

Caption: Proposed mechanism for acid-catalyzed synthesis of pyrano[3,2-c]quinolines.

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst, impure reagents, incorrect reaction temperature.Use freshly opened or purified reagents. Ensure the catalyst is active. Optimize the reaction temperature.
Formation of Side Products Reaction run for too long, incorrect stoichiometry.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Ensure accurate measurement of reagents.
Difficulty in Product Isolation Product is soluble in the reaction solvent.If the product does not precipitate, cool the reaction mixture in an ice bath. If it remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Meldrum's acid is a mild irritant; avoid inhalation and contact with skin.

  • Organic solvents are flammable; keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of pyrano[3,2-c]quinolines from 4-hydroxy-2-quinolinones offers a versatile and efficient entry into a class of compounds with significant therapeutic potential. The one-pot, multi-component strategies described herein are particularly attractive for their operational simplicity, high yields, and adherence to the principles of green chemistry. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively synthesize and explore the biological activities of this promising heterocyclic scaffold.

References

The Versatile Scaffold: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinolinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 4-hydroxy-2-oxo-1,2-dihydroquinoline, often simply called the 4-hydroxy-2-quinolone, is a prime example of such a scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] At the heart of the synthesis of many of these potent molecules lies a versatile and readily accessible precursor: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

This guide provides an in-depth exploration of this key precursor, detailing its synthesis and its application in the construction of diverse and medicinally relevant molecules. We will delve into specific, field-proven protocols, explain the rationale behind key synthetic transformations, and present data on the biological activities of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

I. Synthesis of the Precursor: A Foundation for Diversity

The most common and efficient method for synthesizing this compound and its N-substituted analogues is through the condensation of anilines with diethyl malonate or similar reagents, a reaction often referred to as the Gould-Jacobs reaction.[2] A "green" chemistry approach has also been described, utilizing triethyl methanetricarboxylate, which is particularly adaptable for industrial-scale production.[3]

Protocol 1: Synthesis of this compound

This protocol is a modification of the Gould-Jacobs reaction, a thermal cyclization method that is a cornerstone for creating the 4-quinolone backbone.[4]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (EMME) (1 equivalent).

  • Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial condensation is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add diphenyl ether to the residue. Heat the mixture to reflux (approximately 250 °C) to induce thermal cyclization.

  • Work-up and Purification: After the cyclization is complete (as monitored by TLC), allow the mixture to cool.

  • Pour the cooled mixture into ice-cold water. The product will precipitate.

  • Collect the precipitate by filtration and wash thoroughly with hexane to remove residual diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.

II. Key Chemical Transformations and Applications

The true power of this compound lies in its reactivity at several key positions, allowing for the generation of a vast library of derivatives. The ester at the C3 position, the hydroxyl group at C4, and the nitrogen at N1 are all amenable to chemical modification.

A. Hydrolysis and Amidation at the C3-Position

The ethyl ester at the C3 position is a versatile handle for further functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide array of carboxamides, a functional group prevalent in many active pharmaceutical ingredients.

Protocol 2: Hydrolysis to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

This protocol describes a straightforward saponification of the ethyl ester. The resulting carboxylic acid is a key intermediate for many further reactions, including amide coupling.

Materials:

  • This compound

  • 2N Sodium hydroxide solution

  • 2N Hydrochloric acid

  • Deionized water

Procedure:

  • Suspend this compound (1 equivalent) in a 2N sodium hydroxide solution.

  • Heat the suspension under reflux for 2 hours, during which the solid should dissolve.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Acidify the filtrate to a pH of approximately 4 using 2N hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by filtration, wash several times with deionized water, and dry under vacuum to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. A typical yield for this reaction is around 92%.

Protocol 3: Direct Amidation to N-Substituted Carboxamides

This protocol details the direct conversion of the ethyl ester to a carboxamide by heating with a primary amine. This method is efficient for generating a library of N-substituted quinolinone-3-carboxamides.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a mixture of Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate (1 equivalent) and the desired primary amine (3 equivalents) in THF.[5]

  • Add a few drops of DMF to aid in solubility and reflux the solution for 72 hours.

  • Monitor the reaction progress by TLC. The formation of a precipitate at room temperature often indicates product formation.

  • Upon completion, cool the reaction mixture. The solid product can be collected by filtration.

  • Wash the collected solid with water, methanol, and THF to remove impurities.

  • Dry the product in a vacuum oven at 70 °C for 1 hour.

G Precursor Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Hydrolysis Hydrolysis (NaOH, H₂O, Reflux) Precursor->Hydrolysis Amidation Direct Amidation (R-NH₂, THF, Reflux) Precursor->Amidation Carboxylic_Acid 4-Hydroxy-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Carboxamide N-Substituted-4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxamide Amidation->Carboxamide Bioactive Bioactive Derivatives (e.g., PI3K inhibitors) Carboxylic_Acid->Bioactive Amide Coupling Carboxamide->Bioactive

B. N-Alkylation: Modulating Physicochemical Properties

Alkylation of the nitrogen at the N1 position is a common strategy to modulate the lipophilicity, solubility, and metabolic stability of the quinolinone scaffold. This can significantly impact the pharmacokinetic profile of the resulting drug candidates.

Protocol 4: N-Ethylation using Sodium Hydride

This protocol provides a method for N-alkylation using a strong base, sodium hydride, and an alkylating agent, ethyl iodide.

Materials:

  • This compound (or a related quinolinone)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of the starting quinolinone (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents) portion-wise at room temperature.[2]

  • Stir the mixture for 1 hour at room temperature.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Carefully quench the reaction with water and dilute with brine.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-ethylated product.

C. Multicomponent Reactions: Building Complexity in a Single Step

This compound can participate in powerful multicomponent reactions (MCRs), such as the Ugi reaction. In this context, it acts as a carboxylic acid isostere, enabling the rapid assembly of complex, peptide-like structures.[6]

The Ugi Four-Component Reaction (U-4CR)

The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form an α-acetamido carboxamide.[4] When this compound is used, it participates as the acidic component, leading to the formation of unique heterocyclic enamines through a process that can involve a Smiles rearrangement.[6] This one-pot reaction is highly efficient for generating molecular diversity.

Ugi_Reaction cluster_reactants Reactants Amine Amine (R¹-NH₂) Reaction_Vessel One-Pot Reaction (Ugi-4CR) Amine->Reaction_Vessel Aldehyde Aldehyde (R²-CHO) Aldehyde->Reaction_Vessel Isocyanide Isocyanide (R³-NC) Isocyanide->Reaction_Vessel Quinolinone Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate (as acid component) Quinolinone->Reaction_Vessel Product Complex Heterocyclic Enamine Reaction_Vessel->Product

III. Applications in Drug Discovery: Targeting Disease Pathways

The derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology and inflammation.

A. Anticancer Agents: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for drug development.[1] Several studies have reported the synthesis of 4-hydroxy-2-quinolone-3-carboxamide derivatives as potent PI3K inhibitors.[5][7]

For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5] These compounds were designed based on a previously identified lead, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide, which showed inhibitory activity against both wild-type and mutant PI3Kα.[5]

Table 1: Anticancer Activity of Selected 4-Hydroxy-2-quinolone-3-carboxamide Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
16 HCT-116 (Colon)8.9[5]
18 HCT-116 (Colon)3.3[5]
19 Caco-2 (Colorectal)17.0[5]
19 HCT-116 (Colon)5.3[5]
21 HCT-116 (Colon)4.9[5]
8b MCF-7 (Breast)Low µM[1]
8f HCT-116 (Colon)Low µM[1]

Note: Lower IC₅₀ values indicate greater potency.

The mechanism of action for these compounds often involves the induction of apoptosis, as demonstrated by an increase in the Bax/Bcl-2 ratio and a significant inhibition of AKT phosphorylation, a downstream effector of PI3K.[1]

B. Anti-inflammatory Agents: Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes is a valid strategy for the treatment of inflammatory diseases. Quinolinone-carboxamide derivatives have been shown to be potent inhibitors of soybean lipoxygenase (LOX), a common model for human LOX enzymes.[7]

Table 2: Anti-inflammatory Activity of Selected 4-Hydroxy-2-quinolone Derivatives

Compound IDTargetIC₅₀ (µM)Reference
3h Soybean LOX10[7]
3s Soybean LOX10[7]
3g Soybean LOX27.5[7]
11e Soybean LOX52[7]

Note: Lower IC₅₀ values indicate greater potency.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its multiple functional groups allow for the creation of large and diverse libraries of compounds. The demonstrated success of its derivatives as potent inhibitors of key biological targets, such as PI3K and LOX, underscores the importance of the 4-hydroxy-2-quinolone scaffold as a privileged structure in drug discovery.

The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this precursor. Future work in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates for a range of diseases. The continued application of innovative synthetic methodologies, such as multicomponent reactions, will undoubtedly accelerate the discovery of new medicines based on this remarkable molecular framework.

V. References

  • Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. Journal of Hematology & Oncology, 6(1), 88. Available at: --INVALID-LINK--

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: --INVALID-LINK--

  • Sweidan, K., & Sabbah, D. A. (2022). Novel Derivatives of 4,6-Dihydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. ChemistrySelect, 7(32), e202202263. Available at: --INVALID-LINK--

  • Detsi, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(3), 1349. Available at: --INVALID-LINK--

  • Shaaban, M., et al. (2022). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential PI3Kα inhibitors. Scientific Reports, 12(1), 1-15. Available at: --INVALID-LINK--

  • Sabbah, D. A., et al. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115194. Available at: --INVALID-LINK--

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: --INVALID-LINK--

  • Ukrainets, I. V., et al. (2006). 4-HYDROXYQUINOLONES-2. 91. SYNTHESIS AND PROPERTIES OF ETHYL 1-R-4-HYDROXY-6-METHYL-2-OXO-DIHYDROPYRIDINE-5-CARBOXYLATES. Chemistry of Heterocyclic Compounds, 42(2), 191-197. Available at: --INVALID-LINK--

  • Shafiee, A., et al. (2023). This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Molecular Diversity, 27(5), 2345-2352. Available at: --INVALID-LINK--

  • Tighadouini, S., et al. (2016). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 21(11), 1475. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. Retrieved from --INVALID-LINK--

  • Arkivoc. (2011). Synthesis of 9-ethyl[6][8][9]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacob. Retrieved from --INVALID-LINK--

  • Zask, A., et al. (2016). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 59(12), 5744-5757. Available at: --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from --INVALID-LINK--

  • Kovalenko, S. M., et al. (2018). "Green" synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Ethyl 3,3-Dimethylaziridine-2-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. Retrieved from --INVALID-LINK--

  • Arkivoc. (2011). Synthesis of 9-ethyl[6][8][9]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacob. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Efficacy of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in an Era of Antimicrobial Resistance

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological properties.[1][2] From the early antimalarial agent quinine to the development of modern fluoroquinolone antibiotics, quinoline derivatives have been a cornerstone of infectious disease treatment.[3] The emergence of widespread antimicrobial resistance (AMR), however, presents a grave threat to global health, rendering many existing treatments obsolete and creating an urgent need for novel therapeutic agents.[1][4]

Quinolinone derivatives, a subset of this broad class, continue to be a fertile ground for the discovery of new antimicrobial and antifungal agents. Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their activity, spectrum, and pharmacological profiles.[1][5][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes on the mechanisms of quinolinone derivatives and detailed protocols for their preclinical evaluation.

Part 1: Core Mechanisms of Action

A thorough understanding of a compound's mechanism of action is fundamental to its development. Quinolinone derivatives exert their antimicrobial and antifungal effects through several key pathways.

Antibacterial Mechanism: Inhibition of Bacterial Type II Topoisomerases

The primary and most well-established antibacterial target of quinolinone derivatives, particularly the fluoroquinolones, is the bacterial type II topoisomerase system, comprising DNA gyrase and topoisomerase IV.[7][8][9] These essential enzymes control DNA topology by introducing transient double-stranded breaks to manage DNA supercoiling, untangle replicated chromosomes, and facilitate DNA replication and transcription.[9][10]

The quinolinone derivative stabilizes the transient covalent complex formed between the topoisomerase and the cleaved DNA.[9][11] This "poisoned" complex blocks the movement of the replication fork, leading to a halt in DNA synthesis and the induction of the SOS DNA repair system.[10] Ultimately, the accumulation of these stalled complexes and unresolved DNA breaks results in rapid bacterial cell death.[10]

Interestingly, the primary target often differs between bacterial types. In many Gram-negative bacteria like E. coli, DNA gyrase is the preferential target, while in Gram-positive bacteria such as S. aureus, topoisomerase IV is typically more sensitive.[8][11] This dual-targeting capability is a key feature of their broad-spectrum activity.[7][12]

bacterial_moa cluster_drug Quinolinone Derivative cluster_bacterium Bacterial Cell drug Quinolinone dna_gyrase DNA Gyrase (Gram-Negative Target) drug->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-Positive Target) drug->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Controls Supercoiling topo_iv->dna Decatenates Chromosomes replication DNA Replication & Transcription dna->replication Template For death Cell Death replication->death Disruption Leads To antifungal_moa cluster_fungus Fungal Cell drug Quinolinone Derivative ldm Lanosterol 14α-demethylase (LDM) drug->ldm Inhibits cell_wall Cell Wall drug->cell_wall Damages mitochondria Mitochondria drug->mitochondria Induces Dysfunction ergosterol Ergosterol Synthesis ldm->ergosterol Blocks membrane Cell Membrane Integrity ergosterol->membrane lysis Cell Lysis membrane->lysis Loss Leads To cell_wall->lysis Disruption Leads To ros ROS Accumulation mitochondria->ros ros->lysis Oxidative Stress Leads To workflow arrow arrow start Synthesized Quinolinone Derivative mic Protocol 1: Determine Minimum Inhibitory Concentration (MIC) start->mic Initial Screening mbc Protocol 2: Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc Is it inhibitory? biofilm Protocol 3: Assess Anti-Biofilm Activity mbc->biofilm Is it cidal? cytotoxicity Cytotoxicity Assays (e.g., against NIH/3T3, MRC-5 cells) biofilm->cytotoxicity Does it affect biofilms? mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, SEM) cytotoxicity->mechanism Is it selective for microbes? end Lead Candidate Identification mechanism->end

References

Application Notes and Protocols for Evaluating the Antitumor and Anticancer Activity of 4-Hydroxy-2-oxo-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 4-Hydroxy-2-oxo-quinoline Derivatives

The 4-hydroxy-2-oxo-quinoline (also known as 4-hydroxyquinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable antitumor and anticancer properties.[1] These synthetic and naturally occurring compounds have garnered significant interest from the drug discovery community due to their potential to modulate various oncogenic pathways.[2][3] Derivatives of this core structure have been shown to induce cell cycle arrest, trigger apoptotic cell death, and inhibit angiogenesis, among other mechanisms.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth protocols and technical insights for the evaluation of 4-hydroxy-2-oxo-quinoline derivatives as potential anticancer agents. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Mechanisms of Action: Targeting the Hallmarks of Cancer

4-Hydroxy-2-oxo-quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. Understanding these mechanisms is crucial for the rational design and development of novel therapeutics.

Induction of Apoptosis

A primary mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[5] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Many 4-hydroxy-2-oxo-quinoline derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[5]

  • Extrinsic Pathway: Some derivatives may also engage death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream apoptotic events.

Cell Cycle Arrest

Another key anticancer mechanism is the ability to halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[4][6] Derivatives have been observed to cause cell cycle arrest at various phases, most commonly at the G2/M phase.[5][6][7] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Kinase Signaling

Several 4-hydroxy-2-oxo-quinoline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[8] Notable targets include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Some derivatives have shown the ability to bind to the active pocket of the EGFR tyrosine kinase domain, inhibiting its activity and downstream signaling.[2][9]

  • Phosphatidylinositol 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, and certain 4-hydroxy-2-oxo-quinoline derivatives have been developed as inhibitors of PI3Kα.[1]

The following diagram illustrates the key signaling pathways targeted by 4-hydroxy-2-oxo-quinoline derivatives.

anticancer_mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion derivative 4-Hydroxy-2-oxo-quinoline Derivative egfr EGFR derivative->egfr Inhibits pi3k PI3K derivative->pi3k Inhibits cell_cycle Cell Cycle Progression derivative->cell_cycle Inhibits bax Bax derivative->bax Promotes bcl2 Bcl-2 derivative->bcl2 Inhibits egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor survival Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation g2m_arrest G2/M Arrest cytochrome_c Cytochrome c bax->cytochrome_c Promotes release bcl2->bax Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways targeted by 4-hydroxy-2-oxo-quinoline derivatives.

Experimental Protocols for Efficacy Evaluation

A systematic approach to evaluating the anticancer activity of novel 4-hydroxy-2-oxo-quinoline derivatives is essential. The following protocols provide a framework for in vitro characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[8]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • 96-well cell culture plates

  • 4-hydroxy-2-oxo-quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxy-2-oxo-quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Cancer cells treated with the 4-hydroxy-2-oxo-quinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the 4-hydroxy-2-oxo-quinoline derivative

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

The following diagram illustrates the general workflow for the in vitro evaluation of 4-hydroxy-2-oxo-quinoline derivatives.

experimental_workflow start Start: 4-Hydroxy-2-oxo-quinoline Derivative Synthesis cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Protein Expression) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_analysis->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro evaluation of anticancer activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for representative 4-hydroxy-2-oxo-quinoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IVgA549 (Lung)0.0298[2][9]
IVgMDA-MB-231 (Breast)0.0338[2][9]
21cHT-29 (Colon)0.01-0.53[12]
21cMKN-45 (Gastric)0.01-0.53[12]
8gMCF-7 (Breast)1.2 ± 0.2[4]
8gPanc-1 (Pancreatic)1.4 ± 0.2[4]

Conclusion and Future Directions

The 4-hydroxy-2-oxo-quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their efficacy and mechanism of action. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential in preclinical models. A deeper understanding of their molecular targets will further aid in the rational design of next-generation anticancer drugs based on this versatile chemical scaffold.

References

Application Notes and Protocols for the In Vitro Screening of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinolinone Scaffold

The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent antibacterial action of fluoroquinolones to the promising anticancer and antifungal properties of novel derivatives, this heterocyclic scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4][5][6][7] The diverse biological effects of quinolinones stem from their ability to interact with a wide range of molecular targets, including bacterial DNA gyrase and topoisomerase IV, as well as key players in cancer progression like tubulin, protein kinases, and topoisomerases.[1][3][4]

This document serves as a comprehensive guide for researchers engaged in the preclinical evaluation of novel quinolinone compounds. It provides a structured, multi-tiered approach to in vitro screening, beginning with broad cytotoxicity and antimicrobial assessments and progressing to more detailed mechanistic and target-based assays. The protocols outlined herein are designed to be robust and self-validating, providing the foundational data necessary for advancing promising lead compounds through the drug discovery pipeline.

A Hierarchical Approach to In Vitro Screening

A logical and efficient screening cascade is crucial for identifying and prioritizing quinolinone candidates with the highest therapeutic potential. The following workflow illustrates a systematic progression from primary, high-throughput screening to more focused secondary and mechanistic studies.

Screening_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action (MoA) Studies Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Cancer Cell Lines Antimicrobial Assays Antimicrobial Assays Compound Library->Antimicrobial Assays Bacterial & Fungal Strains Dose-Response Analysis Dose-Response Analysis Cytotoxicity Assays->Dose-Response Analysis Determine IC50/MIC Antimicrobial Assays->Dose-Response Analysis Selectivity Profiling Selectivity Profiling Dose-Response Analysis->Selectivity Profiling Cancer vs. Normal Cells Preliminary ADMET Preliminary ADMET Dose-Response Analysis->Preliminary ADMET In Silico Assessment Target-Based Assays Target-Based Assays Selectivity Profiling->Target-Based Assays Enzymatic Assays Cell-Based Mechanistic Assays Cell-Based Mechanistic Assays Selectivity Profiling->Cell-Based Mechanistic Assays Apoptosis, Cell Cycle Lead Optimization Lead Optimization Target-Based Assays->Lead Optimization Cell-Based Mechanistic Assays->Lead Optimization

Caption: A general experimental workflow for the in vitro assessment of novel quinolinone compounds.

Part 1: Primary Screening - Identifying Bioactive Compounds

The initial phase of screening aims to cast a wide net to identify compounds exhibiting biological activity from a library of novel quinolinone derivatives. These assays are typically conducted in a high-throughput format to efficiently assess a large number of compounds.

In Vitro Cytotoxicity Screening (Anticancer)

The first step in evaluating the anticancer potential of quinolinone compounds is to determine their effect on the viability and proliferation of cancer cells.[1] Colorimetric assays are widely used for this purpose due to their speed, affordability, and suitability for high-throughput screening.[8]

The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11] An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity and, therefore, cytotoxicity.[11][12][13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the microplate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation and Absorbance Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

Assay Principle Endpoint Advantages Considerations
MTT Measures metabolic activity of viable cells.[8][14]Colorimetric (Formazan)Rapid, inexpensive, high-throughput.[8]Can be affected by compounds that alter cellular metabolism.[12]
LDH Measures release of LDH from damaged cells.[11]Colorimetric (NAD+ reduction)Directly measures cell death/membrane damage.Less sensitive for early cytotoxic events compared to MTT in some cases.[14]
In Vitro Antimicrobial Susceptibility Testing

For quinolinone derivatives designed as antimicrobial agents, determining their minimum inhibitory concentration (MIC) is the standard primary screening method.[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17]

This method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is a quantitative assay to determine the MIC of an antimicrobial agent against bacteria and fungi.[5][15]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium.[15][16] Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinolinone compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[17] This can also be measured spectrophotometrically by reading the optical density at 600 nm.[5]

Part 2: Secondary Screening and Mechanistic Insights

Compounds that demonstrate significant activity in primary screens ("hits") are advanced to secondary screening for more detailed characterization. This phase focuses on confirming the activity, assessing selectivity, and gaining initial insights into the mechanism of action.

Dose-Response and Selectivity Profiling

For promising anticancer hits, it is crucial to perform a more detailed dose-response analysis and to assess their selectivity towards cancer cells over normal, non-transformed cells.[9]

Protocol 4: Comparative Cytotoxicity Assay

This protocol extends the primary cytotoxicity assays to include a non-cancerous cell line (e.g., MCF-10A for breast epithelial cells) to determine a selectivity index (SI).

Step-by-Step Methodology:

  • Simultaneously perform the MTT or LDH assay on a panel of cancer cell lines and a normal cell line.

  • Determine the IC50 value for each cell line.

  • Calculate the Selectivity Index (SI) as follows: SI = IC50 (normal cell line) / IC50 (cancer cell line) A higher SI value indicates greater selectivity for cancer cells.

Compound ID IC50 (MCF-7, µM) IC50 (HepG-2, µM) IC50 (MCF-10A, µM) Selectivity Index (SI) for MCF-7
QN-0015.28.1> 100> 19.2
QN-00212.515.350.24.0
Doxorubicin0.81.22.53.1
Elucidating the Mechanism of Action (MoA)

Understanding how a quinolinone compound exerts its biological effect is a critical step in its development.

  • Cell Cycle Analysis: Many anticancer agents, including some quinolinones, induce cell cycle arrest. Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9]

  • Apoptosis Induction: The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer drugs.[9] This can be assessed by:

    • Annexin V/PI Staining: Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct measure of apoptosis induction.[9]

The diverse activities of quinolinones are due to their interaction with various molecular targets.[3]

MoA_Diagram cluster_antibacterial Antibacterial Targets cluster_anticancer Anticancer Targets cluster_antifungal Antifungal Target Quinolinone Compound Quinolinone Compound DNA Gyrase DNA Gyrase Quinolinone Compound->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV Quinolinone Compound->Topoisomerase IV Inhibition Tubulin Polymerization Tubulin Polymerization Quinolinone Compound->Tubulin Polymerization Disruption Topoisomerase II Topoisomerase II Quinolinone Compound->Topoisomerase II Inhibition Kinases (e.g., c-Met, EGFR) Kinases (e.g., c-Met, EGFR) Quinolinone Compound->Kinases (e.g., c-Met, EGFR) Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase Quinolinone Compound->Lanosterol 14α-demethylase Inhibition

Caption: Common molecular targets of quinolinone compounds in different therapeutic areas.

  • Bacterial DNA Gyrase/Topoisomerase IV Inhibition: For antibacterial quinolones, commercially available enzymatic assays can quantify the inhibition of these essential bacterial enzymes.[4]

  • Tubulin Polymerization Inhibition: Some anticancer quinolinones function by disrupting microtubule dynamics.[18] In vitro tubulin polymerization assays can measure the effect of a compound on the assembly of purified tubulin.

  • Kinase Inhibition Assays: Quinolinones have been identified as inhibitors of various protein kinases involved in cancer signaling pathways, such as c-Met, EGFR, and Raf kinases.[19] Cell-free enzymatic assays are used to determine the inhibitory activity of compounds against a panel of purified kinases.

In Silico ADMET Profiling

In the early stages of drug discovery, in silico (computer-based) methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds.[20][21][22] These predictions help to identify compounds with potentially favorable drug-like properties and flag those with potential liabilities.[23][24]

Key Parameters to Assess:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict oral bioavailability.[23]

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

  • Hepatotoxicity and other toxicities: Predicts potential adverse effects.[22]

Web-based tools like SwissADME and pkCSM can be used for these predictions.[23]

Conclusion

The systematic in vitro screening protocols detailed in these application notes provide a robust framework for the initial evaluation of novel quinolinone compounds. By progressing from high-throughput primary screens to more detailed secondary and mechanistic studies, researchers can efficiently identify and characterize promising lead candidates for further preclinical and clinical development. This hierarchical approach ensures that resources are focused on compounds with the highest potential for therapeutic success, ultimately accelerating the journey from the laboratory to the clinic.

References

Molecular docking studies for 4-oxoquinoline-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Exploration: Molecular Docking of 4-Oxoquinoline-3-Carboxamide Derivatives

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 4-oxoquinoline-3-carboxamide derivatives. This chemical scaffold is of significant interest due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5][6][7] Molecular docking serves as a powerful computational tool to predict the binding modes of these derivatives to their protein targets, thereby elucidating their mechanism of action and guiding the rational design of more potent and selective therapeutic agents.

This guide emphasizes the rationale behind protocol choices, ensuring a robust and self-validating workflow from initial setup to final analysis.

Foundational Concepts: The "Why" of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (a ligand, such as a 4-oxoquinoline-3-carboxamide derivative) when bound to a second (a receptor, typically a protein), forming a stable complex. The primary goal is to identify the most likely binding pose and estimate the strength of the interaction, usually represented by a scoring function.

For the 4-oxoquinoline-3-carboxamide series, this is critical for:

  • Mechanism of Action Hypothesis: Identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with target residues can explain how these compounds exert their biological effect. For instance, studies have suggested that some derivatives target mammalian topoisomerase II by intercalating into DNA and inhibiting the enzyme.[2][8]

  • Structure-Activity Relationship (SAR) Elucidation: By docking a series of analogues, researchers can correlate specific structural modifications with changes in binding affinity, providing a rationale for observed SAR trends.[9]

  • Hit-to-Lead Optimization: Docking can guide the modification of a hit compound to improve its potency and selectivity by suggesting modifications that enhance interactions with the target or avoid steric clashes.

Target Selection: A Critical First Step

The choice of a protein target is dictated by the therapeutic goal. The 4-oxoquinoline-3-carboxamide scaffold has been associated with several targets:

  • Anticancer: Human Topoisomerase II, various Protein Kinases.[2][6]

  • Antibacterial: Bacterial DNA gyrase and topoisomerase IV.[2][10]

  • Antiviral: HIV Reverse Transcriptase, Bovine Herpesvirus type 5 associated proteins.[4][9][11]

  • Anti-inflammatory: Key proteins in the NF-κB signaling pathway.[1]

Protein structures for docking are typically retrieved from the RCSB Protein Data Bank (PDB) , a repository of experimentally determined 3D structures of biological macromolecules.[12]

The Docking Workflow: A Visual Overview

The entire process, from preparation to analysis, can be visualized as a systematic funnel, progressively refining the data to yield meaningful biological insights.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection (e.g., PDB) PrepProt Protein Preparation PDB->PrepProt GridGen Receptor Grid Generation PrepProt->GridGen PrepLig Ligand Preparation Docking Ligand Docking (e.g., Glide, Vina) PrepLig->Docking GridGen->Docking PoseView Pose Visualization & Scoring Docking->PoseView Validation Protocol Validation (Re-docking) PoseView->Validation SAR SAR & Lead Optimization Validation->SAR

Caption: General workflow for molecular docking studies.

Protocol 1: System Preparation

Garbage in, garbage out. This principle is paramount in computational chemistry. Proper preparation of both the protein receptor and the small molecule ligands is the single most important factor for obtaining reliable results. We will use the Schrödinger Suite (Maestro) as an example, though the principles are applicable to other software packages like AutoDock.[13][14]

Step-by-Step Protein Preparation
  • Obtain Protein Structure: Download the desired protein structure from the RCSB PDB (e.g., PDB ID: 5U6B).[15] It is crucial to select a high-resolution crystal structure (< 2.5 Å) if available.

  • Import and Pre-process: Load the PDB file into Maestro. Run the "Protein Preparation Wizard" (PrepWizard).[14][16]

    • Rationale: Raw PDB files often have issues like missing atoms, incorrect bond orders, or lack of hydrogen atoms, all of which must be corrected for the force fields used in docking to work correctly.

  • Assign Bond Orders and Add Hydrogens: The PrepWizard automatically assigns bond orders and adds hydrogens.

  • Treat Water Molecules: Remove all water molecules that are more than 5 Å away from the active site ions or the co-crystallized ligand.

    • Rationale: Most water molecules are displaced upon ligand binding. Waters that are structurally conserved and mediate ligand-protein interactions (bridging waters) should be kept, but their identification requires careful analysis. For a standard workflow, removing them is the safest initial approach.

  • Optimize Hydrogen Bonds: Use the automated tool to flip, tautomerize, and reorient residue side chains (e.g., His, Asn, Gln) to optimize the hydrogen-bonding network.

  • Minimize the Structure: Perform a restrained minimization of the protein structure (e.g., using the OPLS force field) to relieve any steric clashes introduced during preparation. A restraint is applied to heavy atoms to prevent significant deviation from the crystal structure.

Step-by-Step Ligand Preparation
  • Create 2D Structures: Draw the 4-oxoquinoline-3-carboxamide derivatives using a 2D sketcher.

  • Generate 3D Structures: Use a dedicated tool like Schrödinger's LigPrep to convert the 2D structures to 3D.

    • Rationale: LigPrep generates multiple, low-energy 3D conformers for each ligand, which is essential because a ligand's bioactive conformation (the shape it adopts in the binding pocket) may not be its global energy minimum in solution.

  • Handle Ionization States: Generate possible ionization states at a target pH (e.g., 7.4 for physiological conditions).

    • Rationale: The protonation state of a ligand dramatically affects its ability to form hydrogen bonds and electrostatic interactions. Incorrectly assigning it will lead to inaccurate docking results.

  • Generate Tautomers and Stereoisomers: Ensure all relevant tautomers and stereoisomers are generated.

Protocol 2: Molecular Docking Simulation

With prepared structures, the docking simulation can be configured.

Step-by-Step Docking using Glide (Schrödinger)
  • Receptor Grid Generation:

    • Define the binding site by creating a bounding box (the "grid") centered on the co-crystallized ligand or a predicted binding site.

    • Rationale: The grid pre-computes the energetic properties of the protein's active site, which dramatically speeds up the subsequent docking of ligands. The size of the box should be large enough to accommodate the ligands of interest without being excessively large, which would increase search time and reduce accuracy.

  • Ligand Docking:

    • Select the prepared ligands and the generated receptor grid.

    • Choose a docking precision level: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP).[16][17]

      • Causality: Use HTVS for screening very large libraries where speed is essential. Use SP for a good balance of speed and accuracy. Use XP for the most accurate scoring and ranking of a smaller number of high-priority compounds, as it involves more extensive sampling and is more computationally expensive.[14]

  • Run the Docking Job: Launch the calculation. Glide will systematically search for optimal ligand conformations and orientations within the receptor grid, a process often described as a "docking funnel".[17]

Protocol 3: Results Validation

A docking protocol must be validated to be trustworthy. The goal is to prove that the chosen settings can reliably reproduce experimental data.

G Start Is a co-crystallized structure available? Yes Yes Start->Yes No No Start->No Redock Protocol: Re-docking Extract native ligand and dock it. Yes->Redock Enrichment Protocol: Enrichment Study Dock known actives and decoys. No->Enrichment RMSD Analysis: Calculate RMSD (Root Mean Square Deviation) Redock->RMSD CheckRMSD Is RMSD < 2.0 Å? RMSD->CheckRMSD Valid Protocol is Validated CheckRMSD->Valid  Yes Invalid Protocol Invalid (Adjust grid, parameters, etc.) CheckRMSD->Invalid  No CheckEnrichment Does protocol rank actives > decoys? Enrichment->CheckEnrichment CheckEnrichment->Valid  Yes CheckEnrichment->Invalid  No

Caption: Decision tree for selecting a docking validation method.

Step-by-Step Validation by Re-Docking

This is the gold standard for validation when a co-crystallized ligand is present.

  • Prepare System: Use the protein-ligand complex prepared in Protocol 1.

  • Extract Ligand: Separate the co-crystallized ("native") ligand from the protein.

  • Dock the Native Ligand: Using the exact same protocol (grid, docking settings) intended for your derivative library, dock the native ligand back into the protein's binding site.

  • Calculate RMSD: Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

    • Trustworthiness: An RMSD value of less than 2.0 Å is considered a successful validation.[18][19] It demonstrates that your docking protocol can accurately reproduce the experimentally known binding mode. If the RMSD is high, the protocol parameters (e.g., grid center/size, docking precision) must be re-evaluated.

Data Interpretation and Presentation

After a validated protocol is established, the 4-oxoquinoline-3-carboxamide derivatives can be docked. The results should be organized systematically for analysis.

Quantitative Data Summary

Summarize the docking results in a table. This allows for easy comparison between derivatives.

Compound IDR-Group SubstituentDocking Score (kcal/mol)Key H-Bond Interactions (Residue, Atom)Key Hydrophobic Interactions (Residues)
Lead-1 H-9.5Asp85 (O), Gly87 (NH)Val30, Leu55, Ile110
Deriv-1A 4-Cl-Phenyl-10.2Asp85 (O), Gly87 (NH)Val30, Leu55, Ile110, Phe120
Deriv-1B 4-OMe-Phenyl-8.1Gly87 (NH)Val30, Leu55
Deriv-1C Cyclohexyl-9.8Asp85 (O), Gly87 (NH)Val30, Leu55, Ile110, Ala112

This is example data and does not represent real experimental results.

Qualitative Analysis and Visualization

The docking score provides a quantitative estimate of binding affinity, but visual inspection is essential to understand the underlying interactions.

G cluster_ligand 4-Oxoquinoline-3-Carboxamide cluster_pocket Binding Pocket Residues Protein Protein Active Site Oxo_O Oxo O Amide_NH Amide NH Gly87 Gly87 Amide_NH->Gly87 H-Bond Quinoline_Ring Quinoline Ring Val30 Val30 Quinoline_Ring->Val30 Hydrophobic Phe120 Phe120 Quinoline_Ring->Phe120 π-π Stacking Asp85 Asp85 Asp85->Oxo_O H-Bond

Caption: Key molecular interactions for a hypothetical derivative.

From the table and visualization, one could hypothesize:

  • A halogenated phenyl group (Deriv-1A) is favorable, likely due to additional hydrophobic or halogen-bond interactions with a residue like Phe120.

  • A bulky, electron-donating methoxy group (Deriv-1B) is detrimental, possibly due to steric hindrance or the loss of a key hydrogen bond.

  • The core scaffold consistently forms hydrogen bonds with Asp85 and Gly87, suggesting these are critical anchor points for binding.

These in silico-derived hypotheses can then be used to prioritize the synthesis of the most promising derivatives for experimental validation, closing the loop of the drug design cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, which typically employs variations of the Gould-Jacobs or Conrad-Limpach reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve your reaction yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is very low, or the reaction failed entirely. What are the most likely causes?

Answer: Low or no yield in this synthesis almost always points to issues in the critical thermal cyclization step. This intramolecular reaction has a high activation energy and is the most common failure point.

Potential Causes & Solutions:

  • Insufficient Temperature: The rate-determining step is the 6-electron electrocyclization, which requires high temperatures, typically above 250 °C , to proceed efficiently.[1][2][3] Heating at lower temperatures (e.g., 180-200 °C) will result in the accumulation of the anilidomethylenemalonate intermediate with little to no cyclization.

    • Causality: The high energy is necessary to overcome the aromaticity of the aniline ring during the intramolecular cyclization that forms the quinoline system.[1][4]

    • Solution: Ensure your heating apparatus (heating mantle with a sand or oil bath) can safely and consistently maintain a temperature of at least 250-260 °C.[1] Use a high-temperature thermometer to accurately monitor the reaction, not just the heating mantle setting.

  • Improper Solvent Choice: For thermal cyclizations, the choice of solvent is paramount. Running the reaction neat (without solvent) or in a low-boiling solvent will lead to poor yields and potential decomposition.[5][6]

    • Causality: A high-boiling, inert solvent acts as an efficient heat transfer medium, ensuring a uniform high temperature throughout the reaction mixture. This prevents localized overheating and decomposition while providing the energy needed for cyclization.[5][7]

    • Solution: Employ a high-boiling inert solvent. Diphenyl ether or Dowtherm A are the traditional and most effective choices.[1][5] Studies have shown that yields generally increase with the solvent's boiling point.[7]

SolventBoiling Point (°C)Typical Yield OutcomeReference
Neat (No Solvent)N/AVery Moderate (<30%)[4][5]
Mineral Oil>300Good to Excellent (>90%)[4][5]
Diphenyl Ether258Excellent (>90%)[1][5]
Dowtherm A257Excellent (>90%)[5][7]
1,2,4-Trichlorobenzene214Moderate to Good[6][7]
  • Reaction Time: While high temperature is key, prolonged heating can lead to degradation of the desired product.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time. For microwave-assisted synthesis, a thorough time-temperature optimization is crucial, as higher temperatures may require significantly shorter reaction times to prevent decarboxylation or other side reactions.[8]

Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

Answer: This is a classic challenge in quinolone synthesis, particularly when using the Conrad-Limpach-Knorr approach with β-ketoesters. The formation of a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline is temperature-dependent.

Cause & Solution:

  • Knorr Synthesis Pathway: In the Conrad-Limpach reaction, the aniline nucleophile can attack two sites on the β-ketoester: the keto group (kinetic control) or the ester group (thermodynamic control).[4][9]

    • Low Temperature (Kinetic Control): At room temperature or slightly elevated temperatures, the more reactive keto group is attacked, leading to the intermediate that forms the desired 4-hydroxyquinoline product.[4][10]

    • High Temperature (Thermodynamic Control, >140°C during initial condensation): At higher temperatures during the initial condensation step, the reaction becomes reversible. The thermodynamically more stable β-keto anilide is formed via attack on the ester group, which then cyclizes to the undesired 2-hydroxyquinoline isomer.[4][10]

  • Solution: To favor the 4-hydroxy product, the initial condensation of the aniline and the malonic ester derivative should be performed under milder conditions (e.g., heating on a steam bath) before the high-temperature cyclization step.[11] This ensures the formation of the kinetic intermediate. The intermediate is then isolated or used directly in the subsequent high-temperature cyclization step (~250 °C) where only one cyclization pathway is possible.

Question 3: My final product is difficult to purify and appears contaminated with a dark, tarry substance. What causes this and how can I improve the work-up?

Answer: The formation of dark, insoluble byproducts is typically due to thermal decomposition at the very high temperatures required for cyclization.[5] A clean and efficient work-up procedure is essential to isolate the product.

Cause & Solutions:

  • Thermal Decomposition: Heating above 260°C or for extended periods can lead to the breakdown of both the starting materials and the product.

    • Solution 1: Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can contribute to tar formation.[6]

    • Solution 2: Microwave Synthesis: Consider microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the window for thermal decomposition while still providing the necessary energy for cyclization.[1][8]

  • Ineffective Purification: The high-boiling solvent (like diphenyl ether) must be thoroughly removed.

    • Solution: The product typically precipitates from the reaction mixture upon cooling to room temperature.[1] To facilitate this and wash away the solvent, add a non-polar solvent in which the product is insoluble, such as cyclohexane or hexane.[1][2] Filter the solid precipitate and wash it thoroughly with the same non-polar solvent to remove any residual high-boiling solvent. Dry the final product under a vacuum.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the Gould-Jacobs and Conrad-Limpach syntheses for this target molecule? The main difference lies in the starting materials. The Gould-Jacobs reaction typically uses an aniline and an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate).[1][2] The Conrad-Limpach synthesis uses an aniline and a β-ketoester.[4][12] For synthesizing this compound, the Gould-Jacobs approach starting with aniline and diethyl ethoxymethylenemalonate is the most direct and commonly cited method.

Q2: What is the keto-enol tautomerism in the final product? The product, this compound, exists as a mixture of two tautomers in equilibrium: the "enol" form (4-hydroxy) and the "keto" form (4-oxo).[1][2] While often named as the 4-hydroxy derivative, the 4-oxo (or 4-quinolone) form is generally believed to predominate.[4]

Q3: Can this reaction be catalyzed? The initial condensation step can be acid-catalyzed.[4][6] However, the critical thermal cyclization step is primarily driven by heat and does not typically require a catalyst. Some modern variations have explored catalysts like iron(III) phosphate in specific contexts, but the classical approach relies on high temperatures.[13]

Experimental Protocols & Methodologies

Protocol 1: Conventional High-Temperature Gould-Jacobs Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine freshly distilled aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.).

  • Heat the mixture on a steam bath (or at ~100 °C) for 1-2 hours.[11]

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl (anilinomethylene)malonate intermediate, which may be a solid or viscous oil.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a separate flask containing a high-boiling solvent (e.g., diphenyl ether or Dowtherm A, approx. 10 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Heat the mixture vigorously with stirring to reflux (approx. 250-260 °C) under an inert atmosphere (Nitrogen).[1]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

Step 3: Isolation and Purification

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product should precipitate as a solid.[2]

  • Add a non-polar solvent (e.g., cyclohexane, 2-3 volumes of the reaction solvent) to further precipitate the product and dilute the high-boiling solvent.[1]

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with more non-polar solvent (cyclohexane or hexane) to completely remove the residual high-boiling solvent.

  • Dry the purified product under vacuum.

Diagrams of Workflow and Mechanism

Gould_Jacobs_Workflow Reactants Aniline + Diethyl Ethoxymethylenemalonate Condensation Step 1: Condensation (~100°C, 1-2h) Reactants->Condensation Intermediate Isolate Intermediate (Diethyl (anilinomethylene)malonate) Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (~250°C in Diphenyl Ether) Intermediate->Cyclization Workup Step 3: Work-Up (Cool, Precipitate, Filter) Cyclization->Workup Product Final Product: Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Workup->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Reaction_Mechanism cluster_0 Condensation cluster_1 Cyclization & Tautomerization Aniline Aniline Intermediate Anilinomethylene- malonate Aniline->Intermediate + Diethyl   Ethoxymethylenemalonate - EtOH Cyclized Cyclized Intermediate (Keto form) Intermediate->Cyclized High Temp. (~250°C) 6π Electrocyclization - EtOH Product Final Product (Enol form) Cyclized->Product Tautomerization

Caption: Key steps in the Gould-Jacobs reaction mechanism.

References

Technical Support Center: Optimization of Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of quinolinone scaffolds. This resource addresses common challenges, explains the chemical principles behind experimental choices, and offers validated protocols to enhance your success in the laboratory.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing a low yield in my quinolinone synthesis. What are the primary factors to investigate?

A1: Low yields are a frequent challenge in quinolinone synthesis and can arise from several factors across various synthetic methodologies. A systematic investigation of the following parameters is crucial:

  • Reaction Temperature: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures, often exceeding 250°C, for the cyclization step.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of starting materials or the desired product, resulting in tar formation.[1][3] Careful optimization and precise control of the reaction temperature are paramount.

  • Solvent Selection: The choice of solvent can profoundly influence the reaction outcome. In thermal cyclizations like the Conrad-Limpach synthesis, high-boiling, inert solvents such as mineral oil, diphenyl ether, or Dowtherm A can significantly improve yields compared to performing the reaction neat.[4][5] However, these solvents can be difficult to remove during purification.[4] For other methods, like the Friedländer synthesis, polar aprotic solvents such as DMF or DMSO are commonly employed.[6][7] The optimal solvent is highly dependent on the specific substrates and reaction type.[6][8]

  • Catalyst and Reagents: The selection, purity, and concentration of catalysts and reagents are critical.[1][9] In the Friedländer synthesis, for instance, a variety of acid or base catalysts can be utilized, and their effectiveness varies with the specific substrates.[1][10] Ensure all reagents are pure and anhydrous, as contaminants like water can inhibit the reaction or promote undesirable side reactions.[3]

  • Reaction Time: Incomplete reactions are a common cause of low yields. It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.[1]

  • Atmosphere: Certain reactions are sensitive to atmospheric oxygen or moisture. If you suspect degradation or side reactions due to these factors, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]

Q2: I am struggling with poor regioselectivity in my synthesis, resulting in a mixture of isomers. What are the common causes and solutions?

A2: Poor regioselectivity is a significant hurdle, particularly when using unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Camps cyclizations.[1][4]

  • Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group. To control this, you can introduce a directing group or carefully select the catalyst.[11]

  • Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[4] The regioselectivity is governed by both steric and electronic factors.[4]

  • Camps Cyclization: This reaction can produce both quinolin-2-ones and quinolin-4-ones. The regioselectivity is highly dependent on the base employed. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to the quinolin-4-one, whereas a weaker base such as cesium carbonate (Cs₂CO₃) can favor the formation of the quinolin-2-one.[1][12]

Q3: My reaction is producing a significant amount of tar-like byproducts. How can I minimize this?

A3: Tar formation is a common issue, especially in reactions conducted under harsh acidic and oxidizing conditions, such as the Skraup synthesis.[13] This is often due to the polymerization of reactants and intermediates.

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the notoriously exothermic reaction less violent and reduce charring.[13]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[13]

  • Slow Addition of Reagents: In the Doebner-von Miller reaction, slow addition of the α,β-unsaturated aldehyde or ketone can help prevent its polymerization.[14]

  • Purification: The crude product from these reactions is often a dark, tarry substance.[13] Purification techniques like steam distillation are frequently necessary to isolate the quinoline derivative from the tar.[3][13]

Q4: I am having difficulty purifying my quinolinone product. What are some effective strategies?

A4: The purification of quinolinone derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.[11][15]

  • Column Chromatography: This is a standard method for purification. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical.[15] For some sensitive compounds, deactivating the silica gel with a base like triethylamine may be necessary to prevent decomposition.[16]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.

  • Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be an excellent purification technique, particularly for removing non-volatile impurities.[17]

  • Washing/Extraction: A standard aqueous workup is often the first step in purification. This typically involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.[15] Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate are also common steps.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinolinones?

A1: Several classical and modern methods are employed for quinolinone synthesis. Some of the most prominent include:

  • Conrad-Limpach Synthesis: Involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[2][18]

  • Gould-Jacobs Reaction: A thermal cyclization method that also leads to 4-quinolinones.[4]

  • Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][19][20]

  • Camps Cyclization: An intramolecular cyclization of o-acylaminoacetophenones that can yield either quinolin-2-ones or quinolin-4-ones.[1][7]

  • Palladium-Catalyzed Carbonylation Reactions: Modern methods that often utilize carbon monoxide as the carbonyl source and offer milder reaction conditions.[4]

Q2: How do I choose the right catalyst for my quinolinone synthesis?

A2: The choice of catalyst is highly dependent on the specific reaction.

  • Acid Catalysis: Many classical methods like the Conrad-Limpach and Friedländer syntheses are catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][19]

  • Base Catalysis: The Camps cyclization and certain variations of the Friedländer synthesis utilize bases, with the strength of the base often influencing regioselectivity.[1][10]

  • Transition Metal Catalysis: Modern approaches frequently employ transition metal catalysts, such as palladium, copper, iron, or cobalt complexes, which can enable reactions under milder conditions and with greater functional group tolerance.[4][21][22]

Q3: My purified quinolinone derivative is colored. Does this indicate impurity?

A3: Pure quinoline is a colorless liquid, but many of its derivatives are prone to developing a yellow or brown color upon exposure to air and light.[17] This discoloration is often due to the formation of trace amounts of oxidized impurities and may not signify a significant level of impurity.[17] However, for applications requiring high purity, further purification and storage under an inert atmosphere in the dark may be necessary.[17]

Experimental Protocols & Data

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline[1]
  • Intermediate Formation: In a round-bottom flask, combine the aniline (1.0 mmol) and the β-ketoester (1.1 mmol). Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Solvent Removal: Remove any water produced and residual solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heating: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes. Monitor the reaction's progress by TLC if feasible.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.

Data Presentation: Solvent Effects on Conrad-Limpach Cyclization
SolventBoiling Point (°C)Typical YieldNotes
None (Neat)N/A< 30%Often results in moderate yields and potential for decomposition.[4]
Mineral Oil> 300Up to 95%Inert, high-boiling, but can be difficult to remove.[4]
Diphenyl Ether259Up to 95%High-boiling and inert, but also challenging to remove from the reaction mixture.[4]
Dowtherm A257Up to 95%A eutectic mixture of diphenyl ether and biphenyl; shares properties with diphenyl ether.[4]
Protocol 2: Catalyzed Friedländer Synthesis[1]
  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Extraction: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice check_temp->check_solvent If temp is optimal check_reagents Assess Reagent & Catalyst Purity check_solvent->check_reagents If solvent is appropriate check_time Monitor Reaction Time (TLC/LC-MS) check_reagents->check_time If reagents are pure check_atmosphere Consider Inert Atmosphere check_time->check_atmosphere If reaction is incomplete optimize Systematically Optimize Conditions check_atmosphere->optimize

Caption: A logical workflow for troubleshooting low yields in quinolinone synthesis.

Regioselectivity Control in Camps Cyclization

camps_regioselectivity start o-Acylaminoacetophenone base_choice Choice of Base start->base_choice strong_base Strong Base (e.g., NaOH) base_choice->strong_base Strong weak_base Weaker Base (e.g., Cs₂CO₃) base_choice->weak_base Weak pathway_a Deprotonation at α-position of ketone strong_base->pathway_a pathway_b Deprotonation at γ-position of amide weak_base->pathway_b product_a Quinolin-4-one pathway_a->product_a product_b Quinolin-2-one pathway_b->product_b

Caption: Controlling regioselectivity in Camps cyclization through base selection.

References

Navigating Quinolinone Synthesis: A Technical Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenges encountered during the synthesis of quinolinone scaffolds. Our focus is to empower you with the knowledge to identify, understand, and minimize the formation of unwanted side products, thereby enhancing your reaction yields, purity, and overall efficiency.

Introduction: The Challenge of Selectivity in Quinolinone Synthesis

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, the classical methods used for its synthesis, while powerful, are often plagued by side reactions that can significantly impact yield and purity. These challenges typically arise from the reactive nature of the intermediates, the harsh reaction conditions required for cyclization, and issues of regioselectivity when using unsymmetrical starting materials. This guide provides a systematic approach to troubleshooting these issues, grounded in a mechanistic understanding of both the desired reaction and the competing side pathways.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low, even though TLC analysis shows the consumption of starting materials. What are the likely causes?

Low yields in quinolinone synthesis, despite the disappearance of starting materials, often point to several issues:

  • Product Decomposition: Many classical quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, demand high cyclization temperatures, often exceeding 250°C.[1] These harsh conditions can lead to the degradation of the desired product.[1]

  • Formation of Soluble Byproducts: The formation of highly polar or non-UV active byproducts might not be easily visible on TLC, leading to an overestimation of the reaction's success.

  • Issues During Work-up and Purification: The product may be partially lost during aqueous work-up if it has some water solubility. Additionally, some quinolinone derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[2]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are these likely to be?

The presence of multiple, closely-eluting spots often indicates the formation of isomers or related impurities. Common culprits include:

  • Regioisomers: In syntheses like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr, using unsymmetrical starting materials can lead to the formation of different constitutional isomers.[1]

  • Isomeric Quinolinones: Certain reactions, like the Camps cyclization, can produce both 2-hydroxy- and 4-hydroxyquinoline isomers. The ratio of these products is highly dependent on the reaction conditions.[3]

  • Incomplete Reaction or Intermediate Buildup: Some spots may correspond to stable intermediates that have not fully cyclized.

Q3: How can I confirm the identity of my desired product and the major side products?

A combination of analytical techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for determining the precise structure and connectivity of your compounds, allowing you to distinguish between isomers.[4]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, helping to confirm the elemental composition of your products and byproducts.[5]

  • FTIR Spectroscopy: Can help identify key functional groups present in your molecules.

Troubleshooting Guides for Specific Quinolinone Syntheses

This section provides detailed troubleshooting for common issues encountered in several widely-used quinolinone synthesis methods.

The Friedländer Synthesis

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for preparing substituted quinolines. However, it is often plagued by side reactions.

Problem 1: Low Yields and Formation of a Complex Mixture due to Aldol Condensation

  • Causality: The ketone reactant can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones and other related byproducts. This is a significant competing reaction that consumes the starting material and complicates purification.

  • Solutions & Protocols:

    • Employ Milder Reaction Conditions: Traditional methods often rely on strong acids or bases and high temperatures, which can promote side reactions. The use of milder catalysts allows the reaction to proceed under more controlled conditions.

    • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.

    • Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to minimize its self-condensation.

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

  • Causality: When an unsymmetrical ketone is used, the condensation can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.

  • Solutions & Protocols:

    • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts have been shown to favor the formation of a specific regioisomer.

    • Temperature Control: Higher temperatures may favor the formation of the thermodynamically more stable regioisomer.

    • Use of Directing Groups: In some cases, the introduction of a temporary directing group on the ketone can control the direction of enolization and thus the regioselectivity.

Visualizing the Friedländer Synthesis: Mechanistic Pathways

cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First A_Start o-Aminoaryl Ketone + α-Methylene Ketone A_Aldol Aldol Adduct A_Start->A_Aldol Aldol Condensation A_Dehydration α,β-Unsaturated Ketone A_Aldol->A_Dehydration -H2O A_Cyclization Quinoline A_Dehydration->A_Cyclization Cyclization & -H2O B_Start o-Aminoaryl Ketone + α-Methylene Ketone B_Schiff Schiff Base B_Start->B_Schiff Imine Formation B_Aldol Intramolecular Aldol Adduct B_Schiff->B_Aldol Intramolecular Aldol B_Dehydration Quinoline B_Aldol->B_Dehydration -H2O

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

The Conrad-Limpach and Knorr Syntheses

These related syntheses involve the reaction of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction temperature.

Problem: Formation of a Mixture of 4-Hydroxyquinolines and 2-Hydroxyquinolines

  • Causality: The reaction between an aniline and a β-ketoester can proceed via two different pathways. At lower temperatures (kinetic control), the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate that cyclizes to a 4-hydroxyquinoline (Conrad-Limpach product).[1] At higher temperatures (thermodynamic control), the aniline attacks the ester group, forming a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline (Knorr product).[1]

  • Solutions & Protocols:

    • For 4-Hydroxyquinolines (Conrad-Limpach):

      • Low-Temperature Condensation: React the aniline and β-ketoester at or near room temperature to favor the formation of the β-aminoacrylate. A catalytic amount of acid can be used.

      • High-Temperature Cyclization: Isolate the crude β-aminoacrylate and then heat it in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to approximately 250°C to effect cyclization.[1]

    • For 2-Hydroxyquinolines (Knorr):

      • High-Temperature Condensation: React the aniline and β-ketoester at elevated temperatures (e.g., 100-140°C) to favor the formation of the β-ketoanilide.

      • Acid-Catalyzed Cyclization: Treat the resulting β-ketoanilide with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization.

Visualizing Conrad-Limpach vs. Knorr Selectivity

Start Aniline + β-Ketoester Kinetic β-Aminoacrylate (Kinetic Intermediate) Start->Kinetic Low Temp Thermo β-Ketoanilide (Thermodynamic Intermediate) Start->Thermo High Temp Prod4OH 4-Hydroxyquinoline (Conrad-Limpach Product) Kinetic->Prod4OH High Temp Cyclization (~250°C) Prod2OH 2-Hydroxyquinoline (Knorr Product) Thermo->Prod2OH Strong Acid Cyclization

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

The Camps Cyclization

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield either a 2-hydroxy- or a 4-hydroxyquinoline.

Problem: Formation of a Mixture of 2- and 4-Quinolone Isomers

  • Causality: The regiochemical outcome of the Camps cyclization is determined by which enolate is formed and undergoes intramolecular aldol condensation. This is highly dependent on the strength of the base and the solvent used.[3]

  • Solutions & Protocols:

    • To Favor 4-Quinolone Formation: The use of a strong base, such as sodium hydroxide (NaOH), tends to favor deprotonation at the α-position of the ketone, leading to the formation of the 4-quinolone.[3]

    • To Favor 2-Quinolone Formation: A weaker base, such as cesium carbonate (Cs₂CO₃), may favor deprotonation at the γ-position of the amide, resulting in the 2-quinolone as the major product.[3]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often generated in situ. It is notorious for the formation of tarry byproducts.

Problem: Excessive Tar Formation

  • Causality: The harsh acidic conditions and high temperatures employed in the Doebner-von Miller reaction can cause the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to the formation of intractable tars.

  • Solutions & Protocols:

    • Slow Addition of Reagents: Slowly adding the α,β-unsaturated carbonyl compound (or its precursor) to the heated acidic solution of the aniline can help control the exothermic reaction and minimize polymerization.

    • In Situ Generation: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at a controlled rate can limit its concentration and thus reduce polymerization.

    • Use of a Moderator: The addition of ferrous sulfate is a classic method to moderate the often violent Skraup reaction (a related synthesis), and similar principles of controlling the reaction rate can be applied here.[6]

General Purification Protocols

Protocol 1: Recrystallization of Quinolinone Derivatives

Recrystallization is often the most effective method for purifying solid quinolinone products.

  • Solvent Selection: The ideal solvent is one in which the quinolinone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems include ethanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography of Quinolinone Derivatives

Challenge: Quinolinone derivatives, being basic, often exhibit peak tailing on silica gel due to strong interactions with acidic silanol groups. Some may also be prone to decomposition on the acidic stationary phase.[2]

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your desired product an Rf value of 0.2-0.3. Common eluents include hexanes/ethyl acetate or dichloromethane/methanol.

  • Deactivation of Silica Gel (to prevent tailing and decomposition):

    • Prepare your eluent containing 0.5-2% triethylamine.[2]

    • Flush the packed silica gel column with 2-3 column volumes of this basic eluent before loading your sample. This neutralizes the acidic sites on the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and carefully pipette it onto the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution and Fraction Collection: Run the column using the selected eluent, collecting fractions and monitoring them by TLC to isolate the pure product.

Visualizing the Purification Workflow

Crude Crude Quinolinone Product IsSolid Is the product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No / Impure PureSolid Pure Crystalline Product Recrystallize->PureSolid Success Recrystallize->Chromatography Fails TLC TLC Analysis: - Tailing? - Decomposition? Chromatography->TLC Deactivate Deactivate Silica Gel (add Et3N to eluent) TLC->Deactivate Yes PureOil Pure Product (Oil or Solid) TLC->PureOil No Deactivate->Chromatography

References

How to prevent decarboxylation in 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address a critical challenge encountered during the handling and synthesis of this compound class: unwanted decarboxylation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of your target compounds.

Q1: What is decarboxylation and why is my 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid so susceptible to it?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[1] Your compound's structure contains a classic chemical motif that makes it particularly prone to this reaction: it is a β-keto acid . The carboxylic acid at the C3 position is "beta" (two carbons away) to the ketone-like carbonyl group at the C2 position.

This specific arrangement allows the molecule to form a stable, six-membered cyclic transition state when heated.[2] This process lowers the activation energy for the C-C bond cleavage, leading to the loss of CO₂ and the formation of an enol intermediate, which quickly tautomerizes to the more stable 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline. This spontaneous loss of the carboxylic acid can be detrimental, as this functional group is often essential for biological activity or for use as a handle in subsequent synthetic steps.

Q2: Can you illustrate the chemical mechanism of this decarboxylation?

A: Certainly. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state. The acidic proton of the carboxyl group is transferred to the C2 carbonyl oxygen, while the electrons from the C-C bond shift to form CO₂ and an enol.

Decarboxylation_Mechanism Decarboxylation via a Cyclic Transition State reactant 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ts Six-Membered Cyclic Transition State (Heat-Induced) reactant->ts Heat (Δ) enol Enol Intermediate + CO₂ ts->enol C-C bond cleavage product Decarboxylated Product (1-R-4-hydroxy-1,2-dihydroquinolin-2-one) enol->product Tautomerization Experimental_Workflow Decision Workflow for Handling Target Compound start Starting Material: 1-R-...-3-carboxylic acid ester decision1 Is the free carboxylic acid required? start->decision1 hydrolysis Perform Saponification decision1->hydrolysis Yes use_ester Use ester directly or find alternative synthesis decision1->use_ester No protocol_a Execute Protocol A: Cold Acidification & Isolation hydrolysis->protocol_a storage Store acid at -20°C under inert gas protocol_a->storage decision2 Perform further reaction? (e.g., Amide Coupling) storage->decision2 protocol_b Execute Protocol B: Low-Temp Coupling decision2->protocol_b Yes final_product Final Product decision2->final_product No (Final Acid) protocol_b->final_product

References

Technical Support Center: Scalable Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly concerning scalability. We will delve into the mechanistic nuances, provide detailed troubleshooting for common issues, and offer optimized protocols to enhance yield, purity, and reproducibility.

I. Introduction to the Synthesis

The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly achieved through the Conrad-Limpach-Knorr synthesis . This robust reaction involves two primary stages:

  • Condensation: The reaction of an aniline with a β-ketoester, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate.[1][2]

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield the desired 4-hydroxyquinolone product.[1][3]

While the synthesis is well-established, challenges in scalability related to temperature control, solvent selection, and side-product formation are frequently encountered. This guide will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yield can stem from several factors throughout the two main stages of the synthesis.

  • Incomplete Condensation: The initial reaction between the aniline and diethyl ethoxymethylenemalonate (EMME) may not have gone to completion. This can be due to impure reagents, insufficient reaction time, or inadequate removal of the ethanol byproduct.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent, typically requiring temperatures around 250 °C.[1][4] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of the product and starting materials.[5]

  • Improper Solvent Choice: For the high-temperature cyclization, the choice of solvent is critical. High-boiling, inert solvents like diphenyl ether, Dowtherm A, or even mineral oil are essential to reach and maintain the required temperature for efficient cyclization.[3][4][6] Performing the reaction without a suitable solvent can lead to significantly lower yields.[4]

  • Side Product Formation: Competing side reactions can divert starting material away from the desired product. The most common side product is the isomeric 2-hydroxy-4-oxo-quinoline, which can form under different reaction conditions.[2]

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

The formation of the 2-hydroxy versus the 4-hydroxy quinolone isomer is a classic example of kinetic versus thermodynamic control in the Conrad-Limpach-Knorr synthesis.[7][8]

  • Kinetic Control (Favors 4-hydroxy isomer): The reaction of aniline with a β-ketoester at lower temperatures (e.g., room temperature) kinetically favors the formation of the β-aminoacrylate intermediate, which upon heating, cyclizes to the 4-hydroxyquinoline.[4][7]

  • Thermodynamic Control (Favors 2-hydroxy isomer): At higher initial reaction temperatures (e.g., above 100-140°C), the reaction favors the formation of the thermodynamically more stable β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[2][8][9]

To favor the desired this compound, ensure the initial condensation step is performed under kinetic control at a lower temperature before proceeding to the high-temperature cyclization.

Q3: The final product is difficult to purify. What are the common impurities and how can they be removed?

Purification challenges often arise from unreacted starting materials, the isomeric byproduct, and decomposition products from the high-temperature cyclization.

  • Unreacted Starting Materials: Unreacted aniline or diethyl ethoxymethylenemalonate can often be removed by washing the crude product with a suitable solvent.

  • Isomeric Impurity: The 2-hydroxy isomer can be difficult to separate from the desired 4-hydroxy product due to their similar polarities. Careful column chromatography or recrystallization from an appropriate solvent system may be required.

  • Decomposition Products: The high temperatures used in the cyclization step can lead to the formation of colored, tarry byproducts. These can often be removed by trituration of the crude product with a non-polar solvent like hexane or by filtration through a short plug of silica gel.

Q4: Can this synthesis be performed without a high-boiling solvent?

While high-boiling solvents are traditionally used to achieve the necessary temperatures for efficient cyclization, alternative methods exist.

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating to the required temperatures, often reducing reaction times and improving yields.[3] This method can sometimes be performed with lower boiling point solvents or even solvent-free.

  • Solid-Phase Synthesis: For smaller-scale applications, solid-phase synthesis techniques can be employed, which may offer advantages in terms of purification.

However, for large-scale synthesis, the use of a high-boiling, inert solvent remains the most common and often most practical approach.[6]

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, organized by the stage of the synthesis.

Stage 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (EMME)
Problem Potential Cause(s) Recommended Solution(s)
Low conversion to the enamine intermediate 1. Impure reagents (aniline or EMME).2. Insufficient reaction time or temperature.3. Inefficient removal of ethanol byproduct.1. Use freshly distilled aniline and EMME.2. Monitor the reaction by TLC or NMR to determine the optimal reaction time. A gentle warming (e.g., on a steam bath) can accelerate the reaction.[10]3. If conducting the reaction at elevated temperatures, consider using a Dean-Stark trap to remove ethanol as it forms. For reactions at lower temperatures, applying a vacuum after the initial reaction can help remove the ethanol.[10]
Formation of undesired side products 1. Reaction temperature is too high, leading to the formation of the anilide intermediate.1. Maintain a lower reaction temperature (e.g., room temperature to 80°C) during the initial condensation to favor the kinetic product.[2][4]
Stage 2: Thermal Cyclization
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired quinolone 1. Cyclization temperature is too low or not maintained consistently.2. Inappropriate solvent or no solvent used.3. Reaction time is too short.1. Ensure the reaction mixture reaches and is maintained at the target temperature (typically 240-260°C). Use a high-temperature thermometer and a suitable heating apparatus (e.g., heating mantle with a sand bath).[5]2. Use a high-boiling, inert solvent such as diphenyl ether, Dowtherm A, or mineral oil to ensure even and efficient heating.[3][4][6]3. Monitor the reaction by TLC to determine the optimal reaction time, which is typically 30-60 minutes at the target temperature.[5]
Product decomposition (dark, tarry mixture) 1. Cyclization temperature is too high.2. Presence of oxygen or other reactive species.1. Carefully control the temperature to avoid overheating. A slight reduction in temperature may be necessary for sensitive substrates.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[5]
Difficult workup and product isolation 1. The high-boiling solvent is difficult to remove.2. The product is soluble in the workup solvent.1. After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or cyclohexane to precipitate the product and dissolve the high-boiling solvent.[3][5]2. Collect the precipitated product by filtration and wash thoroughly with the non-polar solvent.[3][5]

IV. Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield and purity for a scalable synthesis.

Step 1: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine freshly distilled aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture on a steam bath or in an oil bath at 90-100°C for 1-2 hours.[10][11]

  • Monitor the reaction progress by TLC until the aniline is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure. The resulting product is the intermediate, diethyl (anilinomethylene)malonate, which may solidify upon cooling.[10] This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a separate three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add a high-boiling solvent such as diphenyl ether.

  • Heat the solvent to 240-250°C with vigorous stirring.

  • Slowly add the diethyl (anilinomethylene)malonate intermediate from Step 1 to the hot solvent.

  • Maintain the reaction temperature at 240-250°C for 30-60 minutes.[11] Monitor the reaction by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Dilute the cooled mixture with a non-polar solvent such as hexanes or cyclohexane to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the residual high-boiling solvent.

  • Dry the product under vacuum to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

V. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach synthesis.

Conrad_Limpach_Synthesis Conrad-Limpach Synthesis Workflow cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Cyclization cluster_troubleshooting Potential Pitfall (Thermodynamic Control) Aniline Aniline Condensation Condensation (Low Temperature) Aniline->Condensation HighTempCondensation Condensation (High Temperature) Aniline->HighTempCondensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation EMME->HighTempCondensation Intermediate Diethyl (anilinomethylene)malonate (Enamine Intermediate) Condensation->Intermediate -EtOH Cyclization Thermal Cyclization (~250°C, High-boiling solvent) Intermediate->Cyclization Product Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Cyclization->Product -EtOH Anilide Anilide Intermediate HighTempCondensation->Anilide -EtOH SideProduct 2-Hydroxy Isomer Anilide->SideProduct Cyclization

Caption: Workflow of the Conrad-Limpach synthesis and a common side reaction pathway.

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Troubleshooting Flowchart Start Low Overall Yield Check_Condensation Was the condensation step complete? Start->Check_Condensation Check_Cyclization_Temp Was the cyclization temperature correct (~250°C)? Check_Condensation->Check_Cyclization_Temp Yes Optimize_Condensation Optimize condensation: - Check reagent purity - Increase reaction time - Ensure EtOH removal Check_Condensation->Optimize_Condensation No Check_Solvent Was a high-boiling, inert solvent used for cyclization? Check_Cyclization_Temp->Check_Solvent Yes Adjust_Temp Adjust and monitor cyclization temperature carefully. Check_Cyclization_Temp->Adjust_Temp No Check_Purity Is the final product impure? Check_Solvent->Check_Purity Yes Use_Proper_Solvent Use diphenyl ether, Dowtherm A, or mineral oil. Check_Solvent->Use_Proper_Solvent No Purify_Product Purify by recrystallization or chromatography. Check for isomeric byproduct. Check_Purity->Purify_Product Yes Success Improved Yield and Purity Check_Purity->Success No Optimize_Condensation->Check_Cyclization_Temp Adjust_Temp->Check_Solvent Use_Proper_Solvent->Check_Purity Purify_Product->Success

Caption: A step-by-step guide to diagnosing and resolving low yield issues.

VI. References

  • Wikipedia. Conrad–Limpach synthesis. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. --INVALID-LINK--

  • SynArchive. Conrad-Limpach Synthesis. --INVALID-LINK--

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. --INVALID-LINK--

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. --INVALID-LINK--

  • National Institutes of Health. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. --INVALID-LINK--

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. --INVALID-LINK--

  • Cambridge University Press. Conrad-Limpach Reaction. --INVALID-LINK--

  • BenchChem. Optimizing reaction conditions for quinolinone synthesis. --INVALID-LINK--

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. --INVALID-LINK--

  • National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. --INVALID-LINK--

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. --INVALID-LINK--

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. --INVALID-LINK--

  • ResearchGate. This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. --INVALID-LINK--

  • ResearchGate. "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. --INVALID-LINK--

  • ChemicalBook. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis. --INVALID-LINK--

  • J-Stage. An Efficient and Scalable Synthesis of Quinolone 006. --INVALID-LINK--

  • PubMed. This compound in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. --INVALID-LINK--

  • PubMed. An Efficient and Scalable Synthesis of Quinolone 006. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--

  • ResearchGate. An Efficient and Scalable Synthesis of Quinolone 006. --INVALID-LINK--

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. --INVALID-LINK--

  • National Institutes of Health. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. --INVALID-LINK--

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. --INVALID-LINK--

  • BenchChem. A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalonate. --INVALID-LINK--

  • PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. --INVALID-LINK--

  • molbase. CGS-9896. --INVALID-LINK--

  • Organic Syntheses. diethyl methylenemalonate. --INVALID-LINK--

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. --INVALID-LINK--

  • Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. --INVALID-LINK--

  • PubMed. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. --INVALID-LINK--

  • Sigma-Aldrich. ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. --INVALID-LINK--

References

Technical Support Center: Enhancing the Storage Stability of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a key intermediate and privileged scaffold in medicinal chemistry and drug development, frequently utilized in the synthesis of a wide range of biologically active compounds.[1][2] Its inherent reactivity, however, presents significant challenges to its long-term storage and stability.[3] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the degradation of this valuable compound. Through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, this guide aims to ensure the integrity and reliability of your experimental outcomes.

Core Structural Features and Inherent Instabilities

The structure of this compound, featuring a 4-hydroxy-2-quinolone core, an ethyl ester, and various reactive sites, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward implementing effective stabilization strategies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis, oxidation, and photodegradation. The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[4][5][6] The quinolone ring itself can undergo oxidation, particularly when exposed to atmospheric oxygen or oxidizing agents.[7][8][9] Furthermore, like many quinolone derivatives, this compound is sensitive to light and can undergo photodegradation, leading to the formation of various photoproducts and a reduction in antibacterial activity.[10][11][12]

Q2: I've noticed a discoloration (yellowing or browning) of my solid compound over time. What is the likely cause?

A2: Discoloration is a common indicator of oxidative degradation. The 4-hydroxy-2-quinolone core is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored byproducts. To mitigate this, it is crucial to store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q3: My compound's purity has decreased upon storage in a standard laboratory freezer (-20°C). What could be the reason?

A3: While low temperatures slow down most degradation reactions, they do not entirely prevent them. If the container is not properly sealed, condensation can occur upon temperature cycling (e.g., removing the sample from the freezer). This moisture can lead to hydrolysis of the ethyl ester. Some quinolones have been shown to degrade even at -20°C over extended periods (e.g., 30 days).[13] Additionally, if the compound is hygroscopic, it may have absorbed moisture from the atmosphere before storage, which can then contribute to degradation. The carboxylate and hydroxyl groups can contribute to the hygroscopic nature of the compound.[14][15][16]

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing solutions of this compound is generally not recommended for long periods due to the increased potential for hydrolysis and other solvent-mediated degradation pathways. If short-term storage is necessary, the following practices are advised:

  • Solvent Choice: Use a dry, aprotic solvent.

  • Inert Atmosphere: Purge the vial with an inert gas (nitrogen or argon) before sealing.

  • Light Protection: Store in an amber vial or wrap the container with aluminum foil.[17]

  • Temperature: Store at low temperatures (-20°C or -80°C) to minimize reaction rates.[13]

  • Fresh Preparation: For critical applications, always prepare solutions fresh.

Q5: What are the ideal storage conditions for the solid form of this compound?

A5: To maximize the shelf-life of solid this compound, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.
Light Protected from light (Amber vial/container)Prevents photodegradation.[10]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and hygroscopic moisture absorption.[14][15]
Troubleshooting Scenarios & Experimental Protocols

Scenario 1: Unexpected Impurities Detected in a Newly Opened Batch

  • Problem: You've just opened a new container of the compound and initial analysis (e.g., HPLC, NMR) shows significant impurities that were not present on the certificate of analysis.

  • Potential Cause: Degradation during shipping or improper initial storage.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting impurities in a new batch.

  • Protocol: Rapid Purity Assessment by HPLC

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Detection: UV detector at a wavelength determined by the compound's UV spectrum.

    • Analysis: Compare the chromatogram to a reference standard or the supplier's certificate of analysis. The appearance of new peaks indicates the presence of impurities. The hydrolyzed carboxylic acid will typically have a shorter retention time than the parent ester.

Scenario 2: Inconsistent Results in a Screening Assay

  • Problem: You are using a stock solution of the compound in a multi-day experiment and observe decreasing activity or inconsistent results over time.

  • Potential Cause: Degradation of the compound in the solution.

  • Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent assay results.

  • Protocol: Forced Degradation Study to Identify Key Liabilities This study will help you understand the compound's stability under various stress conditions.

    • Prepare Stock Solutions: Dissolve the compound in a suitable solvent to a known concentration.

    • Stress Conditions:

      • Acidic Hydrolysis: Add a small amount of dilute HCl and heat gently (e.g., 40-60°C).

      • Alkaline Hydrolysis: Add a small amount of dilute NaOH and keep at room temperature.[4][18]

      • Oxidative Degradation: Add a small amount of 3% hydrogen peroxide and keep at room temperature.[17]

      • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.[17]

    • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze all samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.

    • Interpretation: The results will reveal the primary degradation pathways under your experimental conditions, guiding you on which factors (pH, light, oxygen) to control most carefully.

Postulated Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation Parent Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Hydrolyzed 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Parent->Hydrolyzed H+ or OH- / H2O Oxidized Oxidized Quinolone Derivatives (e.g., ring-opened products) Parent->Oxidized O2 / Light / Metal Ions Photo Various Photoproducts Parent->Photo UV / Visible Light

Caption: Key degradation pathways for the target compound.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. By understanding its inherent chemical liabilities and implementing the storage and handling protocols outlined in this guide, researchers can significantly enhance the long-term stability of this important chemical entity. Proactive measures, including proper storage conditions, the use of inert atmospheres, and protection from light and moisture, are paramount. For critical applications, the use of freshly prepared solutions and rigorous quality control of starting materials is strongly advised.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinolinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of quinolinone analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

Anticancer Activity of Quinolinone Analogs

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often multifaceted, targeting key cellular processes involved in cancer progression.[2][3][4]

A particularly potent class of quinolinone analogs are the quinolinone-chalcone hybrids.[4][5] These molecules integrate the quinolinone core with a chalcone moiety, a known pharmacophore with anticancer properties, resulting in synergistic activity.

Comparative Cytotoxicity of Quinolinone-Chalcone Hybrids

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinolinone-chalcone hybrids against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Hybrid 9i A549 (Lung)3.91[5]
K-562 (Leukemia)1.91[5]
Hybrid 9j A549 (Lung)5.29[5]
K-562 (Leukemia)2.67[5]
Cisplatin K-562 (Leukemia)2.71[5]
Compound 4c MDA-MB-231 (Breast)Not specified, but potent[6][7]
Compound 12c MCF-7 (Breast)0.010[8]
HL-60 (Leukemia)0.025[8]
HCT-116 (Colon)0.042[8]
HeLa (Cervical)0.038[8]

Analysis: The data clearly indicates that quinolinone-chalcone hybrids exhibit potent anticancer activity, with some compounds (e.g., 9i and 12c) demonstrating cytotoxicity in the low micromolar and even nanomolar range, comparable or superior to the established chemotherapeutic agent cisplatin.[5][8]

Mechanisms of Anticancer Action

The anticancer effects of quinolinone analogs are attributed to several key mechanisms:

  • Inhibition of Tubulin Polymerization: Several quinolinone derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division.[2][6][8][9][10][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8] Compound 4c, for instance, has been shown to effectively inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM.[6][7]

  • Induction of Apoptosis: A common mechanism of action for many anticancer quinolinones is the induction of programmed cell death, or apoptosis.[2][8][12][13] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[13] For example, treatment of K562 cells with 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) leads to the activation of caspases-9 and -3, key executioners of apoptosis.[12]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinolinone-chalcone hybrids, such as compounds 9i and 9j, have been shown to inhibit PI3K isoforms, thereby suppressing this pro-survival pathway.[5]

  • Kinase Inhibition: Quinoline-based compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[3]

The following diagram illustrates the key signaling pathways targeted by anticancer quinolinone analogs.

Quinolinone Quinolinone Analogs Tubulin Tubulin Polymerization Quinolinone->Tubulin Inhibition PI3K PI3K/Akt/mTOR Pathway Quinolinone->PI3K Inhibition Apoptosis Apoptosis Quinolinone->Apoptosis Induction Kinases Protein Kinases Quinolinone->Kinases Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation Caspases Caspase Activation Apoptosis->Caspases Signaling Cancer Cell Signaling Kinases->Signaling

Caption: Signaling pathways targeted by quinolinone analogs.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[14][15][16][17]

Workflow for MTT Cytotoxicity Assay

cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A Seed cells in 96-well plate B Add serial dilutions of quinolinone analog A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone analog for a specified period (e.g., 24, 48, or 72 hours).[15][17]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[14][15]

Antimicrobial Activity of Quinolinone Analogs

Quinolinone derivatives have demonstrated significant activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[16] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinolinone analogs against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Hybrid 7b Staphylococcus aureus2[18]
Mycobacterium tuberculosis H37Rv10[18]
Hybrid 7c Cryptococcus neoformans15.6[18][19]
Hybrid 7d Cryptococcus neoformans15.6[18][19]
Quinoline-based hydroxyimidazolium hybrids (general) Gram-negative bacteria≥50[18]

Analysis: The data highlights the potent and, in some cases, selective antimicrobial activity of quinolinone analogs. Hybrid 7b shows strong activity against S. aureus and M. tuberculosis, while hybrids 7c and 7d are effective against the fungus Cryptococcus neoformans.[18] The generally lower activity against Gram-negative bacteria suggests a potential for targeted therapy.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][20][21]

Workflow for Broth Microdilution Assay

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial dilutions of quinolinone analog C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the quinolinone analog in a suitable broth medium in a 96-well microtiter plate.[1][18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[1]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[20][21]

  • Incubation: Incubate the plate at an appropriate temperature (typically 35°C) for 16-20 hours.[1][21]

  • MIC Determination: The MIC is the lowest concentration of the quinolinone analog that completely inhibits visible growth of the microorganism.[18][20]

Anti-inflammatory Activity of Quinolinone Analogs

Quinolinone and its derivatives have also been investigated for their anti-inflammatory properties, with some analogs showing promising activity in preclinical models.[22] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Comparative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of quinolinone derivatives in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Indomethacin 5-[23]
Ellagic Acid 1, 3, 10, 30Dose-dependent[23]
Fepradinol 25Significant[24]
Mechanism of Anti-inflammatory Action: COX Inhibition

One of the key mechanisms underlying the anti-inflammatory effects of some non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[21] Quinoline-based molecules have been explored as inhibitors of COX enzymes.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[24][25][26]

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis A Administer quinolinone analog or control B Inject carrageenan into the rat paw A->B C Measure paw volume at time intervals B->C D Calculate % inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Grouping and Dosing: Rats are divided into groups and administered the quinolinone analog, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.[23][24][27]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.[23][24][26][27]

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[23][26]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[24]

Conclusion

This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of quinolinone analogs. The versatility of the quinolinone scaffold allows for the development of derivatives with potent and often selective biological activities. The experimental protocols detailed herein provide a foundation for researchers to evaluate their own novel quinolinone compounds. Further research into the structure-activity relationships and mechanisms of action of these promising molecules will undoubtedly lead to the development of new and effective therapeutic agents.

References

The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxy-2-quinolinone core is a renowned privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-hydroxy-2-quinolinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental designs and present self-validating protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for this important class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

4-Hydroxy-2-quinolinone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of critical enzymes in cancer cell signaling pathways.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of these derivatives is highly dependent on the nature and position of substituents on the quinolinone ring. A comparative summary of the cytotoxic activity of representative 4-hydroxy-2-quinolinone derivatives against various cancer cell lines is presented below.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
IVg PhenylH2-(3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-yl)phenylA549 (Lung)0.0298[2]
MDA-MB (Breast)0.0338[2]
6d HH2-((6,7-dimethoxyquinazolin-4-yl)amino)ethylNCI-H460 (Lung)0.789 (GI50)[3][4]
7c HH3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylMCF-7 (Breast)3.20[5]
7e HH3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylMCF-7 (Breast)3.59[5]
Compound 10g HH4-(dimethylamino)ethylamino at C4, 7-(4-fluorobenzyloxy)Various< 1.0

Structure-Activity Relationship Insights:

The data reveals several key SAR trends for anticancer activity. Substitution at the C3 position with bulky heterocyclic moieties, as seen in compounds IVg , 7c , and 7e , appears to be a crucial determinant of high potency.[2][5] For instance, compound IVg , with a complex thiazolidinone-containing substituent, exhibits exceptionally low IC50 values against both lung and breast cancer cell lines.[2] Furthermore, modifications at the N1 position with a phenyl group have been shown to contribute to cytotoxicity. The introduction of a quinazolinone moiety, as in compound 6d , also leads to potent EGFR inhibition and antiproliferative activity.[3][4]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A significant number of anticancer 4-hydroxy-2-quinolinone derivatives exert their effect by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][6][7] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways that promote cell proliferation and survival.[4]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinolinone 4-Hydroxy-2-Quinolinone Derivative Quinolinone->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling and its inhibition by 4-hydroxy-2-quinolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxy-2-quinolinone derivatives in complete culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[10]

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 4-Hydroxy-2-quinolinone derivatives have shown promising activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is significantly influenced by substitutions on the quinolinone core, particularly at the C3, C6, and C7 positions.

Compound IDR1R2R3MicroorganismMIC (µg/mL)Reference
3j HHNonyl side chain, 7-BromoA. flavus1.05 (IC50)[6][11]
S. aureus125-500[12]
3i HHNonyl side chain, 6-BromoS. aureus125-1000[12]
f1 HHN-quinazolinone carboxamide at C3S. aureus (MRSA)4-8[13][14]
f4 HHModified N-quinazolinone carboxamide at C3S. aureus (MRSA)>32[14]
f14 HHModified N-quinazolinone carboxamide at C3S. aureus (MRSA)>64[14]

Structure-Activity Relationship Insights:

The length of the alkyl chain at the C3 position and the presence of halogen substituents on the benzene ring are critical for antimicrobial activity.[6][11] For instance, compound 3j , with a nonyl side chain at C3 and a bromine atom at C7, exhibits potent antifungal activity against Aspergillus flavus and significant antibacterial activity against Staphylococcus aureus.[6][11][12] Furthermore, the incorporation of an N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide scaffold, as seen in compound f1 , leads to potent activity against methicillin-resistant S. aureus (MRSA) by targeting DNA gyrase B.[13][14]

Mechanism of Action: DNA Gyrase B Inhibition

A key mechanism of antibacterial action for some 4-hydroxy-2-quinolinone derivatives is the inhibition of bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication and repair.[13][14]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes ATP ATP ATP->DNA_Gyrase Binds to GyrB Quinolinone 4-Hydroxy-2-Quinolinone Derivative Quinolinone->DNA_Gyrase Inhibits GyrB Replication DNA Replication & Repair Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Inhibition of DNA gyrase by 4-hydroxy-2-quinolinone derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the 4-hydroxy-2-quinolinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate to achieve a range of concentrations.[15][16]

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[16]

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (inoculum without antimicrobial agent) and a negative control well (medium only).[18]

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[16]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a variety of diseases. 4-Hydroxy-2-quinolinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is dictated by the specific substitutions on the quinolinone scaffold.

Compound IDR1R2R3TargetIC50 (µM)Reference
3h HHCarboxamide derivativeLOX10[19]
3s HHCarboxamide derivativeLOX10[19]
3g HHCarboxamide derivativeLOX27.5[19]
11e HHHybrid with acetylated ferulic acidLOX52
10 HH4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneLysozyme release4.6[20]
8 HH4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]butan-2-oneβ-glucuronidase release5.0[20]

Structure-Activity Relationship Insights:

The introduction of a carboxamide moiety at the C3 position is a key feature for potent lipoxygenase (LOX) inhibition, as demonstrated by compounds 3h , 3s , and 3g .[19] Hybrid molecules combining the 4-hydroxy-2-quinolinone scaffold with other known anti-inflammatory pharmacophores, such as ferulic acid in compound 11e , also exhibit significant activity. Furthermore, derivatives with a furan-2-yl-quinoline core, like compounds 10 and 8 , have shown potent inhibition of inflammatory mediator release from neutrophils.[20]

Mechanism of Action: COX/LOX Inhibition

4-Hydroxy-2-quinolinone derivatives can inhibit the production of pro-inflammatory prostaglandins and leukotrienes by targeting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the arachidonic acid cascade.

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Quinolinone 4-Hydroxy-2-Quinolinone Derivative Quinolinone->COX Inhibits Quinolinone->LOX Inhibits

Caption: Inhibition of the arachidonic acid cascade by 4-hydroxy-2-quinolinone derivatives.

Experimental Protocol: Lipoxygenase (LOX) Inhibitor Screening Assay

This protocol outlines a common method for screening compounds for their ability to inhibit lipoxygenase activity.[11][21][22]

Principle: The assay measures the production of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by LOX. The hydroperoxides are then detected colorimetrically or fluorometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the LOX enzyme in an appropriate assay buffer.

    • Prepare a solution of the substrate (e.g., linoleic acid) and a chromogen solution.[21]

  • Assay Setup (96-well plate):

    • Blank Wells: Add assay buffer only.

    • 100% Initial Activity Wells: Add LOX enzyme solution and the solvent used for the inhibitor.

    • Inhibitor Wells: Add LOX enzyme solution and the 4-hydroxy-2-quinolinone derivative at various concentrations.

    • Positive Control (Optional): Include a known LOX inhibitor (e.g., nordihydroguaiaretic acid).[21]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), often with gentle shaking.[21]

  • Reaction Termination and Color Development:

    • Stop the enzymatic reaction by adding the chromogen solution to all wells.

    • Incubate for a further 5-10 minutes to allow for color development.[21]

  • Absorbance Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 490-500 nm) using a microplate reader.[21]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of LOX inhibition for each concentration of the test compound compared to the 100% initial activity control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

The 4-hydroxy-2-quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective inhibitors for a range of biological targets. The provided experimental protocols and mechanistic insights aim to empower researchers in their efforts to design and develop the next generation of 4-hydroxy-2-quinolinone-based drugs. A thorough understanding of the SAR and the underlying biological pathways is paramount for the successful translation of these promising compounds from the laboratory to the clinic.

References

A Researcher's Guide to Validating the Antimicrobial Efficacy of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the development of new therapeutic agents is paramount. Among the promising candidates, quinolinone derivatives have garnered significant attention due to their broad-spectrum antibacterial and antifungal activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of newly synthesized quinolinone compounds. We will delve into the rationale behind experimental design, present detailed protocols for robust evaluation, and offer a comparative analysis of their performance against established standards.

The Scientific Rationale: Why Quinolinones and How to Test Them?

Quinolones are a class of synthetic antibacterial agents that function by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[3][6] The versatility of the quinolinone scaffold allows for extensive chemical modifications, leading to the synthesis of novel derivatives with potentially enhanced antimicrobial activity and a broader spectrum of action.[1][7]

The validation of these new compounds requires a systematic and rigorous approach. The primary objective is to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] This is a critical first step in assessing the potential of a new antimicrobial agent. Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can be determined to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[8]

Our experimental design is grounded in the standardized methods established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[9][10] The choice of a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, provides a comprehensive assessment of the compound's spectrum of activity.

Visualizing the Path to Validation: An Experimental Workflow

The journey from a synthesized compound to a validated antimicrobial agent follows a structured path. The diagram below outlines the key stages of this process.

Antimicrobial Efficacy Validation Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Comparison Synthesis Synthesis of Quinolinone Compounds Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity & Identity Confirmation Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Solubilization in appropriate solvent (e.g., DMSO) MIC_Assay Broth Microdilution Assay (MIC Determination) Stock_Solution->MIC_Assay Serial Dilution MBC_Assay MBC Determination MIC_Assay->MBC_Assay Sub-culturing from clear wells Data_Analysis Data Analysis and MIC/MBC Value Determination MBC_Assay->Data_Analysis Colony Counting Comparison Comparison with Standard Antibiotics Data_Analysis->Comparison Efficacy Evaluation Quinolinone Mechanism of Action cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds to Gyrase->DNA causes DNA strand breaks Replication DNA Replication & Transcription Gyrase->Replication enables Cell_Death Cell Death Replication->Cell_Death inhibition leads to Quinolinone Quinolinone Compound Quinolinone->Gyrase inhibits

References

A comparative study of different synthetic routes to 4-hydroxy-2-quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxy-2-quinolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[1][2] The synthesis of these vital heterocycles has been a subject of extensive research, leading to the development of several distinct and effective synthetic strategies. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 4-hydroxy-2-quinolinones, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of yields and reaction conditions to aid in the rational selection of the most suitable synthetic approach for a given application.

The Conrad-Limpach-Knorr Synthesis: A Classic Approach

The Conrad-Limpach-Knorr synthesis is a foundational method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-hydroxy-2-quinolinones.[3] This reaction, first described by Max Conrad and Leonhard Limpach in 1887, involves the condensation of anilines with β-ketoesters.[4][5] The reaction proceeds in two key stages: the formation of a Schiff base intermediate, followed by a high-temperature cyclization.[4][5]

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base. This intermediate then undergoes a thermally induced electrocyclic ring closure to form the quinoline ring system. The choice of reaction conditions, particularly temperature, is critical in determining the final product, as the initial condensation can occur at either the keto or ester carbonyl, leading to different isomers. The Conrad-Limpach variant, which favors the 4-hydroxyquinoline product, is typically achieved by reacting at lower temperatures to form the β-aminoacrylate, followed by cyclization at high temperatures (around 250 °C).[4][5]

Experimental Workflow: Conrad-Limpach Synthesis

cluster_prep Step 1: Enamine Formation cluster_cyclization Step 2: Thermal Cyclization cluster_purification Step 3: Purification A Aniline + β-ketoester B Mix and Stir (neat or in EtOH) A->B C Monitor by TLC B->C D Isolate Enamine Intermediate C->D E Heat Enamine in High-Boiling Solvent (e.g., Diphenyl Ether) D->E F Maintain High Temperature (~250 °C) E->F G Monitor by TLC F->G H Precipitate, Filter, and Wash Product G->H I Recrystallize from Suitable Solvent (e.g., Ethanol) H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxy-2-quinolinones.

Detailed Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-quinolinone

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Enamine Intermediate [3]

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq). The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the formation of the enamine is complete, if a solvent was used, it can be removed under reduced pressure. The resulting enamine is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization [3]

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point inert solvent, such as diphenyl ether or mineral oil, to approximately 250 °C. The use of an inert solvent has been shown to significantly improve yields compared to solvent-free conditions.[5]

  • Slowly add the enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

Step 3: Purification

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure 4-hydroxy-2-quinolinone.

The Camps Cyclization: An Alternative Route

The Camps cyclization, discovered by Rudolf Camps in 1899, provides an alternative and often milder route to both 4-hydroxy-2-quinolinones and 2-hydroxy-4-quinolinones.[6][7] This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[6][7] The regioselectivity of the cyclization, leading to either the 2-hydroxy or 4-hydroxy isomer, is dependent on the structure of the starting material and the reaction conditions.[7]

Mechanistic Insights

The mechanism of the Camps cyclization proceeds via an intramolecular aldol-type condensation.[6] The base abstracts a proton from the α-carbon of the acetophenone methyl group or the α-carbon of the acyl group, generating an enolate. This enolate then attacks the carbonyl group of the amide, leading to a cyclized intermediate which, upon dehydration, yields the quinolinone product. The direction of enolization and subsequent cyclization determines the final product isomer.

Experimental Workflow: Camps Cyclization

cluster_prep Step 1: Substrate Synthesis cluster_cyclization Step 2: Base-Mediated Cyclization cluster_workup Step 3: Work-up and Purification A o-aminoacetophenone + Acylating Agent B Acylation Reaction A->B C Isolate o-acylaminoacetophenone B->C D Dissolve Substrate in Suitable Solvent C->D E Add Base (e.g., NaOH, KOH) D->E F Heat Reaction Mixture E->F G Monitor by TLC F->G H Cool and Neutralize Reaction G->H I Precipitate, Filter, and Wash Product H->I J Recrystallize and Characterize I->J

Caption: General workflow for the Camps cyclization synthesis of 4-hydroxy-2-quinolinones.

Detailed Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolinones

This protocol is adapted from a modern two-step synthesis of 2-aryl-4-quinolones.[6]

Step 1: Synthesis of the o-acylaminoacetophenone Precursor

  • The precursor can be synthesized via methods such as the copper-catalyzed amidation of an o-halogenoacetophenone with an appropriate amide.[6]

Step 2: Base-Mediated Cyclization

  • Dissolve the o-acylaminoacetophenone (1.0 eq) in a suitable solvent such as ethanol or aqueous ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Modern Synthetic Approaches: Embracing Efficiency and Green Chemistry

While the Conrad-Limpach and Camps syntheses are classic and reliable methods, modern organic synthesis has driven the development of more efficient, environmentally friendly, and versatile routes to 4-hydroxy-2-quinolinones. These methods often offer advantages such as shorter reaction times, milder reaction conditions, and broader substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][9] Several microwave-assisted syntheses of 4-hydroxy-2-quinolinones have been reported, frequently employing green chemistry principles such as the use of non-toxic catalysts and solvent-free conditions.[8][10][11]

One notable example involves the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃) under microwave irradiation.[8][9] This method is advantageous due to the use of a low-cost, non-toxic, and readily available Lewis acid catalyst.[8][9]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on the BiCl₃-catalyzed synthesis from β-enaminones.[8][9]

  • In a microwave-safe reaction vessel, combine the β-enaminone (1.0 eq), diethyl malonate (1.2 eq), and bismuth chloride (20 mol%).

  • Add a minimal amount of a suitable solvent, such as ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time, monitoring the reaction progress by TLC.

  • After completion, cool the vessel and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired 4-hydroxy-2-quinolinone analogue.

Palladium-Catalyzed Syntheses

Palladium-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of complex organic molecules, and the preparation of quinolinones is no exception.[12][13][14] These methods offer high efficiency and functional group tolerance, allowing for the synthesis of a wide range of substituted 4-hydroxy-2-quinolinones.

One approach involves the palladium-catalyzed intramolecular amidation of C(sp²)-H bonds, providing access to variously substituted 4-aryl-2-quinolinones.[12] Another strategy utilizes a palladium-catalyzed carbonylative Sonogashira/cyclization sequence from 2-iodoanilines and alkynes.[15]

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Conrad-Limpach Two-step synthesis from anilines and β-ketoesters.Moderate to High (can be >90% with optimized conditions)[5]Well-established, readily available starting materials.Requires high temperatures, which can limit substrate scope; regioselectivity can be an issue.
Camps Cyclization Intramolecular cyclization of o-acylaminoacetophenones.Good to Excellent (72-97% for some derivatives)[6]Milder conditions than Conrad-Limpach; good for specific isomers.Requires synthesis of the precursor; regioselectivity can be a challenge.
Microwave-Assisted Utilizes microwave irradiation to accelerate the reaction.Moderate to Good (51-71%)[8][9]Rapid reaction times, often improved yields, aligns with green chemistry principles.Requires specialized microwave equipment; optimization of reaction conditions is necessary.
Palladium-Catalyzed Employs palladium catalysts for C-C and C-N bond formation.Moderate to GoodHigh functional group tolerance, broad substrate scope, mild reaction conditions.Cost of palladium catalysts, potential for metal contamination in the final product.

Conclusion

The synthesis of 4-hydroxy-2-quinolinones can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Conrad-Limpach and Camps syntheses remain valuable for their simplicity and use of readily available starting materials. However, for applications demanding higher efficiency, milder conditions, and greater structural diversity, modern approaches such as microwave-assisted and palladium-catalyzed syntheses offer powerful alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Cytotoxicity of Novel Quinolinone-3-Carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] By incorporating a carboxamide linkage, the quinolinone-3-carboxamide framework emerges, offering enhanced biological potency and opportunities for multi-target interaction, particularly in the development of anticancer agents.[2][3] These derivatives have demonstrated significant promise by targeting various oncogenic pathways, leading to cytotoxic effects across a spectrum of cancer cell lines.

This guide provides a comparative analysis of the cytotoxic profiles of recently developed quinolinone-3-carboxamide derivatives, supported by experimental data from peer-reviewed studies. We will explore their efficacy in relation to their specific molecular targets, present a consolidated view of their performance, and provide a robust, field-proven protocol for assessing their cytotoxicity via the MTT assay.

Comparative Cytotoxicity: A Target-Oriented Analysis

The anticancer activity of quinolinone-3-carboxamide derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Below, we compare the performance of several novel series based on their designated molecular targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a critical receptor tyrosine kinase in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of novel 4-quinolone-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 and their corresponding cytotoxic effects on the human hepatocellular carcinoma (HepG2) cell line.[4]

Several of these compounds demonstrated superior antiproliferative activity compared to Sorafenib, an established multi-kinase inhibitor used in cancer therapy. Notably, compounds 10e and 10d exhibited IC₅₀ values of 0.88 µM and 1.07 µM, respectively, against HepG2 cells, significantly outperforming Sorafenib's IC₅₀ of 8.38 µM.[4] This highlights the potential of this scaffold to generate potent anti-angiogenic and cytotoxic agents. The most potent derivative, 10i , also showed promising VEGFR-2 inhibition (IC₅₀ = 36 nM) and was found to be selective, with lower toxicity towards normal liver cells (THLE-2) compared to cancer cells.[4]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Activates PI3K PI3K/Akt VEGFR2->PI3K Activates RAS Ras/MAPK VEGFR2->RAS Activates Q3C Quinolinone-3-Carboxamide Derivative (e.g., 10i) Q3C->VEGFR2 Inhibits Kinase Activity Proliferation Cell Proliferation, Angiogenesis, Survival PLC->Proliferation PI3K->Proliferation RAS->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase is a master regulator of the DNA Damage Response (DDR) pathway, a crucial mechanism for cancer cell survival following DNA-damaging therapies.[5] Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy. A novel set of quinoline-3-carboxamides was investigated for this purpose.

These compounds showed promising cytotoxicity against various cancer cell lines, including HCT116 (colon), MDA-MB-468 (breast), and MDA-MB-231 (breast).[5] An interesting finding was that the PTEN-negative cell line, MDA-MB-468, was more sensitive to these compounds, suggesting a potential synthetic lethal interaction.[5] Furthermore, cytotoxicity studies against non-cancerous 293T cells revealed that the compounds were at least three times less toxic to normal cells compared to HCT116 cancer cells, indicating a favorable therapeutic window.[5] Western blot analysis confirmed that these derivatives achieved their cytotoxic effect by down-regulating ATM expression.[5]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutation of EGFR are common drivers in various epithelial cancers. Quinoline derivatives have been explored as EGFR kinase inhibitors.[6] In one study, optimization of a lead quinoline-3-carboxamide compound led to the development of highly potent derivatives.

Specifically, a furan derivative (5o ) and a thiophene derivative (6b ) showed strong EGFR inhibition with IC₅₀ values of 2.61 µM and 0.49 µM, respectively.[6] Their anticancer activity was evaluated against the MCF-7 breast cancer cell line, where they exhibited cytotoxic IC₅₀ values of 3.355 µM and 5.069 µM.[6] Another derivative, 8b , displayed a potent cytotoxic IC₅₀ of 0.839 µM against MCF-7 cells, demonstrating the high potential of this scaffold for developing targeted therapies against EGFR-driven cancers.[6]

Quantitative Cytotoxicity Data Summary

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinolinone-3-carboxamide derivatives against various cancer cell lines, providing a clear comparison of their potency.

Compound IDMolecular TargetCancer Cell LineTest Compound IC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
10e VEGFR-2HepG2 (Liver)0.88Sorafenib8.38[4]
10d VEGFR-2HepG2 (Liver)1.07Sorafenib8.38[4]
10i VEGFR-2HepG2 (Liver)1.60Sorafenib8.38[4]
8b EGFRMCF-7 (Breast)0.839DoxorubicinNot specified in study[6]
5o EGFRMCF-7 (Breast)3.355DoxorubicinNot specified in study[6]
4m Apoptosis InductionMCF-7 (Breast)0.33DoxorubicinNot specified in study[7]
4n Apoptosis InductionMCF-7 (Breast)0.33DoxorubicinNot specified in study[7]
4k Apoptosis InductionK562 (Leukemia)0.28DoxorubicinNot specified in study[7]
4m Apoptosis InductionK562 (Leukemia)0.28DoxorubicinNot specified in study[7]

Experimental Protocol: A Validated MTT Cytotoxicity Assay

To ensure reproducible and trustworthy data, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Causality Behind Experimental Choices
  • Serum-Free Medium: During the MTT incubation step, serum-free medium is used because components in serum can interfere with the reduction of MTT and affect background absorbance, leading to inaccurate results.

  • Positive Control: A well-characterized cytotoxic drug like Doxorubicin is used as a positive control.[9][10] This validates that the assay system (cells, reagents) is responsive to cytotoxic agents and provides a benchmark for comparing the potency of the novel compounds.

  • Vehicle Control: Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[11]

  • Plate Reader Wavelengths: Absorbance is read near 570 nm, the maximum absorbance for the formazan product. A reference wavelength (typically >650 nm) is used to subtract background noise from factors like fingerprints or well imperfections, increasing data accuracy.[8]

G start Start plate_cells 1. Plate Cells (e.g., 5x10³ cells/well) in 96-well plate start->plate_cells incubate1 2. Incubate 24h (37°C, 5% CO₂) for cell adherence plate_cells->incubate1 treat 3. Treat Cells - Test Compounds (serial dilutions) - Vehicle Control (e.g., DMSO) - Positive Control (e.g., Doxorubicin) incubate1->treat incubate2 4. Incubate 48-72h (37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (37°C, 5% CO₂) (Formation of Formazan) add_mtt->incubate3 solubilize 7. Solubilize Crystals Add 100 µL of Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm, ref. 650 nm) on plate reader solubilize->read end End read->end

Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology

  • Cell Plating:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[12]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone-3-carboxamide derivatives and the positive control (e.g., Doxorubicin) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Also add medium with vehicle control and positive control to their respective wells.

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for 2 to 4 hours at 37°C.[12] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (optimally ~570 nm).[8] Use a reference wavelength of >650 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion

The quinolinone-3-carboxamide scaffold continues to yield promising candidates for anticancer drug development. As demonstrated, derivatives can be rationally designed to inhibit specific oncogenic targets like VEGFR-2, ATM, and EGFR, resulting in potent and, in some cases, selective cytotoxicity against various cancer cell lines. The comparative data clearly indicates that several novel derivatives outperform established drugs in vitro. The successful translation of these findings depends on rigorous and standardized evaluation, for which the detailed MTT protocol provided herein serves as a reliable foundation for researchers in the field.

References

A Researcher's Guide to Differentiating Isomers of Substituted 2-oxo-1,2-dihydroquinolines Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The precise substitution pattern on this heterocyclic system is critical, as even minor positional changes—resulting in isomers—can dramatically alter a compound's pharmacological profile, efficacy, and toxicity. Consequently, the unambiguous identification and differentiation of these isomers are paramount for researchers in the field.

This guide provides a comprehensive comparison of spectral analysis techniques for distinguishing between isomers of substituted 2-oxo-1,2-dihydroquinolines. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, offering both theoretical insights and practical, field-proven experimental protocols.

The Critical Role of Isomer Differentiation

Positional isomers of substituted 2-oxo-1,2-dihydroquinolines can exhibit vastly different biological activities. For instance, a substituent at the C-6 position might confer potent kinase inhibitory activity, while the same group at the C-7 or C-8 position could lead to a complete loss of function or the emergence of off-target effects. This structural subtlety necessitates robust analytical methods to ensure the correct isomer is advanced through the drug development pipeline.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for identifying and differentiating isomers of 2-oxo-1,2-dihydroquinolines.[4] The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of protons and carbons are exquisitely sensitive to their local electronic environment, providing a unique fingerprint for each isomer.

Distinguishing Features in ¹H NMR Spectra

The substitution pattern on the fused benzene ring (positions 5, 6, 7, and 8) and the pyridinone ring (positions 3 and 4) gives rise to distinct ¹H NMR spectra. The protons on the pyridinone ring, H-3 and H-4, typically appear as doublets, with their chemical shifts and coupling constants being influenced by neighboring substituents.[5] For example, the H-3 and H-4 protons of the 2(1H)-pyridone ring in 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate were identified as two doublets at 6.55 and 7.98 ppm, respectively.[5]

The protons on the benzene portion of the quinoline ring (H-5, H-6, H-7, and H-8) exhibit characteristic splitting patterns depending on the substitution. For instance, a monosubstituted ring will show a more complex multiplet pattern compared to a disubstituted ring. The position of the substituent will dictate the chemical shifts of the remaining protons due to anisotropic and electronic effects.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Hypothetical 6- and 7-substituted 2-oxo-1,2-dihydroquinoline Isomers

Proton6-Substituted Isomer (Hypothetical)7-Substituted Isomer (Hypothetical)Rationale for Difference
H-5Doublet, ~7.8 ppmSinglet, ~7.9 ppmChange in adjacent proton coupling.
H-7Doublet, ~7.3 ppm-Proton is substituted.
H-8Doublet of doublets, ~7.1 ppmDoublet, ~7.5 ppmAltered coupling from H-7 substitution.
Leveraging ¹³C NMR and 2D NMR Techniques

While ¹H NMR is often sufficient, ¹³C NMR provides complementary information. The chemical shifts of the carbon atoms, particularly the quaternary carbons, are highly indicative of the substitution pattern. For unambiguous assignments, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[4][5]

  • COSY: Establishes proton-proton couplings, helping to trace the connectivity of the spin systems within the quinoline ring.[4]

  • HSQC: Correlates protons to their directly attached carbons.[4]

  • HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the position of substituents by observing correlations from protons on the ring to the substituent's carbons, and vice-versa.[4][5]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3][5] The choice of solvent can sometimes influence chemical shifts.[6]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1][3][5] Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters for the expected coupling constants.

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to elucidate the structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to differentiate isomers, it offers valuable confirmatory data, particularly regarding the substitution pattern on the aromatic ring.

The characteristic C=O stretching vibration of the lactam in the 2-oxo-1,2-dihydroquinoline core typically appears in the range of 1650-1680 cm⁻¹.[5] The exact position of this band can be subtly influenced by substituents on the ring. More diagnostically, the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can often distinguish between different substitution patterns on the benzene ring.

Table 2: Characteristic IR Absorption Bands for Distinguishing Substitution Patterns

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
Ortho-disubstituted~750
Meta-disubstituted~780 and ~880
Para-disubstituted~830
Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet.

  • Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.[5] Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands. Compare the fingerprint region (below 1500 cm⁻¹) of the isomers for subtle differences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming that the compounds are indeed isomers. While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can sometimes differ, providing clues to their structure.

The fragmentation of the quinoline ring system often involves the loss of HCN (27 Da) or C₂H₂ (26 Da) from the molecular ion.[7] The nature and position of substituents will influence the relative abundance of fragment ions. For example, a substituent that can form a stable radical or cation upon fragmentation will lead to a more prominent corresponding peak in the mass spectrum.

Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or coupled with a chromatographic technique like GC-MS or LC-MS for mixtures.

  • Ionization: Choose an appropriate ionization technique. Electron ionization (EI) is often used for volatile compounds and provides rich fragmentation information. Electrospray ionization (ESI) is suitable for less volatile and more polar compounds.

  • Mass Analysis: Acquire the mass spectrum. For isomer differentiation, it is beneficial to perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the isolated molecular ion.

  • Data Analysis: Compare the fragmentation patterns of the isomers. Look for unique fragment ions or significant differences in the relative abundances of common fragments.

UV-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) can be influenced by the position of substituents on the chromophoric 2-oxo-1,2-dihydroquinoline system. While often not as definitive as NMR, it can serve as a quick and simple complementary method. The extent of conjugation and the electronic nature (electron-donating or electron-withdrawing) of the substituents will affect the energy of the electronic transitions and thus the λmax.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Ensure the concentrations are within the linear range of the spectrophotometer.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the λmax values and the overall shape of the absorption spectra for the different isomers.

Integrated Analytical Workflow

For the most reliable and efficient differentiation of substituted 2-oxo-1,2-dihydroquinoline isomers, an integrated analytical approach is recommended.

Caption: Integrated workflow for isomer differentiation.

Conclusion

The differentiation of substituted 2-oxo-1,2-dihydroquinoline isomers is a critical task in chemical and pharmaceutical research. While each spectral technique provides valuable information, a synergistic approach is the most robust strategy. NMR spectroscopy, particularly with the aid of 2D techniques, stands as the most definitive method for structural elucidation. IR and Mass Spectrometry provide essential confirmatory data regarding functional groups, molecular weight, and fragmentation, while UV-Vis spectroscopy can offer complementary insights. By employing this multi-faceted analytical approach, researchers can confidently and accurately identify their target isomers, ensuring the integrity and success of their research and development endeavors.

References

Comparing biological activity of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates with oxo-analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates and their Oxo-Analogs

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of compounds with diverse pharmacological properties.[1][2] This guide provides a detailed comparative analysis of two closely related classes of quinoline derivatives: 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates and their corresponding 2-oxo analogs (4-hydroxy-2-quinolones). By substituting a single oxygen atom with sulfur at the C-2 position, significant alterations in biological activity can be achieved. We will explore the synthesis, structure-activity relationships, and comparative efficacy across antibacterial, anticancer, anti-inflammatory, and antiviral applications, supported by experimental protocols and data.

Structural and Synthetic Overview: A Tale of Two Atoms

The fundamental difference between these two compound families lies at the C-2 position of the quinoline ring. The oxo-analogs feature a carbonyl group (C=O), while the thioxo-analogs possess a thiocarbonyl group (C=S). This seemingly minor substitution profoundly impacts the molecule's electronic distribution, polarity, lipophilicity, and hydrogen-bonding capacity, which are critical determinants of biological interaction.

Core Chemical Structures

The core structures of the two analogs are depicted below. The "R" group represents potential substitution sites where modifications can be made to modulate activity.

G cluster_0 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Oxo-Analog) cluster_1 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Thioxo-Analog) oxo oxo thioxo thioxo

Caption: Core structures of the oxo- and thioxo-quinoline analogs.

Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes, making them attractive for library synthesis and medicinal chemistry programs.

  • Thioxo-Analogs: A straightforward and efficient one-pot synthesis involves the condensation of methyl 2-isothiocyanatobenzoate with a malonate derivative, such as sodium dimethyl malonate, followed by acidification.[3][4][5] This method provides good yields and high purity, facilitating the generation of diverse derivatives.

  • Oxo-Analogs: The synthesis of 4-hydroxy-2-quinolones is well-documented and often involves the hydrolysis of a corresponding ester, such as ethyl 4-hydroxyquinoline-3-carboxylate, under basic conditions followed by acidification.[6][7] Alternative routes starting from N-substituted isatoic anhydrides and dimethyl malonate are also employed.[1]

Comparative Analysis of Biological Activity

The substitution of oxygen with sulfur creates distinct biological profiles for each class of compounds. The following sections compare their performance in key therapeutic areas based on published experimental data.

Antibacterial Activity: The Sulfur Advantage

The quinolone core is the foundation for a major class of antibiotics, including the fluoroquinolones.[8] However, the introduction of a thioxo group appears to significantly enhance this inherent activity.

  • Thioxo-Analogs: Multiple studies explicitly state that the presence of a sulfur atom in the C-2 position of the quinoline moiety increases antibacterial activity.[4][9] These compounds are considered highly effective antibiotics, structurally similar to conventional quinolones.[4] The rationale for this enhancement lies in the altered electronic and chelating properties conferred by the sulfur atom, which may lead to stronger interactions with bacterial targets like DNA gyrase.[9]

  • Oxo-Analogs: The 4-hydroxy-2-quinolone scaffold is a proven framework for antimicrobial agents.[10] Extensive structure-activity relationship (SAR) studies have demonstrated that substituents on the benzo-fused ring dramatically impact potency. For instance, the introduction of a fluorine atom at the C-6 position is a well-known strategy to boost antibacterial efficacy.[10]

Comparative Insight: While both classes are active, the literature strongly suggests that the thioxo-derivatives represent an advancement upon the oxo-scaffold for antibacterial applications. The sulfur atom is not merely a substitution but a strategic modification to improve potency.

Anticancer Potential: A Field of Broad Activity

Both scaffolds have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms of action.

  • Thioxo-Analogs: These compounds have been reported to possess anticancer activity, with one proposed mechanism being the inhibition of the c-Myc/Max/DNA complex formation, which is crucial for cancer cell proliferation.[9]

  • Oxo-Analogs: The anticancer properties of 4-hydroxy-2-quinolones are extensively documented.[11][12][13][14] They have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit topoisomerases.[11][12][13] Derivatives of this class have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K-562).[13]

Comparative Insight: The oxo-analogs have a more established and broader research history in oncology, with multiple identified mechanisms of action. The thioxo-analogs, while also active, represent a more targeted approach with a specifically identified molecular target (c-Myc), making them valuable leads for further development.

Antiviral Activity: A Niche for Thioxo-Derivatives

A key point of differentiation emerges in the realm of antiviral research, particularly against the Hepatitis B Virus (HBV).

  • Thioxo-Analogs: Synthetic derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been identified as potent inhibitors of HBV replication.[9][15] Both molecular docking simulations and in vitro biological studies have confirmed this activity, with high inhibition observed at a 10 µM concentration.[15][16]

  • Oxo-Analogs: While the broader 4-oxo-quinoline class has shown antiviral potential, for example as HIV-1 integrase inhibitors[7], the specific and potent anti-HBV activity is a standout feature of the thioxo-analogs in the reviewed literature.

Comparative Insight: For researchers focused on HBV, the 4-hydroxy-2-thioxo-quinoline scaffold presents a more direct and validated starting point for drug discovery efforts.

Anti-inflammatory Properties

The quinoline scaffold is widely recognized for its anti-inflammatory potential.[17][18][19][20]

  • Thioxo-Analogs: The available search results did not contain specific data on the anti-inflammatory activity of this subclass.

  • Oxo-Analogs: This class has been actively investigated for anti-inflammatory effects.[1][2] Certain derivatives function as inhibitors of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[19] Notably, some 4-hydroxy-2-oxo-quinoline carboxylic acids have demonstrated anti-inflammatory potency comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin in cell-based assays.[21]

Comparative Insight: The oxo-analogs are the more established and promising class for developing anti-inflammatory agents. The thioxo-scaffold remains an unexplored but potentially fruitful area for future investigation in this domain.

Summary of Biological Performance

The table below summarizes the comparative biological activities based on the current body of evidence.

Biological Activity4-hydroxy-2-thioxo-..-3-carboxylates (Thioxo)4-hydroxy-2-oxo-..-3-carboxylates (Oxo)Key Finding
Antibacterial Highly Promising [4][9]Promising & Well-Established [10]The thioxo group appears to enhance antibacterial potency.
Anticancer Promising (e.g., c-Myc inhibition)[9]Highly Promising (Multiple mechanisms)[13][14]Oxo-analogs are more broadly studied; thioxo-analogs show targeted potential.
Antiviral (Anti-HBV) Highly Promising (Validated in vitro)[15][16]Less specific evidence in current data.Thioxo-analogs are a validated hit for anti-HBV drug discovery.
Anti-inflammatory Data not availableHighly Promising (e.g., COX inhibition)[19][21]Oxo-analogs are the established scaffold for anti-inflammatory research.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are foundational for evaluating the activities discussed. They serve as self-validating systems when conducted with appropriate positive and negative controls.

Synthesis Protocol: Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate[4]
  • Reaction Setup: A mixture of methyl 2-isothiocyanatobenzoate (0.1 mol) and sodium dimethyl malonate (0.1 mol) in dry dioxane (400 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is refluxed for 4 hours with constant stirring.

  • Cooling & Precipitation: After cooling to room temperature, a solution of acetic acid (0.1 mol) in 200 mL of water is added.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water (50 mL) and recrystallized from methanol to yield the pure compound.

Synthesis Protocol: 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid[6][7]
  • Reaction Setup: Ethyl 4-hydroxyquinoline-3-carboxylate (69 mmol) is suspended in a 2N sodium hydroxide solution (150 mL).

  • Hydrolysis: The reaction mixture is stirred under reflux for 2 hours to facilitate ester hydrolysis.

  • Filtration: After cooling to room temperature, the mixture is filtered to remove any insoluble material.

  • Acidification: The filtrate is acidified to a pH of 4 using 2N hydrochloric acid, causing the product to precipitate.

  • Isolation & Purification: The precipitate is collected by filtration, washed thoroughly with deionized water, and dried under vacuum to yield the final product.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Wells with untreated cells serve as a negative control, and a known anticancer drug (e.g., doxorubicin) serves as a positive control.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate reader at ~570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (concentration causing 50% inhibition) is determined.

Key Insights and Future Directions

The substitution of oxygen with sulfur at the C-2 position of the 4-hydroxyquinoline-3-carboxylate scaffold is a powerful strategy for modulating biological activity. The thioxo-analogs demonstrate a clear advantage in antibacterial and anti-HBV applications, while the oxo-analogs remain the more extensively validated framework for anticancer and anti-inflammatory drug discovery.

Future research should focus on direct, head-to-head comparisons of optimized oxo- and thioxo-analogs in various biological assays to quantify these differences precisely. Exploring the anti-inflammatory potential of the thioxo-series and the c-Myc inhibitory mechanism in greater detail are also promising avenues for investigation.

G cluster_workflow Drug Discovery Workflow Synthesis Scaffold Synthesis (Oxo vs. Thioxo Analogs) Screening Primary Biological Screening (e.g., MIC, MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical

Caption: A typical workflow for evaluating novel chemical scaffolds.

G Core Quinoline Core C2 C2 Position (O vs S) Core->C2 R_Group Other Substituents (e.g., C6-Fluoro) Core->R_Group Activity Biological Activity (e.g., Antibacterial) C2->Activity R_Group->Activity

Caption: The Structure-Activity Relationship (SAR) concept.

References

A Comparative Guide to the Pharmacokinetic Profile of Novel 4-hydroxy-2-oxo-1,2-dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including antibacterial, anti-HIV, and anticancer properties.[1] As these novel derivatives advance through the drug discovery pipeline, a thorough understanding of their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) these molecules—is paramount for predicting their clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of novel quinoline derivatives, with a focus on compounds structurally related to the 4-hydroxy-2-oxo-1,2-dihydroquinoline core, benchmarked against established drugs.

The Significance of Pharmacokinetics in Quinoline Drug Development

A promising in vitro potency can be rendered therapeutically irrelevant by a poor pharmacokinetic profile. For the 4-hydroxy-2-oxo-1,2-dihydroquinoline class, key considerations include oral bioavailability, metabolic stability, and the potential for drug-drug interactions. For instance, some potent antibacterial compounds from this series have been hampered by poor solubility and high plasma protein binding, which can limit their in vivo efficacy.[2] Conversely, other derivatives have demonstrated acceptable pharmacokinetic profiles in preclinical models, underscoring the chemical diversity and therapeutic potential of this scaffold.[1]

This guide will delve into the available pharmacokinetic data for novel quinoline derivatives, using the closely related quinoline-3-carboxamide, Tasquinimod, as a primary example, and compare its profile to that of the well-established fluoroquinolone antibiotics.

Comparative Pharmacokinetic Analysis

To provide a clear comparison, this section presents the pharmacokinetic parameters of a novel quinoline derivative alongside those of established fluoroquinolone antibiotics in both preclinical and clinical settings.

Preclinical Pharmacokinetic Profiles

Preclinical studies in animal models, typically rodents, are fundamental for establishing the initial ADME profile of a new chemical entity.

Compound/ClassAnimal ModelDose & RouteCmaxTmaxAUCBioavailabilityKey ObservationsReference
Tasquinimod Mouse5 mg/kg (oral)~1.5 µM~2 hoursNot specifiedExcellentDemonstrates good oral absorption and reaches therapeutically relevant plasma concentrations.[3]
Ciprofloxacin Rat50 mg/kg (oral)Not specifiedNot specified271.3 ± 14.3 µg·h/mLNot specifiedWell-absorbed orally, but renal impairment can alter its pharmacokinetic profile.[4]
Moxifloxacin Rat9.2 mg/kg (oral)Not specified< 2 hoursNot specifiedHigh (91-52%)Rapidly absorbed with high bioavailability.[3]
Clinical Pharmacokinetic Profiles

Human pharmacokinetic data provides the most relevant insights into a drug's behavior and potential clinical utility.

Compound/ClassDose & RouteCmaxTmaxElimination Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Key ObservationsReference
Tasquinimod 1 mg (oral, daily)~0.5 µM (steady state)2.6 hours40 ± 16 hours5.9 L0.22 L/hLow clearance and a long half-life support once-daily dosing.[4]
Ciprofloxacin 500 mg (oral)2.4 µg/mL1-2 hours4 hours2.1-2.7 L/kg35 L/hRapidly absorbed with a relatively short half-life.[5]
Moxifloxacin 400 mg (oral)3.1 mg/L0.5-4 hours12 hours1.7-2.7 L/kg12 L/hWell-absorbed with a longer half-life compared to ciprofloxacin.[3]

Causality Behind Experimental Choices in Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile is a systematic process involving a series of well-defined in vitro and in vivo experiments. The choice of these assays is driven by the need to understand the ADME properties that will ultimately govern the drug's efficacy and safety.

In Vitro ADME Assays

Before advancing to in vivo studies, a battery of in vitro assays provides early insights into a compound's potential pharmacokinetic behavior.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance. For instance, a novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide, compound f1 , was found to be highly stable in mouse plasma (t½ > 372.8 min) but had a shorter half-life in liver microsomes (t½ = 24.5 min), suggesting hepatic metabolism is a primary clearance pathway.[6]

  • CYP450 Inhibition: These assays assess the potential for a compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its free concentration and, therefore, its availability to interact with its target and be cleared. High plasma protein binding was a noted issue for a potent antibacterial 4-hydroxy-2-oxo-1,2-dihydroquinoline.[2]

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays predict a compound's ability to be absorbed across the intestinal wall.

In Vivo Pharmacokinetic Studies

Animal models are indispensable for understanding the integrated ADME processes in a living system.

  • Single-Dose Pharmacokinetics: This is the foundational in vivo experiment where the drug is administered, typically both intravenously (IV) and orally (PO), to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

  • Dose Proportionality Studies: These studies evaluate whether the plasma exposure (AUC and Cmax) increases proportionally with the dose.

  • Tissue Distribution: These studies reveal where the drug distributes in the body, which is crucial for understanding its efficacy and potential for off-target toxicity.

  • Excretion Studies: These studies identify the primary routes of elimination from the body (urine and feces).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the pharmacokinetic analysis of novel 4-hydroxy-2-oxo-1,2-dihydroquinolines.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a novel 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative following single intravenous and oral administration in rats.

Materials:

  • Test compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Intravenous and oral gavage dosing equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Dose Preparation: Prepare the dosing formulations of the test compound in the selected vehicle at the desired concentrations for both IV and PO administration.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound via a single bolus injection into the tail vein.

    • Oral (PO) Group: Administer the test compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) using non-compartmental analysis software.

Protocol 2: Quantitative Analysis of Plasma Samples by LC-MS/MS

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel 4-hydroxy-2-oxo-1,2-dihydroquinoline in rat plasma.

Materials:

  • Plasma samples from the in vivo PK study

  • Analytical standard of the test compound

  • Internal standard (a structurally similar compound)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • LC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualization of Key Processes

To better understand the workflow and concepts discussed, the following diagrams are provided.

ADME_Process cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Oral Absorption Tissues Tissues Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver Hepatic Circulation Kidneys Kidneys Bloodstream->Kidneys Renal Clearance Tissues->Bloodstream Liver->Bloodstream Metabolites Bile Bile Liver->Bile Biliary Excretion

Caption: The ADME process for an orally administered drug.

PK_Workflow Dosing In Vivo Dosing (IV & Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Report PK Profile Report Calculation->Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A comprehensive and early assessment of the pharmacokinetic properties of these novel compounds is critical for their successful translation from the laboratory to the clinic. By understanding the interplay of absorption, distribution, metabolism, and excretion, and by comparing these profiles to established drugs, researchers can make more informed decisions in lead optimization and candidate selection. The methodologies and comparative data presented in this guide are intended to provide a framework for the robust pharmacokinetic evaluation of this promising class of molecules.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8). The procedures outlined here are grounded in established safety protocols for quinoline derivatives and are designed to ensure the protection of laboratory personnel and the environment.

Core Principle: Hazard Recognition and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is classified with specific risks that dictate our operational protocols.[1] The primary causality for the stringent procedures that follow is the compound's potential to cause harm upon contact or inhalation.

Table 1: Hazard Profile and Associated Risks

Hazard Class GHS Hazard Statement Implication for Laboratory Personnel
Skin Irritation H315: Causes skin irritation Direct contact can lead to redness, itching, or inflammation. Requires mandatory use of appropriate gloves.[1]
Eye Irritation H319: Causes serious eye irritation Accidental splashing can result in significant eye damage. Mandates the use of sealed eye protection.[1]

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the solid as dust or aerosol can irritate the respiratory tract. Requires handling within a ventilated enclosure.[1] |

Based on this profile, this compound and all materials contaminated with it must be treated as hazardous waste .[2][3] Under no circumstances should it be disposed of in standard trash receptacles or washed down the drain.[2][3][4][5]

Pre-Disposal Operations: Essential Safety Protocols

To mitigate the risks identified above, a multi-layered safety approach involving personal protective equipment (PPE) and engineering controls is non-negotiable.

Personal Protective Equipment (PPE)

Your PPE is the primary barrier between you and the chemical. The following must be worn at all times when handling the compound or its waste.

Table 2: Required Personal Protective Equipment

Protection Type Specific Equipment Standard of Compliance Rationale
Eye & Face Chemical splash goggles or safety glasses with side shields OSHA 29 CFR 1910.133 or EN 166 Prevents eye contact with solids or splashes, addressing the H319 hazard.[2][6]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene) EN 374 Prevents skin contact and irritation (H315). Always inspect gloves before use and wash hands after removal.[2][5]

| Body | Laboratory coat | --- | Protects skin and personal clothing from contamination.[2] |

Engineering Controls

All handling of this compound, including weighing, transfers, and waste consolidation, should be performed within a certified chemical fume hood.[2][6] This is the most effective method to control airborne particles and prevent respiratory exposure (H335).

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is crucial to prevent accidental chemical reactions and ensure the waste is accepted by disposal facilities.

Step 1: Identify and Designate a Hazardous Waste Container Select a container that is chemically compatible (e.g., high-density polyethylene or glass), has a secure, tight-fitting lid, and is in good condition.[3][4] Clearly label the container as "Hazardous Waste" and list "this compound" and any other chemical constituents.

Step 2: Segregate Waste Streams Do not mix different waste types. Maintain separate, clearly labeled containers for each stream.

  • Solid Waste:

    • Carefully place any residual solid compound directly into the designated solid hazardous waste container.

    • Include all contaminated disposable items such as weighing papers, gloves, and absorbent pads in the same container.[2]

    • Avoid generating dust during transfer.

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Never mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's waste management plan.

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container.

Step 3: Secure and Store Waste Once collection is complete for the day, or the container is full (do not overfill), securely seal the lid.[3] Store the container in a designated, well-ventilated satellite accumulation area away from heat or ignition sources, pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper waste management of this compound.

G Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_collection Segregation & Collection ppe Wear Full PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Fume Hood generation Generation of Waste (Solid, Liquid, Sharps) solid_waste Solid Waste Container (Contaminated PPE, Solids) generation->solid_waste Solid materials liquid_waste Liquid Waste Container (Solutions) generation->liquid_waste Liquid solutions sharps_waste Sharps Container generation->sharps_waste Contaminated sharps storage Secure Temporary Storage (Labeled, Sealed, Ventilated Area) solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Transfer to EHS or Licensed Waste Contractor storage->disposal final_dest Final Disposal (e.g., High-Temperature Incineration) disposal->final_dest spill_kit Spill Response Plan Active

Caption: Logical flow from waste generation to final disposal.

Spill Management and Emergency Procedures

Accidents require immediate and correct responses to prevent exposure and environmental contamination.

In Case of a Spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7]

  • Ventilate: Ensure the fume hood is operating.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5][7] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[5][7]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS office of the incident.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Quickly remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

Final Disposal Pathway: The Role of Professional Waste Management

The ultimate disposal of this chemical waste is a task for highly regulated, specialized facilities. Your responsibility as a researcher is to ensure its safe collection, segregation, and transfer.

The most common and effective disposal method for quinoline-based organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3] This process breaks the molecule down into less harmful components. Chemical treatment to neutralize the compound is another possibility but must be performed by trained professionals.[3] Your institution's EHS office will coordinate with a certified contractor to manage this final step in accordance with all local, state, and federal regulations.[7]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.